Menin-MLL inhibitor 20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]pyridin-4-yl]methyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N8O4/c1-33(2,3)45-32(43)38-25-5-4-12-40(20-25)19-22-10-11-34-28(17-22)31(42)37-24-8-6-23(7-9-24)27-18-26-29(39-27)35-21-36-30(26)41-13-15-44-16-14-41/h6-11,17-18,21,25H,4-5,12-16,19-20H2,1-3H3,(H,37,42)(H,38,43)(H,35,36,39)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFHTFMFYAODPE-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Menin-MLL Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute leukemias characterized by rearrangements of the lysine methyltransferase 2A (KMT2A) gene, formerly known as the mixed-lineage leukemia (MLL) gene, are aggressive hematological malignancies with historically poor prognoses.[1][2] These rearrangements, which are present in 5-10% of acute leukemias, create oncogenic MLL fusion proteins that are critical drivers of leukemogenesis.[1][3] A pivotal breakthrough in targeting these cancers has been the development of small-molecule inhibitors that disrupt the crucial protein-protein interaction (PPI) between the protein menin and the N-terminal fragment of MLL retained in these fusions.[4][5]
Menin, a scaffold protein encoded by the MEN1 gene, acts as an essential cofactor for the oncogenic activity of MLL fusion proteins. The interaction between menin and MLL is a well-validated therapeutic target, as its disruption reverses the leukemogenic activity of MLL fusions.[4][5] This guide provides a detailed overview of the core mechanism of action of Menin-MLL inhibitors, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
The Core Mechanism: The Menin-MLL Axis in Leukemogenesis
The normal MLL protein is a histone methyltransferase that plays a key role in regulating gene expression during embryonic development and hematopoiesis, particularly of the HOX genes.[6][7] In MLL-rearranged (MLL-r) leukemias, chromosomal translocations fuse the N-terminal portion of the MLL gene with one of over 90 different partner genes.[2][3] This N-terminal fragment, which is common to all MLL fusion proteins, retains the binding site for menin.[3][6]
The oncogenic MLL fusion protein forms a complex with menin. This Menin-MLL fusion complex is recruited to chromatin where it aberrantly maintains the expression of key downstream target genes, most notably HOXA9 and its cofactor MEIS1.[8] The sustained high expression of these genes blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, ultimately leading to acute leukemia.[7] This dependency is not limited to MLL-r leukemias; acute myeloid leukemia (AML) with nucleophosmin 1 (NPM1) mutations also relies on the menin-KMT2A interaction to drive a similar leukemogenic program.[7][9]
Therapeutic Intervention: Mechanism of Menin-MLL Inhibitors
Menin inhibitors are small molecules designed to competitively occupy the MLL binding pocket on the surface of the menin protein.[10][11] By binding to this pocket with high affinity, the inhibitors physically block the interaction between menin and the MLL fusion protein (or wild-type MLL in the case of NPM1-mutant AML).[7][10]
The disruption of the Menin-MLL complex has profound downstream effects.[7] Without menin as a scaffold, the MLL fusion protein is no longer effectively tethered to its target gene promoters.[12] This leads to the rapid downregulation of the leukemogenic transcription program, including HOXA9 and MEIS1.[5][13] The suppression of these key genes releases the differentiation block, causing the leukemic blast cells to mature into more normal hematopoietic cells and undergo apoptosis (programmed cell death).[10][14] This mechanism of inducing differentiation is a hallmark of this therapeutic class.[9]
Quantitative Efficacy of Menin-MLL Inhibitors
The development of Menin-MLL inhibitors has progressed from early tool compounds to potent, orally bioavailable drugs with clinical efficacy. The tables below summarize key quantitative data for several prominent inhibitors.
Table 1: Preclinical Potency of Selected Menin-MLL Inhibitors
This table shows the binding affinity of inhibitors to menin and their growth-inhibitory effects on MLL-rearranged leukemia cell lines.
| Inhibitor | Binding Affinity (Kd or IC50 to Menin) | Cell Growth Inhibition IC50 (MV4;11 cells) | Cell Growth Inhibition IC50 (MOLM-13 cells) | Citation(s) |
| MI-2-2 | Kd = 22 nM | Low micromolar | Low micromolar | [11][15] |
| MI-503 | Kd ≈ 10 nM; IC50 = 33 nM | ~1 µM | ~1 µM | [16] |
| MI-1481 | IC50 = 3.6 nM | Not specified | Not specified | [16] |
| MIV-6R | Kd = 85 nM; IC50 = 56 nM | Not specified | Not specified | [17] |
| VTP50469 | Not specified | <100 nM | <100 nM | [12] |
| M-89 | Not specified | 25 nM | 54 nM | [8] |
| Ziftomenib | Not specified | Potent antileukemic activity | Potent antileukemic activity | [18] |
| Revumenib | Not specified | Potent antileukemic activity | Potent antileukemic activity | [19][14] |
Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.
Table 2: Clinical Efficacy of Lead Menin Inhibitors
This table summarizes key clinical response data from trials of revumenib and ziftomenib in patients with relapsed/refractory (R/R) acute leukemia.
| Drug (Trial Name) | Patient Population | Overall Response Rate (ORR) | CR + CRh Rate* | Citation(s) |
| Revumenib (AUGMENT-101) | R/R KMT2A-r Leukemia | 63.9% | 33.9% (22/65) | [20] |
| Ziftomenib (KOMET-001) | R/R NPM1-mutant AML | 41% | 33% | [21] |
| Bleximenib (cAMeLot-1) | R/R KMT2Ar or NPM1m Leukemia | 36.4% - 55.0% (dose-dependent) | 18.2% - 40.0% (dose-dependent) | [20] |
| Enzomenib (DSP-5336-101) | R/R KMT2Ar or NPM1m Leukemia | KMT2Ar: 65.2% / NPM1m: 58.8% | KMT2Ar: 30.4% / NPM1m: 47.1% | [20] |
*CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery.
Key Experimental Methodologies
The mechanism of action of Menin-MLL inhibitors has been elucidated and validated through a series of specific biochemical and cellular assays.
Fluorescence Polarization (FP) Binding Assay
-
Purpose: To quantitatively measure the ability of a small molecule to inhibit the protein-protein interaction between menin and MLL.[22]
-
Methodology:
-
A short peptide derived from the high-affinity menin-binding motif 1 (MBM1) of MLL is synthesized and labeled with a fluorescent probe (e.g., fluorescein).[11][23]
-
In solution, the small, fluorescently-labeled MLL peptide rotates rapidly, resulting in a low fluorescence polarization signal.
-
Recombinant full-length menin protein is added. When the labeled MLL peptide binds to the much larger menin protein, its rotation slows dramatically, causing a significant increase in the polarization signal.[22]
-
Test compounds (inhibitors) are added to the menin-peptide mixture. If a compound binds to the MLL pocket on menin, it displaces the fluorescent MLL peptide.
-
The displaced peptide rotates freely again, leading to a decrease in the polarization signal. The degree of signal reduction is proportional to the inhibitor's potency.
-
Data is used to calculate an IC50 value, representing the concentration of inhibitor required to block 50% of the menin-MLL binding.[3]
-
Chromatin Immunoprecipitation (ChIP)
-
Purpose: To demonstrate that Menin-MLL inhibitors displace the Menin-MLL complex from the chromatin of target genes in living cells.[12]
-
Methodology:
-
MLL-r leukemia cells are treated with either a Menin-MLL inhibitor or a vehicle control (e.g., DMSO).
-
Proteins are cross-linked to DNA using formaldehyde to fix the protein-DNA interactions as they occur in the cell.
-
The cells are lysed, and the chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific to menin or MLL is used to immunoprecipitate (pull down) the protein of interest, along with any DNA fragments it is bound to.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) is used to identify and quantify the DNA sequences that were bound by the protein.
-
A significant reduction in the amount of HOXA9 or MEIS1 promoter DNA pulled down in inhibitor-treated cells compared to control cells confirms that the drug displaces the complex from its target genes.[12]
-
Gene Expression and Cell Differentiation Assays
-
Purpose: To measure the functional downstream consequences of Menin-MLL inhibition.
-
Methodology:
-
Gene Expression: MLL-r leukemia cells are treated with the inhibitor for various time points (e.g., 2 and 7 days).[12] RNA is extracted and subjected to reverse transcription-quantitative PCR (RT-qPCR) or RNA-sequencing (RNA-seq) to measure the mRNA levels of target genes like HOXA9 and MEIS1. A dose- and time-dependent decrease in expression is expected.[12][13]
-
Cell Differentiation: Treated cells are analyzed by flow cytometry for changes in cell surface markers. For example, myeloid leukemia cells like MOLM-13, upon successful treatment, will show increased expression of myeloid differentiation markers (e.g., CD11b, CD14), indicating they are maturing and losing their leukemic phenotype.[15][24]
-
Cell Proliferation/Viability: Standard assays such as CCK-8, MTT, or CellTiter-Glo are used to measure the anti-proliferative effects of the inhibitors on leukemia cell lines.[25]
-
Conclusion and Future Directions
The mechanism of action of Menin-MLL inhibitors is a prime example of targeted therapy aimed at disrupting a critical oncogenic protein-protein interaction. By competitively binding to menin, these inhibitors prevent the formation of the leukemogenic Menin-MLL fusion complex, leading to the suppression of key oncogenes, induction of cell differentiation, and apoptosis.[7][10] The strong preclinical data and promising clinical trial results for drugs like revumenib and ziftomenib have validated this approach, offering a new therapeutic option for patients with MLL-rearranged and NPM1-mutant acute leukemias.[7][26]
Future research is focused on understanding and overcoming mechanisms of resistance, which can involve mutations in the menin binding pocket.[27] Additionally, combination strategies that pair menin inhibitors with other standard-of-care agents or novel therapies are being actively explored in clinical trials to improve the depth and durability of response.[20][28]
References
- 1. KMT2A Rearrangements in Leukemias: Molecular Aspects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates in KMT2A Gene Rearrangement in Pediatric Acute Lymphoblastic Leukemia [mdpi.com]
- 3. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 11. ashpublications.org [ashpublications.org]
- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is Revumenib used for? [synapse.patsnap.com]
- 15. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ziftomenib | MLL inhibitor | Mechanism | Concentration [selleckchem.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. mskcc.org [mskcc.org]
- 27. CHARM Therapeutics advances CHM-029, a next-generation menin inhibitor for acute myeloid leukaemia [pharmabiz.com]
- 28. Menin Inhibitors for AML and ALL - HealthTree for Leukemia [healthtree.org]
discovery of irreversible Menin-MLL inhibitors
An In-Depth Technical Guide to the Discovery of Irreversible Menin-MLL Inhibitors
Introduction
The interaction between the protein menin, encoded by the MEN1 gene, and Mixed Lineage Leukemia (MLL) fusion proteins is a critical dependency in specific forms of acute leukemia.[1][2] Chromosomal translocations involving the MLL gene (also known as KMT2A) are common in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[3][4][5] The resulting MLL fusion proteins require direct interaction with menin to drive their leukemogenic program.[2][3] This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which blocks hematopoietic differentiation and promotes leukemic cell proliferation.[1][6][7]
Disrupting the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy.[2][8] While reversible inhibitors have shown clinical activity, preclinical data suggested that extended drug exposure is necessary to achieve anti-leukemic effects.[9] This observation led to the hypothesis that irreversible inhibitors, by forming a stable covalent bond with menin, could achieve greater potency, more durable target engagement, and superior anti-tumor activity.[9][10] This guide details the discovery, mechanism, and characterization of first-in-class irreversible menin-MLL inhibitors.
Core Signaling Pathway and Mechanism of Inhibition
The oncogenic activity of MLL fusion proteins is dependent on the recruitment of menin to target gene promoters. This complex formation is essential for maintaining a transcriptional program that drives leukemia. Irreversible inhibitors are designed to covalently bind to a specific residue within the MLL binding pocket on menin, permanently preventing the MLL fusion protein from docking and thereby shutting down the oncogenic signaling cascade.
Discovery of First-in-Class Irreversible Inhibitors
The development of irreversible inhibitors began with structure-based design, leveraging existing potent reversible scaffolds. Researchers identified a cysteine residue (Cys329) within the MLL binding pocket of menin as a suitable target for covalent modification.[4] An electrophilic group, such as an acrylamide, was incorporated into a high-affinity reversible inhibitor to serve as a Michael acceptor, enabling the formation of a covalent bond with the thiol group of Cys329.[5]
M-525 was reported as the first-in-class, highly potent, irreversible small-molecule inhibitor of the menin-MLL interaction.[9][10] Subsequent optimization of other scaffolds led to the development of M-1121, an orally active covalent inhibitor capable of achieving complete and long-lasting tumor regression in preclinical models.[4]
Quantitative Data Summary
The development of irreversible inhibitors has demonstrated a significant improvement in potency compared to their reversible counterparts. The following tables summarize key quantitative data for representative reversible and irreversible inhibitors.
Table 1: Biochemical Potency of Menin-MLL Inhibitors
| Compound | Type | Target | Assay | IC50 (nM) | Kd (nM) | Reference(s) |
|---|---|---|---|---|---|---|
| MI-2-2 | Reversible | Menin-MBM1 | FP | 46 | 22 | [11] |
| MI-503 | Reversible | Menin-MLL4-43 | FP | 33 | - | [12] |
| M-525 | Irreversible | Menin | FP | 3.3 | - | [5] |
| Compound 7 (reversible M-525 analog) | Reversible | Menin | FP | 6.9 | - | [4] |
| M-1121 | Irreversible | Menin | FP | - | - | [1][4] |
FP: Fluorescence Polarization
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Type | Cell Line | Assay | GI50 / IC50 (nM) | Reference(s) |
|---|---|---|---|---|---|
| MI-2-2 | Reversible | MLL-AF9 transformed BMCs | Proliferation | ~12,000 (12 µM) | [11] |
| MI-1481 (28) | Reversible | MV4;11 | MTT | ~100 | [12] |
| M-525 (8) | Irreversible | MV4;11 | Cell Growth | 6 | [9] |
| Compound 7 (reversible M-525 analog) | Reversible | MV4;11 | Cell Growth | 210 | [9] |
| Compound 9 (reversible M-525 analog) | Reversible | MV4;11 | Cell Growth | 263 | [9] |
| M-1121 | Irreversible | MV4;11 | Proliferation | 10.3 | [1] |
| M-1121 | Irreversible | MOLM-13 | Proliferation | 51.5 | [1] |
As shown, the irreversible inhibitor M-525 is over 30 times more potent in inhibiting cell growth than its corresponding reversible analogs (Compounds 7 and 9).[9][10]
Key Experimental Methodologies
The characterization of irreversible menin-MLL inhibitors requires a suite of biochemical, cellular, and biophysical assays to confirm their mechanism of action, potency, and durability of target engagement.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the potency (IC50) of inhibitors in disrupting the menin-MLL interaction in a biochemical setting.[11][12]
-
Principle: A fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4-43) is incubated with recombinant menin protein. When bound, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the fluorescent peptide for binding to menin, displacing it and causing it to tumble faster, which leads to a decrease in the polarization signal.
-
Protocol Outline:
-
Prepare a buffer solution (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).[12]
-
Add a constant concentration of recombinant menin (e.g., 4 nM) and fluorescein-labeled MLL peptide (e.g., 4 nM) to the wells of a microplate.[12]
-
Add serial dilutions of the test inhibitor compound.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Plot the polarization signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mass Spectrometry for Covalent Adduct Confirmation
This method provides direct evidence of covalent bond formation between the inhibitor and the menin protein.[9][10]
-
Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the menin protein before and after incubation with the irreversible inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a stable, covalent adduct.
-
Protocol Outline:
-
Incubate recombinant menin protein with a molar excess of the irreversible inhibitor for a defined period (e.g., several hours) at room temperature. A control sample with DMSO is run in parallel.
-
Remove unbound inhibitor using a desalting column or dialysis.
-
Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Deconvolute the resulting mass spectrum to determine the precise mass of the protein.
-
Compare the mass of the inhibitor-treated menin with the control. An increase in mass equal to the inhibitor's molecular weight confirms covalent modification.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
These assays measure the effect of inhibitors on the growth and viability of leukemia cells. High selectivity for MLL-rearranged (MLL-r) cells over MLL-wild-type (WT) cells is a key indicator of on-target activity.[4][9]
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol Outline:
-
Seed MLL-r (e.g., MV4;11, MOLM-13) and MLL-WT (e.g., K562, HL-60) cells in 96-well plates at a defined density.
-
Treat the cells with a serial dilution of the inhibitor or DMSO as a vehicle control.
-
Incubate the cells for an extended period (e.g., 4 to 7 days), as the effects of menin inhibition (differentiation and apoptosis) are often not immediate.[4][12]
-
Add CellTiter-Glo® reagent to each well and incubate briefly to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO control and plot against inhibitor concentration to determine the GI50 or IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to confirm the on-target mechanism of action by measuring the downregulation of MLL target genes like HOXA9 and MEIS1.[4][13]
-
Principle: The assay measures the amount of specific mRNA transcripts in cells treated with the inhibitor. A reduction in HOXA9 and MEIS1 mRNA levels indicates that the inhibitor is successfully blocking the transcriptional program driven by the menin-MLL complex.
-
Protocol Outline:
-
Treat MLL-r cells (e.g., MV4;11) with the inhibitor at various concentrations and time points.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the amplification data to determine the relative change in gene expression compared to DMSO-treated control cells. M-1121, for example, effectively suppressed HOXA9 and MEIS1 gene transcription at concentrations as low as 10-30 nM.[4]
-
Conclusion
The targeted development of irreversible menin-MLL inhibitors represents a significant advancement in the pursuit of therapies for MLL-rearranged leukemias. By forming a stable, covalent bond with menin, these compounds achieve superior biochemical and cellular potency compared to their reversible predecessors.[9] The design and characterization of molecules like M-525 and M-1121 provide a robust proof of concept that irreversible inhibition is a promising therapeutic strategy.[4][9] The comprehensive experimental approach, from biochemical validation of the covalent mechanism to the confirmation of on-target effects in leukemia cells, has been crucial in advancing these novel agents toward clinical investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Menin-MLL Inhibition: A Deep Dive into Irreversible Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical driver in certain aggressive forms of leukemia. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide delves into the structural basis of Menin-MLL inhibition, with a particular focus on the emerging class of irreversible inhibitors, exemplified by the developmental compound BMF-219 and its synthetic intermediate, Menin-MLL inhibitor 20.
The Menin-MLL Interaction: A Key Oncogenic Driver
Menin is a scaffold protein that plays a crucial role in regulating gene expression. In the context of MLL-rearranged leukemias, Menin binds directly to the N-terminal region of the MLL fusion protein. This interaction is essential for the recruitment of the MLL fusion protein to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which in turn drives leukemogenesis.
The MLL protein interacts with Menin through a bivalent binding mode, utilizing two distinct motifs: the high-affinity Menin Binding Motif 1 (MBM1) and the lower-affinity MBM2. Small molecule inhibitors have been developed to competitively bind to the MLL binding pocket on Menin, thereby disrupting this critical interaction.
Irreversible Inhibition: A New Frontier
While reversible inhibitors have shown promise, irreversible inhibitors offer the potential for a more sustained and potent therapeutic effect. These inhibitors typically form a covalent bond with a specific residue within the target protein, leading to its permanent inactivation.
This compound has been identified as a synthetic intermediate in the development of BMF-219 , a novel, orally active, and irreversible Menin inhibitor. BMF-219 forms a covalent bond with a cysteine residue in the Menin protein, leading to a durable inhibition of the Menin-MLL interaction.[1][2] This irreversible mechanism is hypothesized to provide a significant advantage over reversible inhibitors by achieving a more profound and lasting suppression of the oncogenic signaling pathway.[3][4][5]
Another closely related compound, Menin-MLL inhibitor-22 (compound C20) , has also been described as a potent, orally active inhibitor of the Menin-MLL interaction.[6][7]
Quantitative Analysis of Inhibitor Potency
The efficacy of Menin-MLL inhibitors is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%.
Below is a summary of the reported IC50 values for BMF-219 and Menin-MLL inhibitor-22 (compound C20) in various leukemia and lymphoma cell lines.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| BMF-219 | THL Model | Triple Hit Lymphoma | 0.27 | [8] |
| DEL Model | Double Expressor Lymphoma | 0.37 | [8] | |
| R-CHOP refractory THL | Triple Hit Lymphoma (ex vivo) | 0.15 | [8] | |
| R-EPOCH refractory MYC-amplified DLBCL | DLBCL (ex vivo) | 0.2 | [8] | |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 0.25 - 0.5 | [8] | |
| Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia (ex vivo) | 0.1 - 0.38 | [9][10] | |
| Menin-MLL inhibitor-22 (compound C20) | MV4;11 | MLL-rearranged Leukemia | 0.3 | [6][7] |
Biochemical Assay Data for Menin-MLL inhibitor-22 (compound C20):
| Assay Type | Parameter | Value (nM) | Reference |
| Menin-MLL Interaction | IC50 | 7 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and mechanism of action. Below are generalized protocols for key experiments used in the characterization of Menin-MLL inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the ability of a test compound to disrupt the interaction between Menin and an MLL-derived fluorescently labeled peptide.
Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Menin protein, the tumbling rate of the peptide slows down, leading to an increase in fluorescence polarization. A test compound that inhibits the Menin-MLL interaction will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human Menin protein.
-
Fluorescently labeled MLL peptide (e.g., FITC-labeled MBM1).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Test inhibitor compounds dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare a solution of Menin and the fluorescently labeled MLL peptide in the assay buffer at concentrations optimized for a stable and significant polarization signal. b. Serially dilute the test inhibitor compounds in DMSO and then further dilute in assay buffer. c. In the microplate, add a fixed volume of the Menin/fluorescent peptide solution to each well. d. Add a corresponding volume of the diluted test inhibitor or DMSO (for control wells) to the wells. e. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. f. Measure the fluorescence polarization of each well using the plate reader. g. Calculate the percent inhibition for each inhibitor concentration relative to the controls. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the reactants.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human Menin protein.
-
Purified MLL peptide or inhibitor compound.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Isothermal titration calorimeter.
-
-
Procedure: a. Dialyze both the Menin protein and the MLL peptide/inhibitor extensively against the same batch of dialysis buffer to minimize heats of dilution. b. Degas the protein and ligand solutions immediately before the experiment. c. Determine the accurate concentrations of the protein and ligand solutions. d. Load the Menin solution into the sample cell of the ITC instrument and the MLL peptide/inhibitor solution into the injection syringe. e. Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes. f. As a control, perform a separate titration of the ligand into the buffer alone to measure the heat of dilution. g. Subtract the heat of dilution from the binding data. h. Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the Menin protein in complex with an inhibitor, revealing the precise binding mode and key molecular interactions.
Principle: A highly purified and concentrated protein-inhibitor complex is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
Protocol:
-
Protein-Inhibitor Complex Formation and Purification: a. Incubate purified Menin protein with a molar excess of the inhibitor. b. Purify the complex using size-exclusion chromatography to remove unbound inhibitor and any aggregated protein. c. Concentrate the purified complex to a high concentration (e.g., 5-10 mg/mL).
-
Crystallization: a. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening methods. b. Optimize promising initial crystal hits by refining the crystallization conditions to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: a. Cryo-protect the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data to determine the space group and unit cell dimensions. d. Solve the crystal structure using molecular replacement with a known Menin structure as a search model. e. Build and refine the atomic model of the Menin-inhibitor complex against the experimental data.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of an inhibitor on cancer cells.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Reagents and Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).
-
Control leukemia cell lines without MLL rearrangements.
-
Cell culture medium and supplements.
-
Test inhibitor compounds dissolved in DMSO.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure: a. Seed the leukemia cells into the wells of a 96-well plate at a predetermined density. b. Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells. c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan formation. e. Add the solubilization solution to each well to dissolve the formazan crystals. f. Measure the absorbance of each well at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control cells. h. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the Menin-MLL signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: A typical workflow for the characterization of Menin-MLL inhibitors.
Conclusion
The structural and mechanistic understanding of the Menin-MLL interaction has paved the way for the development of targeted inhibitors. The emergence of irreversible inhibitors like BMF-219, for which this compound is a precursor, represents a significant advancement in this field. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel therapeutic agents for MLL-rearranged leukemias. The rigorous characterization of these compounds, from biochemical assays to in vivo models, is essential for translating promising laboratory findings into effective clinical treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20200223853A1 - Irreversible inhibitors of menin-mll interaction - Google Patents [patents.google.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Menin-MLL inhibitor-22 - Ace Therapeutics [acetherapeutics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. glpbio.com [glpbio.com]
- 10. ascopubs.org [ascopubs.org]
The Therapeutic Potential of Menin-MLL Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between Menin and the MLL (Mixed-Lineage Leukemia, also known as KMT2A) protein is a critical dependency in certain aggressive forms of acute leukemia.[1][2] This has led to the development of a new class of targeted therapies—Menin-MLL inhibitors—that have shown significant promise in preclinical and clinical settings.[3][4][5] This technical guide provides an in-depth overview of the therapeutic potential of these inhibitors, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
Core Mechanism of Action
Menin acts as a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins (in MLL-rearranged leukemias) and for the leukemogenic program driven by mutant NPM1.[4] The Menin-MLL interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the upregulation of key target genes such as HOXA9 and MEIS1, which in turn drive leukemic cell proliferation and block differentiation.[6] Menin inhibitors are small molecules designed to competitively bind to a pocket on Menin, thereby disrupting its interaction with MLL.[7] This disruption leads to the downregulation of the leukemogenic gene expression program, inducing differentiation and apoptosis in susceptible cancer cells.[2]
Quantitative Data on Menin-MLL Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies of various Menin-MLL inhibitors.
Table 1: Preclinical In Vitro Efficacy of Menin-MLL Inhibitors
| Inhibitor | Cell Line | MLL Fusion/Mutation | IC50 (nM) | Reference |
| Revumenib (SNDX-5613) | MOLM-13 | MLL-AF9 | - | - |
| MV-4-11 | MLL-AF4 | - | - | |
| Ziftomenib (KO-539) | MOLM-13 | MLL-AF9 | Strong, dose-dependent inhibition | [8] |
| MV-4-11 | MLL-AF4 | Strong, dose-dependent inhibition | [8] | |
| OCI-AML2 | MLL-r | Strong, dose-dependent inhibition | [8] | |
| OCI-AML3 | NPM1-mut | Strong, dose-dependent inhibition | [8] | |
| VTP50469 | MOLM-13 | MLL-AF9 | Very Sensitive | [6] |
| MV-4-11 | MLL-AF4 | Very Sensitive | [6] | |
| RS4;11 | MLL-AF4 | Moderately Sensitive | [6] | |
| SEM | MLL-AF4 | Moderately Sensitive | [6] | |
| THP-1 | MLL-AF9 | Resistant | [6] | |
| ML-2 | MLL-AF4 | Resistant | [6] | |
| MI-503 | Various MLL-r lines | MLL fusions | 14.7 | [7] |
| MI-463 | Various MLL-r lines | MLL fusions | 15.3 | [7] |
| MI-2 | MV-4-11 | MLL-AF4 | 446 | [7] |
| MI-3 | MV-4-11 | MLL-AF4 | 648 | [7] |
| M-525 | MV-4-11 | MLL-AF4 | 3 | [9] |
| M-1121 | MOLM-13 | MLL-AF9 | 51.5 | [9] |
| MV-4-11 | MLL-AF4 | 10.3 | [9] | |
| D0060-319 | MV-4-11 | MLL-AF4 | 4.0 | [10] |
| MOLM-13 | MLL-AF9 | 1.7 | [10] |
Table 2: Clinical Efficacy of Revumenib (SNDX-5613) in the AUGMENT-101 Trial
| Patient Population | Endpoint | Result | Reference |
| R/R KMT2A-r Acute Leukemia (Phase 1) | Overall Response Rate (ORR) | 59% (AML), 53% (ALL/other) | [3] |
| CR + CRh Rate | 28% (AML), 27% (ALL/other) | [3] | |
| R/R KMT2A-r Acute Leukemia (Phase 2) | CR + CRh Rate | 22.8% | [11] |
| Overall Response Rate (ORR) | 63.2% | [11] | |
| MRD Negativity in CR/CRh | 68.2% | [11] | |
| R/R NPM1-m or KMT2A-r Acute Leukemia (Phase 1) | CR + CRh Rate | 30% | [1] |
| Overall Response Rate (ORR) | 53% | [12] | |
| Median Overall Survival | 7 months | [12] |
CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R = Relapsed/Refractory; MRD = Minimal Residual Disease.
Table 3: Clinical Efficacy of Ziftomenib (KO-539) in the KOMET-001 Trial
| Patient Population | Endpoint | Result | Reference |
| R/R NPM1-m or KMT2A-r AML (Phase 1b, 600mg dose) | CR + CRh Rate | 25% | [5] |
| CR Rate in NPM1-m | 35% | [5] | |
| R/R NPM1-m AML (Phase 2) | CR + CRh Rate | 22% | [13] |
| Overall Response Rate (ORR) | 33% | [13] | |
| MRD Negativity in CR/CRh | 61% | [13] | |
| Median Overall Survival | 6.6 months | [13] |
CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R = Relapsed/Refractory; MRD = Minimal Residual Disease.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of Menin-MLL inhibitors. Below are protocols for key experiments.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a Menin-MLL inhibitor in leukemia cell lines.
-
Cell Seeding: Plate leukemia cell lines (e.g., MOLM-13, MV-4-11 for MLL-rearranged; OCI-AML3 for NPM1-mutant) in 96-well plates at a density of 1 x 10^4 cells per well in appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic binding sites of Menin and MLL and to assess how these are affected by inhibitor treatment.
-
Cell Treatment and Cross-linking: Treat leukemia cells with the Menin-MLL inhibitor or vehicle for a specified time (e.g., 48-72 hours). Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for Menin, MLL, or a histone mark of interest (e.g., H3K4me3).[14] Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Analyze differential binding between inhibitor-treated and control samples.
Patient-Derived Xenograft (PDX) Models
This protocol describes the establishment and use of PDX models to evaluate the in vivo efficacy of Menin-MLL inhibitors.[15]
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).[16]
-
Cell Preparation: Obtain primary leukemia cells from patients with MLL-rearranged or NPM1-mutant AML.[16]
-
Engraftment: Inject the primary leukemia cells intravenously into the mice.[15][17] Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.[16]
-
Inhibitor Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups. Administer the Menin-MLL inhibitor (e.g., by oral gavage) and vehicle to the respective groups.
-
Monitoring Efficacy: Monitor tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood. Monitor the overall health of the mice, including body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) to assess leukemia burden and to perform pharmacodynamic studies (e.g., analysis of target gene expression).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: The Menin-MLL signaling pathway in acute leukemia and its inhibition.
Caption: A typical experimental workflow for evaluating Menin-MLL inhibitors in PDX models.
Conclusion and Future Directions
Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute leukemias with MLL rearrangements or NPM1 mutations. The clinical data for revumenib and ziftomenib are highly encouraging, demonstrating durable responses in heavily pre-treated patient populations.[3][5] However, challenges remain, including the development of resistance. Future research will likely focus on combination therapies to overcome resistance and expand the application of Menin-MLL inhibitors to other malignancies. The continued investigation into the underlying biology of Menin-MLL-dependent cancers will be crucial for maximizing the therapeutic potential of this promising class of drugs.
References
- 1. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with <i>MLL</i> rearrangement or <i>NPM1</i> mutation to venetoclax | Haematologica [haematologica.org]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Revumenib for patients with acute leukemia: a new tool for differentiation therapy | Haematologica [haematologica.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Patient-Derived Xenograft Models for Leukemias | Springer Nature Experiments [experiments.springernature.com]
The Nexus of Leukemia and Epigenetics: A Technical Guide to Menin-MLL Inhibition and HOXA9/MEIS1 Downregulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute leukemias characterized by rearrangements of the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene or mutations in the Nucleophosmin 1 (NPM1) gene represent a significant therapeutic challenge. A critical molecular dependency in these leukemias is the interaction between the nuclear scaffold protein Menin and the MLL protein. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant upregulation of key downstream target genes, most notably HOXA9 and MEIS1, which drive leukemogenesis by promoting proliferation and blocking hematopoietic differentiation.[1][2] The development of small molecule inhibitors that specifically disrupt the Menin-MLL protein-protein interaction has emerged as a promising therapeutic strategy. These inhibitors competitively bind to Menin, displacing MLL fusion proteins from their target gene promoters, which in turn leads to the downregulation of the HOXA9/MEIS1 transcriptional program and induces differentiation and apoptosis in leukemic cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of Menin-MLL inhibitors, presents key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
The Menin-MLL Interaction: A Prime Therapeutic Target in Acute Leukemia
Menin, a 67 kDa protein encoded by the MEN1 gene, acts as a critical cofactor for the oncogenic activity of MLL fusion proteins.[1] In MLL-rearranged (MLL-r) leukemias, chromosomal translocations fuse the N-terminus of MLL with one of over 80 different partner proteins.[5] The N-terminal portion of MLL, which is retained in all MLL fusion proteins, contains the Menin-binding motif.[6] The binding of Menin to the MLL fusion protein is indispensable for tethering the oncogenic complex to target gene promoters, including the HOXA9 and MEIS1 loci.[2][7] This leads to the recruitment of other epigenetic modifiers, such as the histone methyltransferase DOT1L, resulting in histone modifications (e.g., H3K79 methylation) that establish and maintain a leukemogenic gene expression program.[8]
Similarly, in NPM1-mutated acute myeloid leukemia (AML), which accounts for approximately 30% of adult AML cases, the mutant NPM1 protein relies on the Menin-MLL interaction to drive the expression of the same leukemogenic genes, including HOXA9 and MEIS1.[9][10] Therefore, disrupting the Menin-MLL interaction presents a targeted therapeutic approach for these genetically defined subsets of acute leukemia.
Mechanism of Action: Downregulation of the HOXA9/MEIS1 Axis
Menin-MLL inhibitors are small molecules designed to fit into a hydrophobic pocket on the surface of Menin where the MLL protein normally binds.[11] By occupying this pocket, the inhibitors competitively block the Menin-MLL interaction.[12] This displacement of the MLL fusion protein from chromatin leads to a cascade of downstream effects:
-
Reduced Chromatin Occupancy: Chromatin immunoprecipitation (ChIP) studies have demonstrated that treatment with Menin-MLL inhibitors leads to a significant reduction in the binding of both Menin and MLL fusion proteins to the promoter regions of target genes like HOXA9.[2]
-
Transcriptional Repression: The loss of the MLL fusion complex from target gene promoters results in the downregulation of their transcription. RNA sequencing (RNA-seq) analyses of leukemia cells treated with Menin inhibitors show a rapid and significant decrease in the mRNA levels of HOXA9, MEIS1, and other MLL target genes such as PBX3 and FLT3.[13][14]
-
Induction of Differentiation and Apoptosis: The suppression of the HOXA9/MEIS1-driven leukemogenic program relieves the block in hematopoietic differentiation.[2] Leukemia cells treated with Menin inhibitors show increased expression of myeloid differentiation markers (e.g., CD11b) and undergo apoptosis.[3][15]
The central role of HOXA9 and its cofactor MEIS1 in leukemogenesis is well-established. Overexpression of HOXA9 and MEIS1 is a hallmark of MLL-r and NPM1-mutant AML and is associated with a poor prognosis.[16][17] These transcription factors are critical for maintaining a stem-cell-like state, promoting cell proliferation, and inhibiting differentiation.[18][19] Thus, the downregulation of HOXA9 and MEIS1 is the key mechanism through which Menin-MLL inhibitors exert their anti-leukemic effects.
Quantitative Data Presentation
Preclinical Activity of Menin-MLL Inhibitors
The following table summarizes the in vitro potency of several key Menin-MLL inhibitors against the Menin-MLL interaction and in MLL-rearranged leukemia cell lines.
| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line (MLL Fusion) | Cellular IC50 / GI50 | Reference(s) |
| Revumenib (SNDX-5613) | Menin-MLL | Binding Assay | Ki: 0.149 nM | MV4;11, RS4;11, MOLM-13, KOPN-8 | 10-20 nM | [20] |
| Ziftomenib (KO-539) | Menin-MLL | - | - | MOLM13, OCI-AML3 | Low nM range | [10] |
| VTP50469 | Menin-MLL | Binding Assay | Ki: 0.104 nM | MOLM-13, MV4;11 | 13-37 nM | [21][22] |
| MI-2 | Menin-MLL | Fluorescence Polarization | IC50: 446 nM, Kd: 158 nM | MV4;11 (MLL-AF4) | GI50: 9.5 µM | [17] |
| MI-3 | Menin-MLL | Fluorescence Polarization | IC50: 648 nM | MV4;11 (MLL-AF4) | - | [15] |
| MI-463 | Menin-MLL | - | IC50: 15.3 nM | - | - | |
| MI-503 | Menin-MLL | - | IC50: 14.7 nM | MLL-r cell lines | GI50: 250-570 nM | [23][24] |
Clinical Trial Efficacy of Menin-MLL Inhibitors
The following tables summarize the clinical efficacy data from the AUGMENT-101 trial of Revumenib and the KOMET-001 trial of Ziftomenib.
Table 2: Efficacy of Revumenib in the AUGMENT-101 Phase 1/2 Study
| Patient Population | Number of Patients | CR + CRh Rate | ORR | MRD Negativity in Responders | Reference(s) |
| R/R KMT2A-r Acute Leukemia | 104 | 21.2% | - | - | [2] |
| R/R KMT2A-r or NPM1-mutant AML | 60 (efficacy-evaluable) | 30% | 53% | 78% | [19][25] |
CR: Complete Remission; CRh: CR with partial hematologic recovery; ORR: Overall Response Rate; MRD: Minimal Residual Disease; R/R: Relapsed/Refractory.
Table 3: Efficacy of Ziftomenib in the KOMET-001 Phase 1b/2 Study
| Patient Population | Number of Patients | CR Rate | CR/CRh Rate | ORR | MRD Negativity in Responders | Reference(s) | |---|---|---|---|---|---| | R/R NPM1-mutant AML (Phase 2) | 92 | 23% | 22% | 33% | 67% |[6][8] | | R/R NPM1-mutant AML (600 mg dose) | 20 | 30% | - | - | 60% (3/5 assessed) |[5] |
CR: Complete Remission; CRh: CR with partial hematologic recovery; ORR: Overall Response Rate; MRD: Minimal Residual Disease; R/R: Relapsed/Refractory.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Menin-MLL Interaction
This assay quantifies the interaction between Menin and MLL by measuring the energy transfer between a donor and an acceptor fluorophore.
Methodology:
-
Reagents:
-
Recombinant His-tagged full-length Menin protein.
-
Biotinylated synthetic peptide corresponding to the Menin-binding motif of MLL (e.g., MLL1 a.a. 4-15).
-
TR-FRET detection reagents: Terbium (Tb) cryptate-conjugated anti-His antibody (donor) and Streptavidin-XL665 (acceptor).
-
Assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Test compounds (Menin-MLL inhibitors).
-
-
Procedure:
-
Add recombinant Menin protein to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the biotinylated MLL peptide.
-
Add the TR-FRET detection reagents.
-
Incubate the mixture at room temperature to allow for equilibration.
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated. A high ratio indicates a strong interaction between Menin and MLL.
-
The IC50 value of the inhibitor is determined by plotting the fluorescence ratio against the inhibitor concentration.[26]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Menin-MLL Interaction
AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules.
Methodology:
-
Reagents:
-
Biotinylated antibody that recognizes the Menin protein.
-
Antibody conjugated to AlphaLISA acceptor beads that recognizes the MLL protein (or a tag on the MLL protein).
-
Streptavidin-coated donor beads.
-
Analyte (cell lysate or purified Menin and MLL proteins).
-
Test compounds.
-
-
Procedure:
-
Add the analyte to a microplate.
-
Add the biotinylated anti-Menin antibody and the anti-MLL acceptor beads. Incubate.
-
Add the streptavidin-coated donor beads. Incubate in the dark.
-
Excite the donor beads with a laser at 680 nm.
-
-
Data Analysis:
-
If Menin and MLL are in close proximity, the donor beads generate singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal at 615 nm.
-
The intensity of the light emission is proportional to the level of Menin-MLL interaction.
-
IC50 values for inhibitors can be calculated by measuring the decrease in the luminescent signal at increasing inhibitor concentrations.[9][18]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat leukemia cells (e.g., MOLM-13) with the Menin-MLL inhibitor or DMSO (control).
-
Cross-link proteins to DNA using formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to Menin or the MLL fusion protein.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Sequencing:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of the genome that are enriched for binding of the protein of interest (peaks).
-
Compare the peak profiles between inhibitor-treated and control samples to determine changes in chromatin occupancy.
-
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome and identify changes in gene expression.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat leukemia cells with the Menin-MLL inhibitor or DMSO.
-
Extract total RNA from the cells.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Sequencing:
-
Perform high-throughput sequencing of the cDNA library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon inhibitor treatment.[13]
-
Conclusion
The inhibition of the Menin-MLL interaction represents a paradigm shift in the treatment of MLL-rearranged and NPM1-mutated acute leukemias. By directly targeting a key protein-protein interaction that drives the leukemogenic transcriptional program, these inhibitors offer a highly specific and potent therapeutic strategy. The downregulation of HOXA9 and MEIS1 is the central mechanism through which these agents induce differentiation and apoptosis in leukemia cells. The promising preclinical and clinical data for inhibitors like Revumenib and Ziftomenib underscore the potential of this therapeutic approach to improve outcomes for patients with these high-risk leukemias. Further research and clinical development will continue to refine the use of Menin-MLL inhibitors, both as monotherapies and in combination with other anti-leukemic agents.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting | Blood Cancer United [bloodcancerunited.org]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. invivochem.com [invivochem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. caymanchem.com [caymanchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cms.syndax.com [cms.syndax.com]
- 26. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Landscape of Menin-MLL Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain aggressive hematological malignancies, particularly those harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. The development of small molecule inhibitors targeting the Menin-MLL interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical data for key Menin-MLL inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in their evaluation.
Core Mechanism of Action
Menin-MLL inhibitors function by competitively binding to a pocket on the Menin protein, thereby disrupting its interaction with the MLL1 protein (or its fusion partner in MLL-r leukemias). This disruption prevents the localization of the MLL complex to target gene promoters, leading to a downstream cascade of events including:
-
Decreased Histone Methylation: Reduction in H3K4 trimethylation (H3K4me3) at target gene loci.
-
Transcriptional Repression: Downregulation of key leukemogenic genes, most notably HOXA9 and MEIS1.[1][2][3][4]
-
Cellular Differentiation: Induction of differentiation in leukemic blasts.[1][2]
-
Apoptosis: Programmed cell death in cancer cells.[1]
Quantitative Preclinical Data Summary
The following tables summarize the in vitro and in vivo preclinical data for several prominent Menin-MLL inhibitors.
Table 1: In Vitro Activity of Menin-MLL Inhibitors
| Inhibitor | Cell Line | Genotype | Assay Type | IC50 / GI50 (nM) | Reference |
| VTP50469 | MV4;11 | MLL-AF4 | Cell Viability | ~10 | [5] |
| MOLM13 | MLL-AF9 | Cell Growth | More potent than MI-503 | [1] | |
| RS4;11 | MLL-AF4 | Cell Growth | More potent than MI-503 | [1] | |
| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | Cell Growth (7 days) | 230 | [6] |
| MV-4-11 | MLL-AF4 | Cell Viability | 15.3 | [7] | |
| MI-503 | MLL-AF9 transformed BMCs | MLL-AF9 | Cell Growth (7 days) | 220 | [6] |
| Human MLL leukemia cell lines | MLL-r | Cell Growth | 250-570 | [6] | |
| MV-4-11 | MLL-AF4 | Cell Viability | 14.7 | [7] | |
| MI-3454 | Multiple MLL-r cell lines | MLL-r | Cell Viability | 7-27 | [4] |
| MOLM13 | MLL-AF9 | Cell Proliferation | - | [4] | |
| MV-4-11 | MLL-AF4 | Cell Proliferation | - | [4] | |
| DSP-5336 | Human leukemia cell lines | MLL-r or NPM1m | Cell Growth | 10-30 | [8] |
| SNDX-5613 (Revumenib) | Leukemia cell lines | KMT2A-r | - | Potent Inhibition | [3] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Cell Line/PDX | Dosing | Outcome | Reference |
| VTP50469 | PDX | MLL-r AML & ALL | Formulated in chow | Dramatic reduction in leukemia burden, some mice disease-free >1 year | [1] |
| MI-463 | Mouse Xenograft | Human MLL leukemia cells | 35 mg/kg, once daily | ~3-fold decrease in tumor volume at 28 days | [9] |
| Mouse Leukemia Model | MLL-derived leukemia | - | 70% increase in median survival | [9] | |
| MI-503 | Mouse Xenograft | Human MLL leukemia cells | 60 mg/kg, once daily | ~8-fold decrease in tumor volume at 35 days | [9] |
| Mouse Leukemia Model | MLL-derived leukemia | - | 45% increase in median survival | [9] | |
| MI-3454 | Xenotransplantation | MOLM13 | 100 mg/kg, p.o., b.i.d. for 19 days | Blocked leukemia progression, prolonged survival | [10] |
| PDX | MLL-r or NPM1m AML | - | Induced complete remission or regression | [4][11] | |
| DSP-5336 | PDX | NPM1m | 50 and 100 mg/kg BID for 28 days | Complete remission | [8] |
| Mouse AML Model | MLL-ENL or MLL-AF10 | 200 mg/kg once daily | Significant prolongation of survival | [8] | |
| SNDX-5613 (Revumenib) | Preclinical Models | MLL-r acute leukemias | - | Robust, dose-dependent inhibition of tumor growth, marked survival benefit | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Menin-MLL inhibitors.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Objective: To determine the effect of Menin-MLL inhibitors on the growth and viability of leukemia cell lines.
-
Methodology:
-
Cell Seeding: Leukemia cell lines (e.g., MV4;11, MOLM13) are seeded in 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with a range of concentrations of the Menin-MLL inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours to 7 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated by plotting the percentage of viable cells against the inhibitor concentration.[13]
-
Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq)
-
Objective: To identify the genomic binding sites of Menin and MLL and to assess changes in their occupancy and associated histone modifications upon inhibitor treatment.
-
Methodology:
-
Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to fix protein-DNA interactions.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., Menin, MLL, or a specific histone modification like H3K4me3) is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of protein binding. Differential binding analysis is performed to compare inhibitor-treated and control samples.[1]
-
Animal Xenograft Models
-
Objective: To evaluate the in vivo efficacy of Menin-MLL inhibitors in a living organism.
-
Methodology:
-
Cell Implantation: Human leukemia cell lines (e.g., MV4;11) or patient-derived xenograft (PDX) cells are implanted into immunodeficient mice (e.g., nude or NSG mice), typically via subcutaneous or intravenous injection.
-
Tumor Growth/Leukemia Engraftment: Tumors are allowed to grow to a palpable size, or leukemia engraftment is confirmed (e.g., by measuring human CD45+ cells in peripheral blood).
-
Compound Administration: Mice are treated with the Menin-MLL inhibitor or a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or formulated in chow).
-
Monitoring: Tumor volume, body weight, and signs of toxicity are monitored regularly. For leukemia models, disease burden is monitored by flow cytometry of peripheral blood, bone marrow, and spleen.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed, or tissues are collected for analysis of leukemia infiltration and pharmacodynamic markers. Survival is also a key endpoint.[9][14]
-
Visualizations
Signaling Pathway of Menin-MLL Inhibition
Caption: Signaling pathway of Menin-MLL inhibition in leukemia.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation of Menin-MLL inhibitors.
Conclusion
The preclinical data for Menin-MLL inhibitors provide a strong rationale for their clinical development in the treatment of MLL-r and NPM1m leukemias. These agents have demonstrated potent and selective activity in vitro, leading to the downregulation of key oncogenic drivers, cell differentiation, and apoptosis. Furthermore, in vivo studies have shown significant anti-tumor efficacy and survival benefits in various preclinical models. The detailed experimental protocols and a clear understanding of the underlying signaling pathways are essential for the continued development and optimization of this promising class of targeted therapies.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Insights into the Efficacy and Promise of SNDX-5613 (Revumenib) in Treating KMT2A-Rearranged or NPM1-Mutant Leukemia | Bimake [bimake.com]
- 4. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 13. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Technical Guide to Menin-MLL Inhibition in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL), now officially known as KMT2A-rearranged (KMT2A-r) leukemia, represents a group of aggressive hematological malignancies with historically poor prognoses.[1] These leukemias are driven by chromosomal translocations that create oncogenic fusion proteins involving the KMT2A gene. A critical dependency for the leukemogenic activity of these fusion proteins is their interaction with the nuclear protein Menin.[1][2] This interaction tethers the fusion protein to chromatin, enabling the aberrant expression of target genes, such as HOXA9 and MEIS1, which drives leukemic proliferation and blocks cell differentiation.[3][4]
The disruption of the Menin-KMT2A fusion protein interaction has emerged as a highly promising therapeutic strategy.[1] Small molecule inhibitors designed to fit into the KMT2A-binding pocket on Menin competitively block this protein-protein interaction, leading to the displacement of the oncogenic complex from chromatin.[5][6] This action triggers the downregulation of the leukemogenic gene program, inducing differentiation and apoptosis in KMT2A-r leukemia cells.[1][7] Several Menin inhibitors, such as Revumenib and Ziftomenib, have shown remarkable single-agent activity in preclinical models and promising responses in clinical trials for patients with relapsed or refractory acute leukemias.[8][9][10] This guide provides an in-depth overview of the core mechanism, quantitative preclinical and clinical data, key experimental protocols, and future directions for Menin-MLL inhibition.
Mechanism of Action: Disrupting a Critical Oncogenic Partnership
In KMT2A-rearranged leukemia, the N-terminus of the KMT2A protein is fused with one of over 80 different partner proteins.[1] This fusion retains the binding domain for Menin. The Menin protein acts as a critical scaffold, connecting the KMT2A fusion protein to the chromatin.[11] This tethering is essential for the fusion protein to aberrantly activate the transcription of key target genes that block hematopoietic differentiation and promote uncontrolled cell growth.[1][12]
Menin inhibitors are small molecules designed to occupy the deep central cavity on the Menin protein where the KMT2A fusion protein normally binds.[6][13] By physically blocking this pocket, the inhibitors prevent the Menin-KMT2A interaction.[5] This leads to a cascade of downstream effects:
-
Displacement from Chromatin: The KMT2A-fusion protein complex is ejected from its target gene loci.[1][7]
-
Transcriptional Repression: The expression of critical leukemogenic genes, most notably HOXA9, MEIS1, and FLT3, is rapidly suppressed.[3][14]
-
Cellular Differentiation: The block on hematopoietic differentiation is lifted, and leukemic blasts begin to mature into normal myeloid cells.[3][15]
-
Apoptosis: The loss of the pro-survival signals from the oncogenic program leads to programmed cell death.[1]
This targeted approach has proven to be highly selective for leukemia cells harboring KMT2A rearrangements or NPM1 mutations (which also rely on the Menin-KMT2A interaction), with minimal toxicity observed in preclinical models and early clinical trials.[3][9]
Quantitative Data on Menin-MLL Inhibitors
A growing pipeline of Menin inhibitors is under development. The tables below summarize key quantitative data from preclinical studies and clinical trials for several prominent compounds.
Table 1: Preclinical Potency and Selectivity of Menin Inhibitors
| Compound | Target Assay | IC50 / Kd | Cell Line (Target) | GI50 / IC50 | Reference(s) |
| MI-2-2 | Menin-MBM1 Binding (FP) | IC50: 46 nM | MLL-AF9 transformed BMCs | ~1 µM | [5] |
| Menin Binding | Kd: 22 nM | MV4;11 (MLL-AF4) | ~1 µM | [5] | |
| MI-463 | Menin-MLL Interaction | - | MOLM-13 (MLL-AF9) | IC50: 15.3 nM | [15] |
| MI-503 | Menin-MLL Interaction | - | MOLM-13 (MLL-AF9) | IC50: 14.7 nM | [15] |
| VTP50469 | Menin-MLL Interaction | - | MOLM-13 (MLL-AF9) | IC50: ~10 nM | [1][14] |
| (analog of Revumenib) | RS4;11 (MLL-AF4) | IC50: ~11 nM | [1] | ||
| DS-1594 | Menin-MLL1 Interaction | IC50: 1.4 nM | MOLM-13 (MLL-AF9) | GI50: 2.5 nM | [16] |
| MV4;11 (MLL-AF4) | GI50: 28 nM | [16] | |||
| D0060-319 | Menin-MLL Binding (FP) | IC50: 7.46 nM | MV4;11 (MLL-AF4) | IC50: 4.0 nM | [17] |
| MOLM-13 (MLL-AF9) | IC50: 1.7 nM | [17] |
FP: Fluorescence Polarization; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half maximal growth inhibition.
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Mouse Model | Dosing | Key Outcome(s) | Oral Bioavailability | Reference(s) |
| MI-463 | MV4;11 Xenograft | 35 mg/kg, daily | ~3-fold tumor reduction vs. control | ~45% | [3][18] |
| MI-503 | MV4;11 Xenograft | 60 mg/kg, daily | ~8-fold tumor reduction vs. control | ~75% | [3][18] |
| VTP50469 | PDX (MLL-r ALL/AML) | - | Dramatic reduction in leukemia burden; long-term disease-free survival | Orally bioavailable | [1][7] |
| MI-3454 | PDX (MLL-r) | - | Induced complete remission or blocked leukemia progression | Orally bioavailable | [19] |
PDX: Patient-Derived Xenograft; MLL-r: MLL-rearranged; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia.
Table 3: Clinical Trial Data for Menin Inhibitors
| Compound | Trial / Indication | Combination Therapy | ORR | CR/CRh Rate | Reference(s) |
| Revumenib | R/R KMT2Ar/NPM1m AML | + ASTX727 + Venetoclax | 82% | 48% | [20] |
| Ziftomenib | Newly Diagnosed KMT2Ar/NPM1m AML | + "7+3" Chemotherapy | 91% | 91% | [20] |
R/R: Relapsed/Refractory; KMT2Ar: KMT2A-rearranged; NPM1m: NPM1-mutated; AML: Acute Myeloid Leukemia; ORR: Overall Response Rate; CR/CRh: Complete Remission / CR with partial hematologic recovery.
Key Experimental Protocols
Validating the mechanism and efficacy of Menin-MLL inhibitors requires a suite of specialized biochemical, cellular, and in vivo assays.
Fluorescence Polarization (FP) Binding Assay
-
Principle: This biochemical assay directly measures the binding of an inhibitor to Menin and its ability to displace an MLL-derived peptide. A small, fluorescently-labeled MLL peptide tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Menin protein, its tumbling slows, and the emitted light is more polarized. An effective inhibitor will displace the fluorescent peptide, causing a measurable decrease in polarization.[21]
-
Methodology:
-
Reagents: Purified recombinant full-length Menin protein; a fluorescein-labeled peptide corresponding to the Menin-binding motif of MLL (e.g., FLSN_MLL).[21]
-
Procedure: a. Menin protein and the fluorescent MLL peptide are incubated together in a buffer solution in microplate wells to allow binding, establishing a high polarization signal.[21] b. Test compounds (inhibitors) are added to the wells at various concentrations. c. The plate is incubated to allow the system to reach equilibrium. d. Fluorescence polarization is measured using a plate reader. A decrease in signal indicates displacement of the MLL peptide by the test compound.[21]
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cellular Co-Immunoprecipitation (Co-IP)
-
Principle: Co-IP is used to verify that the inhibitor disrupts the Menin-KMT2A fusion protein interaction within a cellular context.
-
Methodology:
-
Cell Culture and Treatment: KMT2A-r leukemia cells (e.g., HEK-293 cells transfected with a Flag-tagged MLL-AF9 construct) are cultured and treated with the Menin inhibitor or a vehicle control (DMSO) for a specified time.[22]
-
Lysis: Cells are harvested and lysed with a gentle lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody targeting one of the proteins in the complex (e.g., an anti-Flag antibody for the tagged MLL-AF9) is added to the cell lysate. The antibody-protein complexes are then captured using protein A/G-coated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured protein complexes are then eluted from the beads.
-
Western Blotting: The eluted samples are run on an SDS-PAGE gel and analyzed by Western blot using antibodies for both Menin and the MLL fusion protein (e.g., anti-Menin and anti-Flag). A reduction in the Menin signal in the inhibitor-treated sample compared to the control indicates that the interaction was disrupted.[22]
-
In Vivo Xenograft Models
-
Principle: To assess the therapeutic potential of an inhibitor in a living organism, human leukemia cells are implanted into immunodeficient mice.
-
Methodology:
-
Cell Lines and Models: Commonly used cell lines include MV4;11 and MOLM-13.[17] For more clinically relevant models, patient-derived xenografts (PDX) are used, where primary leukemia cells from patients are directly engrafted into mice.[1][7] Immunodeficient mouse strains like BALB/c nude or NSG are required.[3][23]
-
Engraftment: A set number of leukemia cells (often engineered to express luciferase for imaging) are injected into the mice, typically intravenously or subcutaneously.[17][23]
-
Treatment: Once leukemia is established (confirmed by bioluminescent imaging or peripheral blood analysis), mice are randomized into treatment and vehicle control groups. The inhibitor is administered, often orally, according to a defined schedule (e.g., daily for 21 days).[17][18]
-
Monitoring: Efficacy is assessed by tracking tumor volume (for subcutaneous models), leukemia burden via bioluminescent imaging, and overall survival.[18][24]
-
Pharmacodynamic Studies: At the end of the study, tissues can be harvested to analyze the expression of target genes like Hoxa9 and Meis1 to confirm on-target drug activity in vivo.[3]
-
Resistance, Combination Therapies, and Future Outlook
While Menin inhibitors show great promise, the emergence of resistance is a clinical challenge.[8] The most common mechanism is the acquisition of mutations in the MEN1 gene itself.[25][26] These mutations are located in the drug-binding pocket and are selected to prevent the inhibitor from binding while preserving the essential interaction with the KMT2A fusion protein.[12][25]
To combat resistance and improve the depth and durability of responses, combination strategies are being actively explored. Preclinical and clinical data suggest strong synergy when Menin inhibitors are combined with:
-
Standard Chemotherapy: Agents like cytarabine and daunorubicin ("7+3") show enhanced efficacy with Menin inhibitors in newly diagnosed patients.[20][27]
-
BCL-2 Inhibitors: Combining with Venetoclax provides a dual attack on leukemia cell survival pathways.[20]
-
FLT3 Inhibitors: For KMT2A-r leukemias that also harbor FLT3 mutations, a combination with drugs like Gilteritinib is highly effective.[28]
-
CDK6 Inhibitors: Palbociclib, when combined with a Menin inhibitor, shows synergistic anti-leukemic effects in models of NUP98-rearranged leukemia, another subtype dependent on the Menin-MLL interaction.[28]
The development of Menin inhibitors marks a significant advancement in targeted therapy for acute leukemias. With the recent FDA approval of Revumenib for relapsed/refractory KMT2A-rearranged leukemia, this drug class is poised to become a cornerstone of treatment.[11] Future research will focus on optimizing combination therapies, overcoming resistance with next-generation inhibitors, and expanding their use to earlier lines of treatment and other Menin-dependent cancers.[11][26]
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of menin reveals binding site for mixed lineage leukemia (MLL) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menin inhibitors in KMT2A-rearranged leukemia: Mechanistic insights, clinical trial progress, and potential of combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 16. books.rsc.org [books.rsc.org]
- 17. ascopubs.org [ascopubs.org]
- 18. 2minutemedicine.com [2minutemedicine.com]
- 19. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mouse models of MLL leukemia: recapitulating the human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. UCI Health | UCI Health | Orange County, CA [ucihealth.org]
- 28. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
The Tipping Point: A Technical Guide to Menin-MLL Inhibition in NPM1-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations represents a distinct molecular subtype of leukemia, accounting for approximately 30% of all adult AML cases.[1] While often associated with a favorable prognosis, relapse remains a significant challenge.[2] A pivotal breakthrough in targeting NPM1-mutated AML has emerged with the development of small molecule inhibitors targeting the interaction between Menin and the Mixed-Lineage Leukemia (MLL1) protein. This interaction is crucial for the leukemogenic activity driven by both MLL rearrangements and NPM1 mutations through the upregulation of key downstream targets like HOX and MEIS1 genes.[3][4][5][6] This in-depth technical guide provides a comprehensive overview of the core science, preclinical and clinical data, and experimental methodologies related to Menin-MLL inhibitors in the context of NPM1-mutated AML.
The Menin-MLL Axis: A Critical Dependency in NPM1-Mutated AML
The pathogenesis of NPM1-mutated AML is intricately linked to the aberrant cytoplasmic localization of the NPM1 protein, which leads to a gene expression profile similar to that of MLL-rearranged leukemias, characterized by the overexpression of HOX and MEIS1 genes.[4] This leukemogenic program is dependent on the interaction between the wild-type MLL1 protein and the scaffolding protein Menin.[6][7][8] Menin acts as a critical cofactor, tethering the MLL1 complex to chromatin and enabling the transcriptional activation of its target genes, which are essential for maintaining the leukemic state.[3][9]
Disruption of the Menin-MLL1 interaction with small molecule inhibitors has been shown to reverse this oncogenic activity, leading to the downregulation of HOXA9 and MEIS1, induction of differentiation, and apoptosis in NPM1-mutated AML cells.[5][10] This targeted approach has demonstrated significant promise in preclinical models and has rapidly progressed to clinical trials.[11]
Signaling Pathway Diagram
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibition with revumenib for NPM1-mutated relapsed or refractory acute myeloid leukemia: the AUGMENT-101 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Histone Modifications in Acute Myeloid Leukaemia Using Chromatin Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. bitesizebio.com [bitesizebio.com]
- 7. AUGMENT-101: Phase II results of revumenib in NPM1-mutated R/R AML [aml-hub.com]
- 8. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells [bio-protocol.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at American Society of Hematology Annual Meeting | Kura Oncology, Inc. [ir.kuraoncology.com]
- 11. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
An In-depth Technical Guide to the Irreversibility of Menin-MLL Inhibitor 20
This guide provides a detailed overview of Menin-MLL inhibitor 20, an irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is intended for researchers, scientists, and drug development professionals, offering insights into the inhibitor's mechanism of action, experimental characterization, and the underlying signaling pathways.
Core Mechanism of Irreversible Inhibition
This compound is designed as a targeted covalent inhibitor. Its mechanism of action is centered on the formation of a stable, covalent bond with a specific cysteine residue, Cys329, located within the MLL binding pocket of the Menin protein[1]. This irreversible binding event effectively and permanently blocks the interaction between Menin and MLL fusion proteins, which is a critical driver for the progression of MLL-rearranged leukemias[1][2]. The sustained inhibition achieved through this covalent modification is hypothesized to offer a more durable and potent anti-leukemic effect compared to reversible inhibitors[3].
Signaling Pathway and Biological Impact
The Menin-MLL interaction is a key component of an oncogenic signaling pathway in MLL-rearranged leukemias. Menin acts as a scaffolding protein, tethering MLL fusion proteins to chromatin. This complex then upregulates the expression of target genes, most notably HOXA9 and MEIS1, which are essential for maintaining the undifferentiated and proliferative state of leukemia cells[2][4].
By irreversibly binding to Menin, inhibitor 20 disrupts the formation of the Menin-MLL fusion protein complex, leading to the downregulation of HOXA9 and MEIS1 expression. This, in turn, induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells[5][6][7].
Quantitative Data
While specific quantitative data for "this compound" is primarily detailed within patent literature[1], the following table summarizes typical potency values for highly potent, irreversible Menin-MLL inhibitors based on published data for similar compounds like M-1121 and M-525.
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (Menin Binding) | Biochemical Assay | < 10 | [2] |
| IC50 (Cell Growth) | MV4;11 (MLL-AF4) | 10 - 50 | [4] |
| IC50 (Cell Growth) | MOLM-13 (MLL-AF9) | 50 - 100 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the irreversibility and efficacy of this compound.
1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction Inhibition
-
Objective: To determine the in vitro potency (IC50) of the inhibitor in disrupting the Menin-MLL interaction.
-
Principle: A fluorescently labeled peptide derived from the MLL protein (e.g., FLSN-MLL) is used. When bound to the larger Menin protein, the peptide's rotation is slowed, resulting in a high fluorescence polarization signal. An inhibitor that displaces the labeled peptide will cause a decrease in this signal.
-
Protocol:
-
Recombinant human Menin protein is incubated with a fluorescein-labeled MLL-derived peptide (typically 5-10 nM) in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
A serial dilution of this compound (or DMSO as a control) is added to the Menin-peptide mixture in a 384-well black plate.
-
The plate is incubated at room temperature for 1-2 hours to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
2. Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To confirm the covalent and irreversible binding of the inhibitor to the Menin protein.
-
Principle: The mass of the Menin protein is measured before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
Protocol:
-
Purified recombinant Menin protein (e.g., 5-10 µM) is incubated with an excess of this compound (e.g., 50-100 µM) in a suitable buffer (e.g., PBS) for several hours at room temperature or 37°C. A control sample with DMSO is run in parallel.
-
The reaction mixture is desalted using a C4 ZipTip or similar reversed-phase chromatography method to remove unbound inhibitor.
-
The intact protein is analyzed by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.
-
The resulting mass spectra are deconvoluted to determine the precise mass of the protein.
-
A mass increase in the inhibitor-treated sample that matches the molecular weight of inhibitor 20 confirms covalent binding.
-
3. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of the inhibitor on MLL-rearranged and wild-type leukemia cell lines.
-
Protocol:
-
Leukemia cells (e.g., MV4;11, MOLM-13) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Cells are treated with a serial dilution of this compound for 72-96 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
4. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Objective: To measure the effect of the inhibitor on the expression of MLL target genes.
-
Protocol:
-
MLL-rearranged leukemia cells are treated with this compound at various concentrations for 24-48 hours.
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using TaqMan or SYBR Green chemistry with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
References
- 1. WO2020142557A1 - Irreversible inhibitors of menin-mll interaction - Google Patents [patents.google.com]
- 2. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Menin-MLL Inhibitor 20 (WO2020142557A1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific information disclosed in patent WO2020142557A1, focusing on a novel series of irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The document details the preclinical data, experimental methodologies, and the underlying mechanism of action for these compounds, with a particular focus on "Menin-MLL inhibitor 20," identified as a key example.
Core Innovation and Mechanism of Action
The patent describes a series of heterocyclic compounds designed to irreversibly inhibit the interaction between Menin and MLL.[1] This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. By disrupting this interaction, the compounds aim to downregulate the expression of oncogenic target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells. The irreversible nature of the inhibition is a key feature, suggesting a prolonged therapeutic effect. The compounds are reported to form a covalent bond with a specific cysteine residue on the Menin protein.[1]
Quantitative Biological Data
The patent provides in vitro data for a series of compounds, demonstrating their inhibitory potency against the Menin-MLL interaction and their anti-proliferative effects in leukemia cell lines. The data for representative compounds, including "this compound" (referred to as "Intermediate 6" in some contexts), are summarized below.[2]
| Compound ID | Menin-MLL Interaction IC50 (µM) | MOLM-13 Cell Proliferation IC50 (µM) |
| Compound 1 | < 0.25 | < 1 |
| Example 2 | < 1 | < 5 |
| Example 5 | < 0.5 | < 2 |
| Example 12 | < 0.1 | < 0.5 |
| This compound (Intermediate 6) | Data not explicitly provided in a table, but described as a potent irreversible inhibitor | Potent anti-proliferative activity |
Note: The patent discloses a range of IC50 values, with some embodiments having IC50s below 10 µM, some below 1 µM, and some below 0.25 µM for the enzyme assay.[1] Specific values for all individual compounds are not consistently provided in a single table.
Key Experimental Protocols
Detailed methodologies for the key biological assays are described within the "Examples" section of the patent. These protocols are essential for understanding and potentially replicating the reported findings.
Menin-MLL Interaction Assay (Biochemical)
This assay evaluates the ability of the compounds to disrupt the binding of Menin to an MLL-derived peptide.
-
Reagents: Recombinant human Menin protein, biotinylated MLL peptide, streptavidin-coated donor beads, and protein A-conjugated acceptor beads.
-
Procedure:
-
Menin protein is incubated with the test compound or DMSO vehicle in an assay buffer.
-
The biotinylated MLL peptide is added to the mixture.
-
Streptavidin-coated donor beads and protein A-conjugated acceptor beads are added.
-
The plate is incubated in the dark to allow for bead proximity due to the Menin-MLL interaction.
-
-
Detection: The AlphaScreen signal is measured using an appropriate plate reader. A decrease in signal indicates inhibition of the Menin-MLL interaction.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MOLM-13)
This assay assesses the cytotoxic or cytostatic effects of the compounds on a human acute myeloid leukemia (AML) cell line known to harbor an MLL rearrangement.
-
Cell Line: MOLM-13 cells.
-
Procedure:
-
MOLM-13 cells are seeded into 96-well plates.
-
Cells are treated with serial dilutions of the test compounds or DMSO vehicle.
-
Plates are incubated for a specified period (e.g., 4 days).[1]
-
-
Detection: Cell viability is determined using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values, representing the concentration of compound required to inhibit cell growth by 50%, are calculated from the dose-response curves.
Visualizing the Core Concepts
To further elucidate the information presented in the patent, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for key in vitro experiments.
References
Methodological & Application
Synthesis Protocol for Menin-MLL Inhibitor 20: An Essential Intermediate for Novel Leukemia Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of Menin-MLL inhibitor 20 (CAS 2448173-47-3), a key intermediate in the development of irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Dysregulation of this interaction is a critical driver in certain types of acute leukemia, making targeted inhibitors a promising therapeutic strategy.
Introduction
The interaction between the nuclear protein menin and the histone methyltransferase MLL is essential for the leukemogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive form of acute leukemia. Small molecule inhibitors that disrupt this protein-protein interaction have emerged as a promising class of targeted therapies. This compound is a crucial synthetic intermediate for the production of BMF-219, an irreversible inhibitor that has demonstrated potent anti-cancer activity. This protocol outlines the multi-step synthesis of this compound, providing a clear pathway for its preparation in a research setting.
Quantitative Data of Menin-MLL Inhibitors
The following table summarizes the in vitro activity of various Menin-MLL inhibitors, providing a comparative overview of their potency.
| Compound Name | Target Binding (Kd) | IC50 (Menin-MBM1 Interaction) | IC50 (Menin-MLL Bivalent Interaction) | Cell Growth Inhibition (GI50) | Reference |
| MI-2-2 | 22 nM | 46 nM | 520 nM | Low micromolar | [1] |
| MIV-6R | 85 nM | 56 nM | Not Reported | Not Reported | [2] |
| MIV-6 | Not Reported | 67 nM | Not Reported | Low micromolar | [2] |
| MIV-3R | Not Reported | 270 nM | Not Reported | Not Reported | [2] |
| MI-463 | ~10 nM | ~15 nM | 32 nM | Not Reported | [3] |
| MI-503 | ~10 nM | ~15 nM | 33 nM | Not Reported | [3] |
| BMF-219 | Irreversible | Not Applicable | Not Applicable | 0.1 to 0.38 µM (in CLL samples) | |
| This compound | Not Applicable (Intermediate) | Not Applicable | Not Applicable | Not Applicable |
Menin-MLL Signaling Pathway and Inhibition
The following diagram illustrates the critical role of the Menin-MLL interaction in leukemia and the mechanism of action of Menin-MLL inhibitors.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and its inhibition.
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols are adapted from patent WO2020142557A1.
Step 1: Synthesis of Intermediate 1 (6-bromo-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine)
Caption: Synthesis of Intermediate 1.
Materials:
-
4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
Procedure:
-
To a solution of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine in n-butanol, add morpholine and DIPEA.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of Intermediate 2 ((4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)boronic acid)
Caption: Synthesis of Intermediate 2.
Materials:
-
Intermediate 1
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine Intermediate 1, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, Pd(dppf)Cl2, and K2CO3.
-
Add a mixture of dioxane and water.
-
Degas the mixture with nitrogen or argon and then heat to 80-100 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude boronic acid derivative is often used in the next step without further purification.
Step 3: Synthesis of Intermediate 3 (4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline)
Caption: Synthesis of Intermediate 3.
Procedure: Note: The patent suggests that Intermediate 3 can be formed from a suitable precursor. A common method to obtain anilines from arylboronic acids is through oxidative deboronation, although specific conditions for this step are not detailed in the provided search results. Alternatively, a Suzuki coupling with a protected aniline followed by deprotection can be employed.
Step 4: Synthesis of Intermediate 5 (tert-butyl (R)-(1-((2-(hydroxymethyl)pyridin-4-yl)methyl)piperidin-3-yl)carbamate)
The synthesis of this intermediate involves multiple steps, starting from commercially available materials. A detailed protocol for this specific intermediate was not found in the provided search snippets. However, a general approach would involve the synthesis of the piperidine core with the correct stereochemistry, followed by N-alkylation with the pyridinylmethyl moiety.
Step 5: Synthesis of this compound (Intermediate 6)
Caption: Final amide coupling to form this compound.
Materials:
-
Intermediate 3 (4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline)
-
Carboxylic acid derivative of Intermediate 5 (prepared by oxidation of the primary alcohol)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid derivative of Intermediate 5 in DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add Intermediate 3 to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound. The successful preparation of this key intermediate is a critical step in the development of novel, targeted therapies for MLL-rearranged leukemias. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals. The characterization of all intermediates and the final product by appropriate analytical techniques (NMR, LC-MS, etc.) is essential to ensure purity and structural integrity.
References
- 1. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]
- 2. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Purification of Menin-MLL Inhibitor 20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitor 20 is a key synthetic intermediate in the development of BMF-219, a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] The Menin-MLL interaction is a critical driver in certain types of leukemia, making its inhibition a promising therapeutic strategy. Menin acts as a scaffold protein, recruiting MLL fusion proteins to target genes such as HOXA9 and MEIS1, leading to their transcriptional activation and subsequent leukemogenesis.[2][3] By disrupting this interaction, Menin-MLL inhibitors can suppress the expression of these oncogenes, inducing differentiation and apoptosis in cancer cells.[3]
The purity of this compound is paramount to ensure the successful synthesis of the final active pharmaceutical ingredient (API), BMF-219, and to avoid the introduction of impurities that could affect its biological activity and safety profile. These application notes provide detailed protocols for the purification of this compound using standard laboratory chromatography techniques.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | N-[(3R)-1-[[2-[[[4-[4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]amino]carbonyl]-4-pyridinyl]methyl]-3-piperidinyl]-carbamic acid, 1,1-dimethylethyl ester |
| CAS Number | 2448173-47-3 |
| Molecular Formula | C₃₃H₄₀N₈O₄ |
| Molecular Weight | 612.7 g/mol |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) |
Signaling Pathway of Menin-MLL Interaction and Inhibition
The diagram below illustrates the role of the Menin-MLL complex in leukemogenesis and the mechanism of action of Menin-MLL inhibitors. Menin acts as a crucial cofactor for MLL-fusion proteins, which are responsible for the upregulation of leukemia-promoting genes. Small molecule inhibitors, such as the downstream product of this compound, block the interaction between Menin and MLL, leading to the downregulation of target genes and therapeutic effects.
Caption: Menin-MLL signaling pathway and mechanism of inhibition.
Experimental Protocols
The following are representative protocols for the purification of this compound. The choice of method will depend on the scale of the synthesis and the impurity profile of the crude material.
Purification Workflow
Caption: General workflow for the purification of this compound.
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of the crude product.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Flash chromatography system with UV detector
-
Glass columns
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the product from impurities. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material. Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes or DCM).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., DCM). Adsorb the sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase according to the gradient determined by TLC analysis (e.g., from 0% to 20% EtOAc in hexanes).
-
Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.
-
Product Isolation: Combine the fractions with the desired purity (>95%) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.
Representative Chromatography Conditions:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexanes or Dichloromethane (DCM) |
| Mobile Phase B | Ethyl Acetate (EtOAc) or Methanol (MeOH) |
| Gradient | 0-20% B in A over 30 minutes |
| Flow Rate | Dependent on column size |
| Detection | UV at 254 nm |
Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for obtaining high-purity this compound, especially for smaller quantities or for final purification steps.
Materials and Reagents:
-
Partially purified or crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (optional modifier)
-
Preparative RP-HPLC system with a UV detector
-
C18 preparative column
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development: Develop a suitable gradient method on an analytical RP-HPLC system to achieve optimal separation.
-
Sample Preparation: Dissolve the this compound in a suitable solvent, such as DMSO or the initial mobile phase, and filter it through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the preparative C18 column. Elute the compound using a gradient of acetonitrile in water. A small amount of an acid modifier like TFA or FA (e.g., 0.1%) can be added to both mobile phases to improve peak shape.
-
Fraction Collection: Collect fractions corresponding to the product peak based on the UV chromatogram.
-
Purity Analysis: Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Product Isolation: Combine the pure fractions. If an acid modifier was used, a neutralization step may be necessary. Remove the solvents by lyophilization or rotary evaporation to yield the purified product.
Representative RP-HPLC Conditions:
| Parameter | Value |
| Stationary Phase | C18, 5 µm |
| Column Dimensions | e.g., 21.2 x 150 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20-80% B in A over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
Data Presentation
The purity of the final product should be assessed using analytical HPLC and the identity confirmed by mass spectrometry and NMR.
Table 1: Analytical HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | Varies | < 80% |
| Purified Product | (Specify) | > 95% |
Table 2: Characterization of Purified this compound
| Analytical Method | Expected Result |
| LC-MS (ESI+) | [M+H]⁺ = 613.3 |
| ¹H NMR | Spectrum consistent with the proposed structure |
| Purity (HPLC) | > 95% |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound. The choice between normal-phase and reversed-phase chromatography will depend on the specific requirements of the synthesis and the desired final purity. Careful execution of these methods, coupled with rigorous analytical characterization, will ensure the high quality of this critical intermediate for the development of novel cancer therapeutics.
References
Application Notes and Protocols for HPLC Analysis of Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias with KMT2A (formerly MLL) gene rearrangements or NPM1 mutations. The interaction between the scaffold protein menin and the KMT2A protein is a critical driver of leukemogenesis in these subtypes. By disrupting this protein-protein interaction, these inhibitors can halt the proliferation of cancer cells. Accurate and robust analytical methods are crucial for the development, quality control, and clinical monitoring of these therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small molecule inhibitors, providing essential information on purity, concentration, and stability.
This document provides detailed application notes and protocols for the HPLC analysis of Menin-MLL inhibitors, with a specific focus on revumenib (SNDX-5613). Additionally, it outlines general approaches for other inhibitors in this class and presents the underlying signaling pathway and a typical experimental workflow.
Signaling Pathway of Menin-MLL Interaction and Inhibition
The menin protein acts as a scaffold, interacting with KMT2A (or its fusion proteins in rearranged leukemias) to regulate the transcription of key genes involved in cell proliferation and differentiation, such as HOXA9 and MEIS1. Menin-MLL inhibitors competitively bind to menin, preventing its interaction with KMT2A and thereby downregulating the expression of these oncogenic genes.
Caption: Menin-MLL signaling pathway and mechanism of inhibition.
Experimental Protocols for HPLC Analysis
Protocol 1: HPLC-DAD Method for the Determination of Revumenib in Biological Matrices
This protocol is adapted from a method for the simultaneous determination of revumenib and venetoclax in human blood serum using Dispersive Solid-Phase Extraction (DSPE) followed by HPLC with a Diode-Array Detector (DAD).[1][2][3]
1. Sample Preparation (DSPE)
-
Objective: To extract and preconcentrate revumenib from human blood serum.
-
Materials:
-
Human blood serum samples
-
Pristine multi-walled carbon nanotubes (MWCNTs)
-
Borate buffer (10 mM, pH 10)
-
Methanol
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a suitable microcentrifuge tube, add 8 mg of pristine MWCNTs.
-
Add the serum sample and borate buffer (pH 10; 10 mM).
-
Vortex the mixture to ensure thorough mixing and facilitate the adsorption of the analyte onto the sorbent.
-
Centrifuge to pellet the MWCNTs.
-
Discard the supernatant.
-
Elute the retained analytes from the MWCNTs with a suitable volume of methanol.
-
The resulting solution is then ready for HPLC analysis.
-
2. HPLC-DAD Analysis
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
A: Ammonium acetate (10 mM, pH 7)
-
B: Methanol
-
-
Elution Mode: Gradient elution. The specific gradient profile should be optimized to achieve the best separation.
-
Injection Volume: To be determined based on system sensitivity and sample concentration.
-
Detection: DAD, monitor at the maximum absorbance wavelength of revumenib.
-
-
Internal Standard: Trazodone can be used as an internal standard.[1][2][3]
Quantitative Data Summary (Protocol 1)
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 7 |
| Mobile Phase B | Methanol |
| Elution | Gradient |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 26°C |
| Detection | DAD |
| Internal Standard | Trazodone |
| Limit of Detection (LOD) | 0.8 µg/L for revumenib in serum |
| Limit of Quantification (LOQ) | 2.6 µg/L for revumenib in serum |
Protocol 2: UPLC-MS/MS Method for the Analysis of Revumenib
This protocol is based on a validated UPLC-MS/MS method for assessing revumenib in human liver microsomes.[4][5]
1. Sample Preparation
-
Objective: To extract revumenib from human liver microsomes.
-
Procedure: A protein precipitation method is typically employed. Specific details would need to be optimized for the matrix.
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for revumenib and the internal standard need to be determined.
-
Quantitative Data Summary (Protocol 2)
| Parameter | Value |
| Column | C8 (2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water, pH 3.2 |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic (55% A : 45% B) |
| Flow Rate | 0.6 mL/min |
| Detection | UPLC-MS/MS (ESI+) |
| Linearity Range | 1 - 3000 ng/mL |
| LOQ | 0.96 ng/mL |
General HPLC Approaches for Other Menin-MLL Inhibitors
For other Menin-MLL inhibitors such as VTP50469 , MI-463 , MI-503 , and MIV-6 , specific detailed public protocols are less common. However, based on available literature, a general reversed-phase HPLC method can be established as a starting point for method development.[6][7][8][9]
General Chromatographic Conditions
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Elution | Gradient, e.g., 20% to 80% B over 8-10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30°C |
| Detection | UV at 214 nm and 254 nm |
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method for a novel Menin-MLL inhibitor typically follows a systematic workflow.
Caption: General workflow for HPLC method development.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for the HPLC analysis of Menin-MLL inhibitors. The detailed methods for revumenib offer a direct path for implementation, while the general guidelines for other compounds provide a solid foundation for method development and optimization. Adherence to systematic workflows and proper validation are essential to ensure the generation of high-quality, reliable data in the research and development of these important cancer therapeutics.
References
- 1. Dispersive solid-phase extraction as sample pretreatment for determination of chemotherapeutic agents revumenib and venetoclax by HPLC-DAD | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. RUIdeRA :: Login [ruidera.uclm.es]
- 4. An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes: In Vitro Absorption, Distribution, Metabolism, and Excretion and Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes: In Vitro Absorption, Distribution, Metabolism, and Excretion and Metabolic Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Characterization of Menin-MLL Inhibitor 20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a scaffold protein encoded by the MEN1 gene, plays a critical role in the pathogenesis of acute leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] The interaction between menin and the N-terminus of MLL (or MLL fusion proteins) is essential for the recruitment of this complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemogenesis.[1][3] Consequently, the disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive hematological malignancies.
Menin-MLL inhibitor 20 is an irreversible inhibitor of the menin-MLL protein-protein interaction, demonstrating potential as an anti-tumor agent.[4][5] As with any small molecule drug candidate, comprehensive characterization is paramount for its development and clinical translation. Mass spectrometry (MS) is an indispensable analytical technique in this process, providing crucial information on the identity, purity, and structure of the inhibitor.[6][7] Coupled with liquid chromatography (LC), MS offers high sensitivity and selectivity for the analysis of small molecules in complex matrices.[7][8]
These application notes provide a detailed overview of the mass spectrometry characterization of this compound, including its chemical properties, a representative signaling pathway, and standardized protocols for its analysis.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. This information is fundamental for its analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C33H40N8O4 | [4] |
| Molecular Weight | 612.72 g/mol | [4] |
| CAS Number | 2448173-47-3 | [4] |
| Appearance | Powder | [4] |
| Solubility | Soluble in DMSO | [4] |
Signaling Pathway
The following diagram illustrates the central role of the menin-MLL interaction in MLL-rearranged leukemia and the mechanism of action of this compound. Menin acts as a critical scaffold protein, linking MLL fusion proteins to the chromatin, which leads to the expression of leukemogenic target genes. This compound irreversibly binds to menin, disrupting this interaction and thereby inhibiting the oncogenic signaling cascade.
Caption: The Menin-MLL signaling pathway and its inhibition.
Experimental Workflow for Mass Spectrometry Characterization
The following diagram outlines a typical workflow for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Experimental workflow for LC-MS analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data and preventing instrument contamination.[8][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.22 µm syringe filters
-
2 mL LC-MS vials with septa
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a stock solution of 1 mg/mL.[9]
-
Working Solution Preparation: Dilute the stock solution with a mixture of acetonitrile and water (typically 50:50 v/v) to a final concentration of approximately 1-10 µg/mL.[9] It is crucial to avoid using high concentrations of DMSO in the final solution as it can interfere with the electrospray ionization process.[9]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[9]
-
Sample Transfer: Transfer the filtered solution into a 2 mL LC-MS vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following is a general LC-MS method that can be adapted for the analysis of this compound. Method optimization may be required based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole)
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Range (m/z) | 100 - 1000 |
| Data Acquisition Mode | Full Scan (for confirmation) and/or Tandem MS (MS/MS) for structural elucidation |
Data Presentation and Interpretation
The primary goal of the MS analysis is to confirm the molecular weight of this compound and assess its purity.
Expected Results:
In positive ion mode, the expected protonated molecule [M+H]⁺ for this compound (C33H40N8O4) would be observed at an m/z of 613.32.
Representative Mass Spectrum Data:
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 613.3215 | 613.3210 |
| [M+Na]⁺ | 635.3034 | 635.3028 |
Note: The observed m/z values are hypothetical and should be determined experimentally. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Purity Assessment:
The purity of the inhibitor can be estimated by integrating the peak area of the compound of interest in the total ion chromatogram (TIC) and comparing it to the total area of all observed peaks.
Structural Elucidation (MS/MS):
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of the inhibitor. By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern can be used to confirm the presence of key structural motifs within the molecule.
Conclusion
Mass spectrometry is a powerful and essential tool for the characterization of small molecule drug candidates like this compound. The protocols and information provided in these application notes offer a comprehensive framework for researchers to perform robust and reliable analysis, ensuring the identity, purity, and structural integrity of this promising therapeutic agent. Adherence to these guidelines will facilitate the generation of high-quality data crucial for advancing the development of novel therapies targeting the menin-MLL interaction.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. biocompare.com [biocompare.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note and Protocol: 1H NMR Analysis of Menin-MLL Inhibitor 20
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of Menin-MLL inhibitor 20 (CAS: 2448173-47-3), a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The Menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia. This application note outlines the physicochemical properties of this compound, a predicted ¹H NMR analysis for structural verification, a standardized protocol for acquiring high-quality NMR data, and an overview of the targeted signaling pathway.
Introduction
Menin, a nuclear protein encoded by the MEN1 gene, acts as a scaffold protein that is essential for the chromatin recruitment of MLL fusion proteins. This interaction aberrantly maintains the expression of leukemogenic genes, such as HOXA9 and MEIS1, leading to the proliferation of leukemia cells and a block in differentiation. Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for MLL-rearranged leukemias. This compound is an irreversible inhibitor designed to target this interaction, thereby offering potential as an anti-tumor agent.[1] Accurate structural confirmation and characterization of such small molecules are paramount for drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.
Physicochemical Properties and Biological Activity
This compound is a complex heterocyclic molecule with the chemical formula C₃₃H₄₀N₈O₄.[1] A summary of its key properties is provided in the table below. While the specific IC₅₀ value for this compound is not publicly available, other potent Menin-MLL inhibitors have demonstrated IC₅₀ values in the low nanomolar to micromolar range, highlighting the potential potency of this class of compounds. For instance, related inhibitors such as MI-2 and MI-3 show IC₅₀ values of 446 nM and 648 nM, respectively, in inhibiting MLL fusion-carrying leukemia cell lines.[2] More advanced analogs like MI-503 exhibit even greater potency with an IC₅₀ of 14.7 nM.[3]
| Property | Value |
| IUPAC Name | tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]-4-pyridinyl]methyl]piperidin-3-yl]carbamate |
| CAS Number | 2448173-47-3 |
| Molecular Formula | C₃₃H₄₀N₈O₄ |
| Molecular Weight | 612.72 g/mol |
| Biological Target | Menin-MLL protein-protein interaction |
| Reported Activity | Irreversible inhibitor with antitumor activities |
Predicted ¹H NMR Spectrum of this compound
The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound. These predictions are based on the analysis of the chemical structure and typical values for similar functional groups. The spectrum is expected to be complex due to the numerous aromatic and aliphatic protons in distinct chemical environments. The numbering of the protons corresponds to the provided chemical structure image.
Note: This is a predicted spectrum. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | m | - |
| Amide Proton (NH) | 9.5 - 10.5 | s (broad) | - |
| Pyrrole Proton (NH) | 11.0 - 12.0 | s (broad) | - |
| Methylene Protons (CH₂) | 2.5 - 4.0 | m | - |
| Piperidine Protons (CH, CH₂) | 1.5 - 3.5 | m | - |
| Morpholine Protons (CH₂) | 3.7 - 3.9 | m | - |
| tert-Butyl Protons (CH₃) | 1.4 - 1.5 | s | - |
Protocol for ¹H NMR Spectroscopy
This protocol provides a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
2. NMR Instrument Setup
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet is recommended.
3. ¹H NMR Spectrum Acquisition
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., -2 to 14 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
4. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or residual solvent peak) to its known value.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.
Signaling Pathway and Mechanism of Action
References
Application Notes and Protocols for Menin-MLL Inhibitor Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements. This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein to target genes, such as HOXA9 and MEIS1, leading to their aberrant transcriptional activation and subsequent leukemogenesis.[1][2][3][4][5][6][7] Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive cancers.[5][6][8] This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Menin-MLL inhibitors.
Menin-MLL Signaling Pathway
The oncogenic activity of MLL fusion proteins is critically dependent on their direct interaction with Menin.[2] Menin acts as a scaffold protein, linking the N-terminus of MLL fusion proteins to chromatin.[1][2] This complex often includes other cofactors like LEDGF, which further stabilizes the interaction and recruitment to target genes.[1][2][8] The ultimate result is the upregulation of genes that promote cell proliferation and block differentiation, leading to leukemia.
Caption: Menin-MLL signaling pathway in leukemia.
Data Presentation: Inhibitor Activity
The following tables summarize the in vitro activity of various Menin-MLL inhibitors against leukemia cell lines harboring MLL rearrangements.
Table 1: Proliferation Inhibition of Menin-MLL Inhibitors in MLL-Rearranged Cell Lines
| Inhibitor | Cell Line | MLL Fusion | GI50 / IC50 | Assay Type | Reference |
| MI-2 | MLL-AF9 BMCs | MLL-AF9 | ~5 µM (GI50) | MTT | [6] |
| MI-2 | MLL-ENL BMCs | MLL-ENL | ~5 µM (GI50) | MTT | [6] |
| MI-2 | KOPN-8 | MLL-ENL | ~10 µM (IC50) | MTT | [5] |
| MI-2 | MV4;11 | MLL-AF4 | ~15 µM (IC50) | MTT | [5] |
| MI-3 | KOPN-8 | MLL-ENL | ~12 µM (IC50) | MTT | [5] |
| MI-3 | MV4;11 | MLL-AF4 | ~18 µM (IC50) | MTT | [5] |
| MI-136 | Endometrial Cancer Organoids | N/A | 4.5 µM (IC50) | Not Specified | [3] |
| MI-463 | MLL-AF9 BMCs | MLL-AF9 | 0.23 µM (GI50) | MTT | [9] |
| MI-503 | MLL-AF9 BMCs | MLL-AF9 | 0.22 µM (GI50) | MTT | [9] |
| MIV-6R | MLL-AF9 BMCs | MLL-AF9 | Not Specified | Not Specified | [4] |
| Compound 28 (MI-1481) | MLL-AF9 BMCs | MLL-AF9 | < 0.05 µM (GI50) | MTT | [9] |
| Compound 28 (MI-1481) | MV4;11 | MLL-AF4 | ~0.1 µM (GI50) | MTT | [9] |
| Compound 28 (MI-1481) | MOLM-13 | MLL-AF9 | ~0.1 µM (GI50) | MTT | [9] |
| D0060-319 | MV4-11 | MLL-AF4 | 4.0 nM (IC50) | CCK-8 | [10] |
| D0060-319 | MOLM-13 | MLL-AF9 | 1.7 nM (IC50) | CCK-8 | [10] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration; BMCs: Bone Marrow Cells.
Table 2: Biochemical Inhibition of Menin-MLL Interaction
| Inhibitor | Assay Type | IC50 | Reference |
| MI-1 | Fluorescence Polarization | 1.9 µM | [6] |
| MIV-6 | Fluorescence Polarization | 67 nM | [4] |
| MIV-6R | Fluorescence Polarization | 56 nM | [4] |
| MI-463 | Fluorescence Polarization (MLL4-43) | 32 nM | [9] |
| MI-503 | Fluorescence Polarization (MLL4-43) | 33 nM | [9] |
| Compound 28 (MI-1481) | Fluorescence Polarization (MLL4-43) | 3.6 nM | [9] |
| D0060-319 | Fluorescence Polarization | 7.46 nM | [10] |
Experimental Protocols
General Experimental Workflow
The general workflow for evaluating a Menin-MLL inhibitor involves a tiered approach, starting with proliferation assays to determine overall cytotoxicity, followed by more specific assays to confirm the on-target mechanism of action.
Caption: General workflow for cell-based evaluation of Menin-MLL inhibitors.
Cell Proliferation Assay (MTT-Based)
This protocol is adapted from methodologies used to assess the effect of Menin-MLL inhibitors on the proliferation of leukemia cells.[5][6][9][11]
a. Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8) and control cell lines lacking MLL rearrangement (e.g., K562, U937).
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Menin-MLL inhibitor stock solution (e.g., 20 mM in DMSO).
-
Sterile DMSO (vehicle control).
-
96-well flat-bottom microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
b. Procedure:
-
Cell Plating: Seed cells in 90 µL of culture medium in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor from the stock solution. Add 10 µL of the diluted compound or DMSO (final concentration typically 0.25%) to the wells.
-
Incubation: Incubate the plates for 72 hours to 7 days in a humidified incubator at 37°C with 5% CO2. For longer incubation periods (e.g., 7 days), change the media and re-supply the compound at day 4.[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the results as a percentage of cell viability versus inhibitor concentration. Calculate the GI50 or IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V Staining)
This protocol is based on the detection of apoptosis induced by Menin-MLL inhibitors.[5][6]
a. Materials:
-
Leukemia cell lines.
-
Menin-MLL inhibitor and DMSO.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
b. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Menin-MLL inhibitor or DMSO at the desired concentrations for 48-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Differentiation Assay (CD11b Expression)
This assay measures the induction of myeloid differentiation, a desired outcome of Menin-MLL inhibition in leukemia cells.[5]
a. Materials:
-
Leukemia cell lines (e.g., MLL-AF9 transformed bone marrow cells).
-
Menin-MLL inhibitor and DMSO.
-
FITC- or PE-conjugated anti-CD11b antibody.
-
Flow cytometer.
b. Procedure:
-
Cell Treatment: Treat cells with the inhibitor or DMSO for 7 days.
-
Staining: Harvest the cells, wash with PBS, and stain with the anti-CD11b antibody according to the manufacturer's protocol.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of CD11b-positive cells as an indicator of differentiation.
Target Gene Expression Analysis (qRT-PCR)
This protocol confirms the on-target effect of the inhibitor by measuring the downregulation of MLL fusion protein target genes.[4][6][9]
a. Materials:
-
Leukemia cell lines.
-
Menin-MLL inhibitor and DMSO.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin).
-
Real-time PCR instrument.
b. Procedure:
-
Cell Treatment: Treat cells with the inhibitor or DMSO for 6 days.[6]
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for HOXA9, MEIS1, and the housekeeping gene.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the DMSO-treated control using the ΔΔCt method. A significant decrease in HOXA9 and MEIS1 expression indicates on-target activity of the Menin-MLL inhibitor.[6]
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Menin-MLL Inhibitor 20 in MOLM-13 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with rearrangements of the Mixed Lineage Leukemia (MLL) gene presents a significant therapeutic challenge. The interaction between the protein Menin and the N-terminus of MLL is crucial for the leukemogenic activity of MLL fusion proteins.[1][2][3][4][5][6] This interaction stabilizes the MLL fusion protein complex on chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[2][3][5][7][8] Disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy for this aggressive subtype of AML.
Menin-MLL inhibitor 20 is an irreversible inhibitor of the Menin-MLL protein-protein interaction and has demonstrated antitumor activities.[9][10] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in MOLM-13 cells, a human AML cell line harboring the MLL-AF9 fusion protein.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound and other representative Menin-MLL inhibitors in MOLM-13 cells. This data is for illustrative purposes, reflecting typical potencies observed for this class of compounds.
| Inhibitor | Target | Cell Line | Assay Duration | IC50 (nM) | Reference |
| This compound | Menin-MLL Interaction | MOLM-13 | 7 days | 35 | Hypothetical |
| MI-503 | Menin-MLL Interaction | MOLM-13 | 7 days | ~500 | [5] |
| M-89 | Menin-MLL1 Interaction | MOLM-13 | Not Specified | 54 | [3] |
| M-808 | Menin-MLL1 Interaction | MOLM-13 | Not Specified | 1 | [3] |
| M-1121 | Menin-MLL1 Interaction | MOLM-13 | Not Specified | 51.5 | [3] |
| MI-3454 | Menin-MLL1 Interaction | MOLM-13 | Not Specified | <27 | [3] |
| VTP50469 | Menin-MLL Interaction | MOLM-13 | Not Specified | Not Specified | [2] |
Signaling Pathway
The Menin-MLL signaling pathway is a critical driver of leukemogenesis in MLL-rearranged AML. The diagram below illustrates the key components of this pathway and the mechanism of action for Menin-MLL inhibitors.
Caption: Menin-MLL signaling pathway and inhibitor action.
Experimental Protocols
Cell Culture of MOLM-13 Cells
MOLM-13 cells are a human acute myeloid leukemia cell line established from the peripheral blood of a 20-year-old male with relapsed AML.[11] These cells grow in suspension.
Materials:
-
MOLM-13 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of MOLM-13 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-25 flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability every 2-3 days. Split the culture when the cell density reaches approximately 1 x 10^6 cells/mL. Maintain the cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL.
IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MOLM-13 cells in logarithmic growth phase
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow Diagram:
Caption: Workflow for IC50 determination using MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest MOLM-13 cells in the logarithmic growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Inhibitor Treatment:
-
Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. The final concentration of DMSO in the wells should be less than 0.1%.
-
Add 100 µL of the inhibitor dilutions to the respective wells. For the vehicle control wells, add medium containing the same concentration of DMSO as the inhibitor-treated wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).[12][13]
-
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of this compound in MOLM-13 cells. The provided methodologies and diagrams are intended to guide researchers in accurately assessing the potency of this and other Menin-MLL inhibitors, thereby facilitating the development of novel therapeutics for MLL-rearranged acute myeloid leukemia.
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. MOLM-13 Leukemia Cell Line | AcceGen [accegen.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Menin-MLL Inhibitor Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-IP) to study the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins and to assess the efficacy of small molecule inhibitors in disrupting this interaction. The protocol is designed for use in mammalian cell culture systems.
Introduction
The interaction between the protein Menin, encoded by the MEN1 gene, and the N-terminus of Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL rearrangements.[1][2] This protein-protein interaction (PPI) is essential for the oncogenic activity of MLL fusion proteins, which function by recruiting the Menin-MLL complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][4][5] Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for these aggressive leukemias.[6]
Co-immunoprecipitation is a powerful technique to validate the disruption of the Menin-MLL interaction by a specific inhibitor, such as compound 20.[7][8][9] This method involves the immunoprecipitation of a target protein (e.g., a FLAG-tagged MLL fusion protein) and subsequent detection of its binding partner (e.g., endogenous Menin) by western blotting. A successful inhibitor will reduce or abolish the amount of Menin that is co-immunoprecipitated with the MLL fusion protein.
Signaling Pathway and Experimental Workflow
The Menin-MLL signaling pathway is a key regulator of gene expression in hematopoietic cells. MLL fusion proteins, which retain the N-terminal portion of MLL, interact with Menin. This complex can be further stabilized by interactions with other proteins like LEDGF.[3] The entire complex is then recruited to the promoter regions of target genes, such as HOXA9 and MEIS1, leading to their transcriptional activation and promoting leukemogenesis. Menin-MLL inhibitors work by binding to Menin and preventing its interaction with MLL fusion proteins, thereby inhibiting the downstream signaling cascade.[10]
Caption: Menin-MLL signaling pathway and inhibitor action.
The experimental workflow for a Menin-MLL inhibitor Co-IP experiment involves several key steps, starting from cell culture and treatment with the inhibitor, followed by cell lysis, immunoprecipitation of the target protein complex, and finally, analysis by western blotting to detect the interaction.
Caption: Experimental workflow for Menin-MLL Co-IP.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Menin-MLL inhibitor Co-IP protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Concentration/Amount | Source/Reference |
| Menin-MLL Inhibitor 20 | Low micromolar (µM) range | Inferred from similar inhibitors |
| Anti-FLAG M2 Affinity Gel | 20-40 µL of 50% slurry per IP | Sigma-Aldrich |
| Anti-Menin Antibody (IP) | 2-10 µg per mg of lysate | Novus Biologicals, Abcam |
| Anti-Menin Antibody (WB) | 1:500 - 1:25,000 dilution | Novus Biologicals, Abcam, Boster Bio |
| Anti-FLAG Antibody (WB) | Varies by manufacturer | N/A |
| Anti-MLL Antibody (WB) | 1:2000 dilution | Thermo Fisher Scientific |
| Total Protein Lysate | 1-3 mg per IP | General Protocol |
Table 2: Buffer Compositions
| Buffer | Component | Concentration |
| RIPA Lysis Buffer | Tris-HCl (pH 7.4) | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% (v/v) | |
| Sodium deoxycholate | 0.5% (w/v) | |
| SDS | 0.1% (w/v) | |
| Protease Inhibitor Cocktail | 1x | |
| Wash Buffer | Tris-HCl (pH 7.4) | 50 mM |
| NaCl | 150-300 mM | |
| Triton X-100 | 0.05% (w/v) | |
| Elution Buffer (Option 1) | 3xFLAG Peptide in TBS | 100-150 µg/mL |
| Elution Buffer (Option 2) | 2x Laemmli Sample Buffer | 1x final concentration |
Experimental Protocols
A. Cell Culture and Treatment
-
Culture HEK293 cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfect cells with a mammalian expression vector encoding a FLAG-tagged MLL fusion protein (e.g., pFLAG-CMV-MLL-AF9).
-
Allow cells to express the fusion protein for 24-48 hours.
-
Treat the transfected cells with the Menin-MLL inhibitor (e.g., Compound 20) at the desired final concentration (typically in the low micromolar range). As a negative control, treat a parallel set of cells with an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 4-24 hours).
B. Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. Use approximately 1 mL of lysis buffer per 10^7 cells.
-
Incubate the cells on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).
C. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G agarose beads to 1-3 mg of total protein lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add anti-FLAG M2 affinity gel (20-40 µL of a 50% slurry) to the pre-cleared lysate.
-
Incubate the lysate-bead mixture overnight at 4°C with gentle end-over-end rotation.
D. Washing
-
Pellet the affinity gel beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.
E. Elution
Option 1: Peptide Elution (for native protein analysis)
-
After the final wash, add 50-100 µL of 3xFLAG peptide solution (100-150 µg/mL in TBS) to the beads.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted protein complex.
Option 2: SDS-PAGE Sample Buffer Elution (for immediate western blot analysis)
-
After the final wash, add 40-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.
F. Western Blotting
-
Separate the eluted proteins by SDS-PAGE on a polyacrylamide gel suitable for resolving Menin (~68 kDa) and the MLL fusion protein (size will vary depending on the fusion partner).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-Menin and anti-FLAG or anti-MLL) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
G. Data Analysis
-
Analyze the resulting western blot. The input lanes should show the presence of both Menin and the FLAG-tagged MLL fusion protein in the cell lysates.
-
In the immunoprecipitation lanes, the anti-FLAG antibody should pull down the MLL fusion protein in both the vehicle-treated and inhibitor-treated samples.
-
The amount of co-immunoprecipitated Menin should be significantly reduced in the sample treated with the Menin-MLL inhibitor compared to the vehicle-treated control, indicating a disruption of the Menin-MLL interaction.
References
- 1. Menin Antibody - BSA Free (NB100-399): Novus Biologicals [novusbio.com]
- 2. Menin Polyclonal Antibody (A300-105A) [thermofisher.com]
- 3. MLL Polyclonal Antibody (29278-1-AP) [thermofisher.com]
- 4. Anti-Menin antibody [EPR3986] (ab92443) | Abcam [abcam.com]
- 5. MOZ and Menin-MLL Complexes are Complementary Regulators of Chromatin Association and Transcriptional Output in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLL1 (D2M7U) Rabbit Monoclonal Antibody (Amino-terminal Antigen) | Cell Signaling Technology [cellsignal.com]
- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for a Menin-MLL Inhibitor in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes, including gene expression and cell cycle regulation.[1] In certain cancers, particularly acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), menin forms a complex with the MLL fusion protein. This interaction is essential for the oncogenic activity of MLL fusion proteins, which drive leukemogenesis by upregulating the expression of target genes such as HOXA9 and MEIS1.[2][3] Menin-MLL inhibitors are a novel class of targeted therapeutics designed to disrupt this protein-protein interaction, thereby inhibiting the proliferation and survival of cancer cells dependent on this pathway.[1] Preclinical studies using xenograft models have demonstrated the potent anti-tumor efficacy of these inhibitors, offering a promising therapeutic strategy for MLL-r leukemias and other susceptible cancers.[4][5][6]
Mechanism of Action
Menin-MLL inhibitors function by competitively binding to a pocket on the menin protein that is crucial for its interaction with MLL and MLL-fusion proteins.[7] This disruption prevents the recruitment of the MLL fusion protein complex to chromatin, leading to a decrease in histone H3 lysine 4 (H3K4) trimethylation at the promoter regions of target genes.[7] The subsequent downregulation of key oncogenes like HOXA9 and MEIS1 induces cell differentiation and apoptosis in malignant cells.[4][6] Some Menin-MLL inhibitors have also been shown to induce the degradation of the menin protein via the ubiquitin-proteasome pathway, further enhancing their anti-leukemic activity.[7]
Signaling Pathway Diagram
Caption: The Menin-MLL signaling pathway and the inhibitory action of a Menin-MLL inhibitor.
Preclinical In Vivo Data Summary
The following tables summarize representative quantitative data from xenograft studies of various Menin-MLL inhibitors.
Table 1: In Vivo Efficacy of Menin-MLL Inhibitors in Leukemia Xenograft Models
| Compound | Cell Line | Xenograft Model | Dosing Regimen | Outcome | Reference |
| VTP50469 | MLL-r AML PDX | Patient-Derived Xenograft | Not Specified | Dramatic reduction in leukemia burden | [5][6] |
| VTP50469 | MLL-r ALL PDX | Patient-Derived Xenograft | Not Specified | Disease-free survival for >1 year in multiple mice | [5][6] |
| MI-3454 | MLL-rearranged Leukemia | Patient-Derived Xenograft | Not Specified | Complete remission or regression | [8] |
| MI-3454 | NPM1-mutated Leukemia | Patient-Derived Xenograft | Not Specified | Complete remission or regression | [8] |
| MI-503 | MV-4-11 | Mouse Xenograft | Not Specified | Blocked tumor growth | [4] |
| DS-1594a·HCl | MOLM-13 | Mouse Xenograft | 50, 100, 200 mg/kg, QD x 17 days | Dose-dependent reduction in tumor burden | [9] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Solid Tumor Xenograft Models
| Compound | Cell Line | Xenograft Model | Dosing Regimen | Outcome | Reference |
| MI-503 | HepG2 | Mouse Xenograft | 35 mg/kg, i.p. | Marked reduction in tumor growth | [10] |
| MI-503 | Hep3B | Mouse Xenograft | 35 mg/kg, i.p. | Marked reduction in tumor growth | [10] |
| MI-136 | Endometrial Cancer Organoids | Orthotopic Model | Not Specified | Inhibited tumor growth | [11] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line Maintenance: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11) or other appropriate cancer cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[12]
-
Cell Harvesting: Harvest cells during the logarithmic growth phase.
-
Cell Viability and Counting: Assess cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection. For subcutaneous xenografts, the cell suspension can be mixed with an equal volume of Matrigel to enhance tumor formation.[12][13]
In Vivo Xenograft Study Protocol
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, NOD/SCID, or NSG mice), 6-8 weeks old.[12]
-
Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the start of the study.[14]
-
Tumor Implantation:
-
Subcutaneous Model: Inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[12]
-
Disseminated Model (for leukemia): Inject cells intravenously via the tail vein.
-
-
Animal Randomization: Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Inhibitor Formulation and Administration:
-
Monitoring and Data Collection:
-
Tumor Measurement: For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[12]
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of toxicity.[12]
-
Clinical Observations: Monitor the general health and behavior of the mice daily.[14]
-
Leukemia Burden (for disseminated models): Monitor leukemia engraftment by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.[9]
-
-
Study Endpoint and Tissue Collection:
-
Terminate the study when tumors in the control group reach a predetermined size or after a specified treatment duration.[12]
-
At the endpoint, euthanize the animals and collect blood for pharmacokinetic analysis.
-
Excise tumors and record their weight. A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot, RT-qPCR) and another portion can be fixed in formalin for histological analysis.[12]
-
Experimental Workflow Diagram
References
- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 5. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BiTE® Xenograft Protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Menin-MLL Inhibitor 20 (as BMF-219) in In Vitro Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitor 20 is a synthetic intermediate in the production of BMF-219, a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[2] BMF-219 covalently binds to Menin, disrupting the Menin-MLL complex and leading to the downregulation of key downstream target genes such as HOXA9 and MEIS1.[3][4] This, in turn, inhibits proliferation, induces apoptosis, and promotes differentiation in leukemia cells.[2][5] These application notes provide a summary of the in vitro activity of BMF-219 and detailed protocols for its use in leukemia studies.
Chemical Properties
| Property | Value |
| Compound Name | This compound |
| Active Compound | BMF-219 (Icovamenib) |
| CAS Number | 2448173-47-3 (for this compound) |
| Molecular Formula | C₃₃H₄₀N₈O₄ |
| Molecular Weight | 612.7 g/mol |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) |
Mechanism of Action
The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, where it promotes the expression of genes essential for leukemic cell survival and proliferation, most notably HOXA9 and its cofactor MEIS1.[6][7] BMF-219, an irreversible inhibitor, covalently binds to a specific cysteine residue on the Menin protein.[8] This prevents the physical interaction between Menin and the MLL fusion protein, leading to the displacement of the complex from target gene promoters. The subsequent downregulation of HOXA9 and MEIS1 expression triggers cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-r and NPM1-mutant leukemia cells.[3][4]
References
- 1. glpbio.com [glpbio.com]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomeafusion.com [biomeafusion.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Menin-MLL Inhibitor 20 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the protein menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in specific types of acute leukemia, particularly those with KMT2A (formerly MLL) gene rearrangements or NPM1 mutations.[1][2] Menin acts as a scaffold protein, essential for recruiting the MLL fusion protein complex to chromatin.[3][4] This recruitment leads to the upregulation of key target genes, such as HOXA9 and MEIS1, which drives leukemic cell proliferation and blocks differentiation.[1][5][6]
Inhibition of the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy.[7][8][9] By disrupting this interaction, small-molecule inhibitors can prevent the transcription of these oncogenic target genes, leading to cell differentiation, apoptosis, and a potent anti-leukemic effect.[1][7]
Menin-MLL inhibitor 20 is an irreversible inhibitor of the menin-MLL interaction.[10] It serves as a valuable tool for preclinical research into MLL-rearranged leukemias. This document provides detailed protocols for the preparation of a stock solution for use in in vitro studies.
Data Summary
Quantitative data for this compound are summarized in the table below for quick reference. Note the variability in reported solubility, which may depend on the specific salt form, purity, and source of the compound. It is always recommended to perform a small-scale test dissolution.
| Parameter | Value | Source(s) |
| CAS Number | 2448173-47-3 | [11] |
| Molecular Formula | C₃₃H₄₀N₈O₄ | [11] |
| Formula Weight | 612.7 g/mol | [11] |
| Solubility | DMSO: 30 mg/mL (48.96 mM) (Sonication and heating to 60°C recommended)DMSO: Sparingly Soluble (1-10 mg/mL) | [10][11] |
| Storage (Powder) | -20°C for up to 3 years | [10][12] |
| Storage (Stock Solution) | -80°C: up to 1 year -20°C: up to 1 month (Aliquoting is critical to avoid freeze-thaw cycles) | [12][13] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of the Menin-MLL complex in leukemogenesis and the mechanism of action for this compound.
Experimental Workflow: Stock Solution Preparation
The diagram below outlines the general workflow for preparing the inhibitor stock solution from a powdered solid.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder, FW: 612.7 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Sterile, low-retention polypropylene cryovials for aliquoting
-
Pipettors and sterile filter tips
-
Vortex mixer
-
Water bath sonicator or water bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with care.
-
Work in a well-ventilated area or a chemical fume hood.
-
Always wear appropriate PPE to avoid skin contact and inhalation.
-
Consult the Safety Data Sheet (SDS) for the specific compound and for DMSO before starting.
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial containing the inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculate the required mass of the inhibitor and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 612.7 g/mol x 1000 mg/g = 6.13 mg
-
-
Therefore, you will need 6.13 mg of this compound and 1.0 mL of DMSO.
-
-
Weighing the Inhibitor:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 6.13 mg of the inhibitor powder into the tared tube. Record the exact mass.
-
-
Dissolution:
-
Using a calibrated pipettor, add the calculated volume of DMSO to the tube containing the inhibitor powder. For example, if you weighed exactly 6.13 mg, add 1.0 mL of DMSO. If the mass is different, adjust the DMSO volume accordingly (Volume in mL = [Mass in mg / 6.127]).
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes.[10]
-
Alternatively, or in combination with sonication, gently warm the solution in a water bath set to a maximum of 60°C for short periods until the solution is clear.[10] Do not overheat, as it may degrade the compound.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once the inhibitor is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials. This is crucial to minimize freeze-thaw cycles which can degrade the compound.[10][13]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots upright in a freezer box at -80°C for long-term storage (up to 1 year).[12] For short-term use, storage at -20°C for up to one month is acceptable.[13]
-
Use in Cell-Based Assays:
-
When preparing working solutions for cell culture experiments, thaw a single aliquot at room temperature.
-
Dilute the stock solution into your culture medium. It is critical to ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to your cells, typically recommended to be ≤ 0.1% .[10]
-
Perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on the cells.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.org [mdanderson.org]
- 3. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 6. mdpi.com [mdpi.com]
- 7. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Menin-MLL inhibitor 26 | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Menin-MLL Inhibitor Treatment of MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute myeloid leukemia (AML) with rearrangements of the Mixed Lineage Leukemia (MLL) gene represents a high-risk subtype with a generally poor prognosis. The interaction between the protein Menin and the MLL fusion proteins is crucial for their oncogenic activity, making this protein-protein interaction a prime therapeutic target. Small molecule inhibitors designed to disrupt the Menin-MLL interaction have shown significant promise in preclinical studies, particularly in cell lines harboring MLL rearrangements, such as the MV4-11 cell line.
MV4-11 is a human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion, making it an essential model for studying the efficacy and mechanism of action of Menin-MLL inhibitors. These inhibitors have been demonstrated to selectively induce cell growth inhibition, apoptosis, and differentiation in MV4-11 cells by disrupting the Menin-MLL interaction and subsequently downregulating the expression of key target genes like HOXA9 and MEIS1.
These application notes provide a comprehensive overview and detailed protocols for the treatment of MV4-11 cells with Menin-MLL inhibitors, summarizing key quantitative data and experimental methodologies from published research.
Data Presentation: Efficacy of Menin-MLL Inhibitors in MV4-11 Cells
The following tables summarize the quantitative effects of various Menin-MLL inhibitors on MV4-11 cell proliferation, apoptosis, and cell cycle distribution.
Table 1: Inhibition of MV4-11 Cell Proliferation
| Inhibitor | GI50/IC50 | Assay Type | Treatment Duration (h) | Reference |
| MI-2 | 9.5 µM | MTT | 72 | [1] |
| MI-2-2 | 3 µM | MTT | 72 | [2] |
| M-89 | 25 nM | Not Specified | Not Specified | [3] |
| M-1121 | 10.3 nM | Not Specified | Not Specified | [3] |
| MI-538 | 21 nM | Not Specified | Not Specified | [3] |
| MI-463 | 15.3 nM | Not Specified | Not Specified | [3] |
| MI-503 | 14.7 nM | Not Specified | Not Specified | [3] |
| VTP50469 | Low nM range | Not Specified | Not Specified | [4] |
| MIV-6 | Not Specified | Proliferation | Not Specified | [5] |
| MI-1481 | Not Specified | MTT | 168 | [6] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest in MV4-11 Cells by MI-2-2
| Treatment | Concentration | Apoptosis (% Annexin V+) | Cell Cycle Phase (%) | Reference |
| G0/G1 | S | |||
| DMSO | - | Baseline | ~40 | ~45 |
| MI-2-2 | 5 µM | Increased | ~55 | ~35 |
| MI-2-2 | 10 µM | Substantial Increase | ~65 | ~25 |
Note: Specific percentages are estimations based on histograms and descriptions in the cited literature.
Signaling Pathways and Experimental Workflow
Menin-MLL Signaling Pathway and Inhibition
Caption: Mechanism of Menin-MLL inhibitors in MV4-11 cells.
Experimental Workflow for MV4-11 Cell Treatment
Caption: General workflow for studying Menin-MLL inhibitors in MV4-11 cells.
Cellular Effects of Menin-MLL Inhibition
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Menin-MLL Inhibitor 20
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Menin-MLL inhibitor 20, particularly in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are conflicting reports on the solubility of this compound in DMSO. Some suppliers state a sparingly soluble range of 1-10 mg/mL, while others report a higher solubility of up to 30-33.33 mg/mL with the aid of warming and sonication.[1][2][3][4] It is crucial to consult the certificate of analysis provided by your specific supplier for the most accurate information for your compound batch.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my assay. Why is this happening and what can I do?
A2: This is a common issue known as compound "crashing out" and occurs because the inhibitor is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO concentration is diluted, the inhibitor's solubility limit in the mixed solvent is exceeded, leading to precipitation. To address this, you can try several strategies outlined in the troubleshooting guide below, such as optimizing the final DMSO concentration, using co-solvents, or preparing a fresh, more dilute stock solution.
Q3: How should I prepare my stock solution of this compound in DMSO?
A3: To ensure complete dissolution, especially given the variable reported solubilities, it is recommended to follow the supplier's instructions that suggest aiding dissolution.[2][3] A general best-practice protocol is provided in the Experimental Protocols section. Using freshly opened, anhydrous DMSO is also recommended as hygroscopic DMSO can negatively impact solubility.[2]
Q4: What is the mechanism of action of Menin-MLL inhibitors?
A4: Menin-MLL inhibitors disrupt the protein-protein interaction between Menin and the MLL1 (Mixed Lineage Leukemia 1) protein or its oncogenic fusion proteins.[5][6] This interaction is critical for the development and progression of certain types of leukemia, particularly those with MLL gene rearrangements.[6][7] By blocking this interaction, the inhibitor prevents the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, leading to the downregulation of their expression, which in turn induces differentiation and apoptosis in leukemia cells.[6][7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
If you are finding it difficult to dissolve this compound in DMSO, or if you observe particulates in your stock solution, follow these troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Issue 2: Precipitation of Inhibitor upon Dilution in Aqueous Buffer
This is a frequent challenge with compounds that have high solubility in DMSO but poor solubility in aqueous media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inhibitor precipitation in aqueous buffer.
Data Presentation
| Parameter | Reported Value | Source |
| CAS Number | 2448173-47-3 | [1][4] |
| Molecular Formula | C33H40N8O4 | [1][4] |
| Formula Weight | 612.7 g/mol | [1][4] |
| Solubility in DMSO | Sparingly Soluble: 1-10 mg/mL | [1][4] |
| 33.33 mg/mL (with warming and sonication) | [2] | |
| 30 mg/mL (with warming and sonication) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is recommended for preparing a stock solution of this compound, taking into account the potential need for physical assistance to achieve complete dissolution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound solid into a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or as per your experimental needs).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.[2][3]
-
Following warming, sonicate the vial for 10-15 minutes.[2][3]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the solution is clear, it is ready for use or for aliquoting and storage.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol provides a basic framework for determining the kinetic solubility of this compound in your specific aqueous assay buffer.
Materials:
-
This compound DMSO stock solution
-
Aqueous assay buffer (the same buffer used in your experiment)
-
96-well plate or microcentrifuge tubes
-
Plate shaker
-
Centrifuge
-
Plate reader or other analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a serial dilution of your this compound DMSO stock solution.
-
Add a small, consistent volume of each concentration from the serial dilution to your aqueous assay buffer in a 96-well plate or tubes. Ensure the final DMSO concentration is consistent across all wells and matches your final assay conditions.
-
Seal the plate or tubes and place them on a plate shaker at a consistent temperature (e.g., room temperature or 37°C) for 1-2 hours to allow for equilibration.
-
After incubation, centrifuge the plate or tubes at high speed (e.g., >10,000 x g) for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of the solubilized inhibitor in the supernatant using a suitable analytical method.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility under these conditions.
Mandatory Visualization
Caption: Signaling pathway of the Menin-MLL interaction and its inhibition.
References
- 1. This compound | CAS 2448173-47-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Menin-MLL Inhibitors in Solution
For researchers, scientists, and drug development professionals working with Menin-MLL inhibitors, ensuring the stability of these small molecules in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: My Menin-MLL inhibitor is precipitating out of my aqueous buffer. What can I do?
A1: Precipitation is a common issue, especially for hydrophobic small molecules. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is compatible with your aqueous buffer. As a general rule, keeping the final DMSO concentration below 1% can help maintain solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Determine the pKa of your inhibitor and adjust the buffer pH to a range where the molecule is in its most soluble form.
-
Use of Solubilizing Excipients: Consider the addition of pharmaceutically acceptable solubilizing agents. These can include cyclodextrins, which encapsulate the hydrophobic molecule, or non-ionic surfactants like Tween® 80 or PEGylated derivatives.[1]
-
Sonication: Gentle sonication can help to redissolve precipitated material, but be aware that this might only be a temporary solution if the compound is supersaturated.
Q2: I'm concerned about the degradation of my Menin-MLL inhibitor in DMSO stock solution. What are the best storage practices?
A2: While DMSO is a common solvent for small molecules, improper storage can lead to degradation. Follow these best practices:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Water can promote hydrolysis of susceptible compounds. Use fresh, anhydrous DMSO and store it under an inert atmosphere (e.g., argon or nitrogen).
-
Optimal Storage Temperature: For long-term storage, keep DMSO stock solutions at -20°C or -80°C.[2]
-
Aliquot to Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Prepare single-use aliquots to avoid this.
-
Protect from Light: If your inhibitor is light-sensitive, store it in amber vials or wrap the vials in aluminum foil.
Q3: How can I determine if my Menin-MLL inhibitor is degrading in my experimental conditions?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to monitor the integrity of your compound. This involves developing a method that can separate the intact inhibitor from any potential degradation products. A typical workflow involves:
-
Forced Degradation Studies: Intentionally degrade the inhibitor under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
HPLC Method Development: Develop an HPLC method (often reverse-phase with a C18 column) that can resolve the parent compound from all degradation products.
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Q4: Do Menin-MLL inhibitors themselves affect the stability of the Menin protein?
A4: Yes, some Menin-MLL inhibitors have been shown to induce the degradation of the Menin protein itself.[3][4] This is thought to occur through the ubiquitin-proteasome pathway.[3] When designing your experiments, it is important to consider that the observed biological effects may be a combination of the inhibition of the Menin-MLL interaction and the reduction of total Menin protein levels.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
-
Possible Cause: Degradation of the inhibitor in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate the inhibitor in your cell culture medium at 37°C for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the remaining intact inhibitor.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your inhibitor from a frozen stock solution immediately before each experiment.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to or degrade small molecules. If you suspect this, you can test the stability in a serum-free medium as a control.
-
Issue 2: Loss of Inhibitor Potency Over Time
-
Possible Cause: Chemical instability of the inhibitor leading to the formation of less active or inactive degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: As mentioned in the FAQs, these studies are crucial to understand the degradation pathways of your inhibitor.
-
Characterize Degradants: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the major degradation products. This can provide insights into the mechanism of degradation.
-
Reformulation: If the inhibitor is found to be unstable under specific conditions (e.g., acidic pH), consider reformulating it in a more suitable buffer or with stabilizing excipients.
-
Quantitative Data Summary
The following tables summarize available stability data for select Menin-MLL inhibitors. It is important to note that publicly available, comprehensive stability data for a wide range of Menin-MLL inhibitors is limited.
Table 1: Aqueous Stability of Menin-MLL Inhibitor ML227
| Parameter | Value | Conditions | Reference |
| Solubility | 6.3 µM | PBS, pH 7.4 | [5] |
| Stability | 46% remaining | PBS, pH 7.4, Room Temperature, 1 hour | [5] |
Table 2: Microsomal Stability of Various Menin-MLL Inhibitors
| Compound | Half-life (t1/2) in Mouse Liver Microsomes | Reference |
| MI-463 | 4.7 min | [6] |
| MI-503 | 4.4 min | [6] |
| Compound 7 (MI-568) | >60 min | [6] |
| MI-3454 | 20.4 min | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework. Specific concentrations and durations may need to be optimized for your particular Menin-MLL inhibitor.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the inhibitor in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µM. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid inhibitor at 60°C for 24 hours. Also, incubate a solution of the inhibitor (100 µM in a suitable buffer) at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the inhibitor (100 µM in a suitable buffer) to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Initial Chromatographic Conditions:
-
Inject a mixture of the stressed samples to ensure that all degradation products are visible.
-
Develop a gradient that separates the parent compound from all degradant peaks.
-
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal resolution and peak shape.
-
Detection: Use a UV detector at a wavelength where the inhibitor and its degradation products have good absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines.
Visualizations
Caption: Signaling pathway of Menin-MLL interaction and points of intervention by inhibitors.
Caption: Troubleshooting workflow for Menin-MLL inhibitor instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Menin-MLL Inhibitor Off-Target Effects Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The information is designed to help address specific issues that may be encountered during the experimental assessment of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Menin-MLL inhibitors?
A1: Menin-MLL inhibitors are designed to disrupt the protein-protein interaction (PPI) between Menin and the MLL1 protein (or its oncogenic fusion proteins). This interaction is critical for the recruitment of the MLL complex to chromatin and the subsequent upregulation of target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[1][2][3] The primary on-target effects of these inhibitors are, therefore, the downregulation of this specific gene expression program, leading to the differentiation and apoptosis of MLL-rearranged (MLL-r) or NPM1-mutated leukemia cells.[1][4]
Q2: What are the known or potential off-target effects of Menin-MLL inhibitors observed in clinical trials?
A2: In clinical trials, some adverse events have been noted that may be considered off-target or related to the potent on-target activity of this drug class. The most common of these is differentiation syndrome (DS) , a cytokine release syndrome resulting from the rapid differentiation of leukemic blasts.[5][6][7] Another significant adverse event, particularly associated with the inhibitor revumenib, is QTc prolongation .[5][7] Other reported treatment-related adverse events in clinical trials for various menin inhibitors include febrile neutropenia, anemia, thrombocytopenia, and sepsis.[5][8][9] It is important to note that some inhibitors, like ziftomenib, were specifically designed to have low lipophilicity and basicity to minimize off-target toxicities.[8]
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
A3: Distinguishing between on-target and off-target effects is crucial for the validation of your inhibitor. A common strategy involves the use of a negative control compound that is structurally similar to your active inhibitor but does not bind to Menin.[1] If the observed cellular phenotype is present with the active compound but absent with the negative control, it strongly suggests an on-target effect.[1] Additionally, performing rescue experiments, where the expression of a key downstream target like MEIS1 is restored, can help determine if the observed phenotype is a direct result of the on-target pathway inhibition.[10]
Q4: What are the recommended initial steps for assessing the selectivity of a novel Menin-MLL inhibitor?
A4: A tiered approach is recommended. Start with biochemical assays, such as fluorescence polarization (FP), to determine the inhibitor's potency (IC50) for the Menin-MLL interaction.[11][12] Follow this with cell-based assays in MLL-rearranged and wild-type cell lines to assess cellular potency (GI50) and selectivity.[1][11] A significant window between the activity in MLL-rearranged and wild-type cells indicates good selectivity. Further characterization can be achieved through target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to Menin in a cellular context.[13][14]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-MLL rearranged (wild-type) cell lines.
-
Possible Cause 1: Off-target kinase activity.
-
Troubleshooting Step: Perform a broad-panel kinome scan to identify potential off-target kinases. If a specific kinase or kinase family is identified, validate this finding using specific inhibitors for that kinase to see if it phenocopies the observed cytotoxicity.
-
-
Possible Cause 2: General cellular toxicity.
-
Troubleshooting Step: Assess markers of general cellular stress, such as mitochondrial dysfunction or DNA damage. Lowering the inhibitor concentration and shortening the treatment duration may help to mitigate these effects. It's also important to re-evaluate the physicochemical properties of the compound.
-
-
Possible Cause 3: Cytochrome P450 liabilities.
-
Troubleshooting Step: Early generation Menin-MLL inhibitors were noted to have cytochrome P450 liabilities.[15] If not already done, perform in vitro P450 inhibition assays to assess this possibility.
-
Problem 2: Inconsistent results in target gene (e.g., HOXA9, MEIS1) downregulation.
-
Possible Cause 1: Suboptimal inhibitor concentration or treatment time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for observing target gene modulation. Some genes, like MEIS1, may show a more rapid and robust downregulation than HOXA genes.[15]
-
-
Possible Cause 2: Cell line-specific differences.
-
Troubleshooting Step: The dependency on the Menin-MLL interaction can vary between different MLL-rearranged cell lines. Confirm the on-target activity in multiple MLL-rearranged cell lines.
-
-
Possible Cause 3: Issues with qPCR assay.
-
Troubleshooting Step: Verify the efficiency of your qPCR primers and ensure that you are using appropriate housekeeping genes for normalization. Always include positive and negative controls in your experimental setup.
-
Problem 3: CETSA results do not show a thermal shift for Menin upon inhibitor treatment.
-
Possible Cause 1: Insufficient target engagement.
-
Troubleshooting Step: Increase the concentration of the inhibitor and/or the pre-incubation time with the cells before the heat challenge.[16]
-
-
Possible Cause 2: The inhibitor does not induce a significant thermal stabilization of Menin.
-
Troubleshooting Step: While CETSA is a powerful tool, not all binding events lead to a measurable change in thermal stability. Confirm target engagement using an orthogonal method, such as co-immunoprecipitation, to demonstrate the disruption of the Menin-MLL complex.[1]
-
-
Possible Cause 3: Technical issues with the CETSA protocol.
Data Presentation
Table 1: In Vitro Potency of Selected Menin-MLL Inhibitors
| Compound | Assay Type | Target/Interaction | IC50 (nM) | Reference |
| MI-2-2 | FP | Menin-MLL | 46 | [17] |
| VTP-50469 | Not Specified | Leukemia Cell Inhibition | 3 | [18] |
| MI-463 | FP | Menin-MLL | ~15 | [11] |
| MI-503 | FP | Menin-MLL | ~15 | [11] |
| MI-1481 | FP | Menin-MLL | 3.6 | [11] |
| M-89 | Not Specified | MV4;11 Cell Inhibition | 25 | [18] |
| M-808 | Not Specified | MOLM-13 Cell Inhibition | 1 | [18] |
| M-1121 | Not Specified | MV-4-11 Cell Inhibition | 10.3 | [18] |
| MI-3454 | FP | Menin-MLL | 0.51 | [18] |
| DCZ_M123 | FP | Menin-MLL | 4710 | [12] |
Table 2: Cellular Activity of Selected Menin-MLL Inhibitors
| Compound | Cell Line | Assay Type | GI50 (µM) | Reference |
| MI-2 | MLL-AF9 transduced BMCs | MTT | ~5 | [1] |
| MI-3 | MLL-AF9 transduced BMCs | MTT | ~5 | [1] |
| DCZ_M123 | MV4;11 | Not Specified | 0.84 | [12] |
| DCZ_M123 | KOPN8 | Not Specified | 0.54 | [12] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for assessing the binding of a Menin-MLL inhibitor to the Menin protein in intact cells.
-
Cell Treatment: Culture your cells of interest (e.g., MV4;11) to mid-log phase. Resuspend the cells in culture medium and treat with various concentrations of your Menin-MLL inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to room temperature for 3 minutes.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. The amount of soluble Menin can be quantified by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Menin as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
2. Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
This protocol is to determine if the inhibitor disrupts the interaction between Menin and MLL-fusion proteins in cells.
-
Cell Culture and Treatment: Culture cells expressing a tagged MLL-fusion protein (e.g., Flag-MLL-AF9) and treat with your inhibitor or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-tag antibody (e.g., anti-Flag) conjugated to beads (e.g., agarose or magnetic beads) overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the tagged MLL-fusion protein and endogenous Menin.
-
Analysis: A reduction in the amount of Menin that co-immunoprecipitates with the MLL-fusion protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted their interaction.
Mandatory Visualization
Caption: On-target action of a Menin-MLL inhibitor in the nucleus.
Caption: A general workflow for assessing off-target effects.
Caption: A logical diagram for troubleshooting unexpected results.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdanderson.org [mdanderson.org]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 9. KURA ONCOLOGY AND KYOWA KIRIN ANNOUNCE PUBLICATION OF PIVOTAL ZIFTOMENIB DATA IN RELAPSED/REFRACTORY NPM1 MUTATED AML IN THE JOURNAL OF CLINICAL ONCOLOGY - Kyowa Kirin US [kkna.kyowakirin.com]
- 10. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Optimizing Menin-MLL Inhibitor Concentration for Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Menin-MLL inhibitors for cell culture experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Menin-MLL inhibitors?
Menin is a nuclear protein that acts as a crucial cofactor for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[1][2] Menin binds to the N-terminus of MLL, a region retained in MLL fusion proteins, and this interaction is essential for the upregulation of target genes like HOXA9 and MEIS1, which drive leukemogenesis.[1][3][4] Menin-MLL inhibitors are small molecules designed to disrupt this protein-protein interaction.[5] By blocking the binding of menin to MLL fusion proteins, these inhibitors prevent the recruitment of the MLL complex to chromatin, leading to the downregulation of leukemogenic gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][6][7]
Q2: What is a typical starting concentration range for a Menin-MLL inhibitor in cell culture?
The optimal concentration of a Menin-MLL inhibitor is highly cell line-dependent. A good starting point for dose-response experiments is to test a wide range of concentrations spanning from low nanomolar (nM) to low micromolar (µM). Based on published data for various Menin-MLL inhibitors, a range from 1 nM to 10 µM is often a reasonable starting point. For instance, the GI50 values for some inhibitors in sensitive cell lines can be in the low nanomolar range (e.g., 7-27 nM for MI-3454), while for others it might be in the micromolar range.[3][8]
Q3: How long should I treat my cells with a Menin-MLL inhibitor?
The duration of treatment will depend on the specific experimental endpoint.
-
For cell viability and proliferation assays (e.g., MTT): A common treatment duration is 3 to 7 days to observe significant effects on cell growth.[3][9][10]
-
For gene expression analysis (qRT-PCR or RNA-seq): Changes in the expression of MLL target genes like HOXA9 and MEIS1 can often be detected earlier, for instance, after 24 to 72 hours of treatment.[3][7][11] Some studies have assessed gene expression changes after 2 and 7 days.[7]
-
For differentiation and apoptosis assays: These cellular events may require several days of treatment to become apparent, typically ranging from 3 to 7 days.[3][4]
Q4: How should I prepare and store the Menin-MLL inhibitor stock solution?
Most Menin-MLL inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[9][12] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[12] For cell culture experiments, the final concentration of DMSO in the media should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[12] A negative control with the same final DMSO concentration should always be included in your experiments.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant inhibition of cell proliferation observed. | 1. Suboptimal inhibitor concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM). |
| 2. Insufficient treatment duration. | Increase the incubation time (e.g., extend from 3 days to 7 days). | |
| 3. Cell line is not dependent on the Menin-MLL interaction. | Use a positive control cell line known to be sensitive to Menin-MLL inhibitors (e.g., MOLM-13, MV4;11).[8][13] Confirm the presence of an MLL rearrangement or NPM1 mutation in your cell line. | |
| 4. Inhibitor degradation. | Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions. | |
| High levels of cell death even at low concentrations. | 1. Off-target toxicity. | Review literature for known off-target effects of the specific inhibitor. Consider testing a structurally different Menin-MLL inhibitor. |
| 2. Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%.[12] Include a DMSO-only control to assess solvent toxicity. | |
| 3. Cell line is highly sensitive. | Reduce the starting concentration range in your dose-response experiments. | |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. | Standardize the cell seeding density for all experiments. |
| 2. Inconsistent inhibitor concentration. | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. | |
| 3. Cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. | |
| No change in the expression of target genes (e.g., HOXA9, MEIS1). | 1. Insufficient treatment time for transcriptional changes. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal time point for gene expression analysis. |
| 2. Suboptimal inhibitor concentration. | Correlate the gene expression results with cell viability data to ensure an effective concentration is being used. | |
| 3. Poor RNA quality or inefficient qPCR. | Verify RNA integrity and optimize your qRT-PCR protocol. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for various Menin-MLL inhibitors in different leukemia cell lines. These values can serve as a reference for designing initial experiments.
| Inhibitor | Cell Line | MLL Fusion | IC50 / GI50 | Reference |
| MI-2 | MV4;11 | MLL-AF4 | GI50 = 9.5 µM | [3] |
| KOPN-8 | MLL-ENL | GI50 = 7.2 µM | [3] | |
| ML-2 | MLL-AF6 | GI50 = 8.7 µM | [3] | |
| MI-3 | MV4;11 | MLL-AF4 | GI50 < 10 µM | [3] |
| MI-538 | MV4;11 | MLL-AF4 | IC50 = 21 nM | [8] |
| MI-463/503 | MLL fusion lines | - | IC50 = 15.3/14.7 nM | [8] |
| MI-3454 | MLL fusion lines | MLL-ENL, MLL-AF4, MLL-AF9 | IC50 = 7 - 27 nM | [8] |
| M-89 | MV4;11 | MLL-AF4 | IC50 = 25 nM | [8] |
| MOLM-13 | MLL-AF9 | IC50 = 54 nM | [8] | |
| BAY-155 | MLL-AF4, MLL-AF9, MLL-TD lines | - | IC50 < 5 µM | [13] |
| Menin-MLL inhibitor-22 (C20) | MV4;11 | MLL-AF4 | IC50 = 0.3 µM | [11][14] |
| VTP50469 | MLL-r lines | - | GI50 = 13 - 37 nM | [15] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the GI50 of a Menin-MLL inhibitor in a suspension cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[9]
-
Inhibitor Preparation: Prepare serial dilutions of the Menin-MLL inhibitor from a concentrated stock solution (e.g., 20 mM in DMSO).[9]
-
Cell Treatment: Add 10 µL of the diluted inhibitor or DMSO control to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[9]
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Assessing Target Gene Expression by qRT-PCR
This protocol provides a general workflow to measure the effect of a Menin-MLL inhibitor on the expression of target genes.
-
Cell Treatment: Treat cells with the Menin-MLL inhibitor at various concentrations (including a DMSO control) for the desired duration (e.g., 24-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated cells compared to the DMSO control. A significant downregulation of HOXA9 and MEIS1 expression would indicate on-target activity.[3][4]
Visualizations
Caption: The Menin-MLL signaling pathway and the mechanism of its inhibition.
Caption: A general experimental workflow for optimizing Menin-MLL inhibitor concentration.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 6. Menin Inhibition | CCO [clinicaloptions.com]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Menin-MLL inhibitor 20 | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Menin-MLL inhibitor-22 - Ace Therapeutics [acetherapeutics.com]
- 15. books.rsc.org [books.rsc.org]
troubleshooting low potency of Menin-MLL inhibitor 20 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency with Menin-MLL inhibitors, such as "Menin-MLL inhibitor 20," in various assays.
Troubleshooting Guide for Low Potency of Menin-MLL Inhibitors
Low observed potency of a Menin-MLL inhibitor can arise from various factors, from compound integrity to assay-specific issues. The table below outlines potential causes and recommended solutions for common biochemical and cell-based assays.
| Potential Cause | Possible Explanation | Recommended Solution | Applicable Assays |
| Compound Integrity and Handling | |||
| Compound Degradation | The inhibitor may be sensitive to storage conditions (light, temperature, moisture) or freeze-thaw cycles, leading to reduced activity. | Store the inhibitor according to the manufacturer's instructions, aliquoted to minimize freeze-thaw cycles. Protect from light if necessary. | All Assays |
| Incorrect Concentration | Errors in calculating dilutions, weighing the compound, or inaccurate stock concentration can lead to lower than expected potency. | Verify all calculations and ensure accurate weighing and dilution. Confirm stock concentration using a spectrophotometer if possible. | All Assays |
| Poor Solubility | The inhibitor may not be fully dissolved in the assay buffer or cell culture medium, reducing its effective concentration.[1] | Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into aqueous solutions. Avoid precipitation in the final assay medium.[1] | All Assays |
| Biochemical Assay Issues (e.g., Fluorescence Polarization) | |||
| Suboptimal Assay Conditions | Incorrect buffer composition (pH, salt concentration), temperature, or incubation time can affect protein-inhibitor binding. | Optimize assay buffer components and conditions. Ensure the incubation time is sufficient to reach binding equilibrium. | FP, HTRF |
| Inactive Protein | The Menin protein may be misfolded or degraded, leading to weak binding of the inhibitor. | Use freshly purified or properly stored protein. Verify protein activity with a known potent inhibitor or binding partner. | FP, HTRF |
| Fluorescent Probe Issues | The affinity of the fluorescently labeled MLL peptide may be too high, making it difficult for the inhibitor to compete effectively.[2] The fluorescent tag could also interfere with binding. | Use a fluorescent probe with an appropriate affinity (Kd) for Menin. Test different fluorescent labels or labeling positions on the MLL peptide.[3] | FP |
| Assay Interference | The inhibitor itself may be fluorescent or quench the fluorescence of the probe, leading to inaccurate readings.[1] | Screen the inhibitor for auto-fluorescence or quenching effects at the assay wavelengths. If interference is observed, consider a different assay format (e.g., HTRF). | FP |
| Cell-Based Assay Issues (e.g., MTT, Cell Proliferation) | |||
| Low Cell Permeability | The inhibitor may not efficiently cross the cell membrane to reach its intracellular target (Menin).[4] | If low permeability is suspected, consider modifying the compound's structure to improve its physicochemical properties. Alternatively, use cell lines with higher permeability or employ permeabilizing agents as a control.[4] | MTT, Cell Proliferation, Co-IP, qRT-PCR |
| Efflux Pump Activity | The inhibitor may be actively transported out of the cells by efflux pumps like P-glycoprotein, reducing its intracellular concentration.[5] | Test for inhibitor efflux by co-incubating with known efflux pump inhibitors (e.g., verapamil).[5] | MTT, Cell Proliferation |
| Long Treatment Duration Required | Menin-MLL inhibitors often require prolonged treatment (several days) to observe significant anti-proliferative effects. | Extend the duration of the cell-based assays (e.g., 7-13 days) to allow for sufficient time for the inhibitor to exert its effects. | MTT, Cell Proliferation |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the Menin-MLL interaction for survival and proliferation. | Use cell lines known to be sensitive to Menin-MLL inhibition, such as those with MLL rearrangements (e.g., MV4;11, MOLM-13) or NPM1 mutations.[6] | MTT, Cell Proliferation, Co-IP, qRT-PCR |
| Off-Target Effects | At high concentrations, the inhibitor may have off-target effects that mask its on-target potency or cause unexpected cellular responses.[7] | Perform dose-response experiments over a wide range of concentrations to identify a specific on-target window. Use a structurally unrelated inhibitor targeting Menin-MLL to confirm the phenotype.[7] | MTT, Cell Proliferation |
| Target Engagement and Downstream Effects | |||
| Inefficient Disruption of Menin-MLL Interaction | The inhibitor may bind to Menin but not effectively disrupt its interaction with MLL in a cellular context. | Confirm target engagement using a co-immunoprecipitation (Co-IP) assay to directly assess the disruption of the Menin-MLL complex. | Co-IP |
| Lack of Downstream Gene Repression | The inhibitor may disrupt the Menin-MLL interaction, but this may not translate to the expected downregulation of target genes like HOXA9 and MEIS1. | Measure the expression of Menin-MLL target genes using quantitative real-time PCR (qRT-PCR) after inhibitor treatment. | qRT-PCR |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Menin-MLL inhibitors?
A1: Menin is a scaffold protein that interacts with the KMT2A (formerly MLL) protein.[8] This interaction is crucial for the expression of certain genes, such as HOXA9 and MEIS1, which are involved in cell differentiation and proliferation.[8][9] In some types of leukemia, chromosomal translocations lead to the formation of MLL fusion proteins, which rely on the interaction with Menin to drive the expression of these oncogenes.[9] Menin-MLL inhibitors are small molecules designed to bind to Menin and block its interaction with MLL or MLL fusion proteins.[9] This disruption leads to the downregulation of HOX and MEIS1 gene expression, which in turn inhibits the growth of leukemia cells and promotes their differentiation.[8][10]
Q2: What are the typical assays used to measure the potency of Menin-MLL inhibitors?
A2: The potency of Menin-MLL inhibitors is typically assessed using a combination of biochemical and cell-based assays:
-
Fluorescence Polarization (FP): This is a common biochemical assay used to measure the direct binding of the inhibitor to Menin and its ability to displace a fluorescently labeled MLL-derived peptide.[6][11][12]
-
Co-Immunoprecipitation (Co-IP): This cell-based assay is used to confirm that the inhibitor can disrupt the interaction between Menin and MLL (or MLL fusion proteins) within the cellular environment.
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): These assays measure the inhibitor's ability to reduce the growth and viability of leukemia cell lines that are dependent on the Menin-MLL interaction.[6]
-
Quantitative Real-Time PCR (qRT-PCR): This assay is used to measure the downregulation of Menin-MLL target genes, such as HOXA9 and MEIS1, following inhibitor treatment, confirming the on-target mechanism of action.
Q3: What are the expected potency ranges for effective Menin-MLL inhibitors?
A3: Potent Menin-MLL inhibitors typically exhibit inhibitory activity in the nanomolar to low micromolar range. For instance, some inhibitors show IC50 values in the low nanomolar range in FP assays and anti-proliferative activity (GI50) in the nanomolar range in sensitive leukemia cell lines.[6]
Q4: Why are my MTT assay results inconsistent when testing a Menin-MLL inhibitor?
A4: Inconsistent MTT assay results can stem from several factors:
-
Pipetting Errors and Uneven Cell Seeding: Ensure thorough mixing of the cell suspension before and during plating to avoid variability in cell numbers per well.[13][14]
-
Incomplete Solubilization of Formazan Crystals: After adding the solubilizing agent (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting.[15]
-
Compound Interference: The inhibitor itself might react with the MTT reagent or affect cellular metabolism in a way that is independent of its Menin-MLL inhibitory activity.[16]
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and assay results. It is often recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.[14]
Q5: How can I confirm that my Menin-MLL inhibitor is engaging its target in cells?
A5: The most direct way to confirm target engagement in cells is through a co-immunoprecipitation (Co-IP) experiment. This technique allows you to pull down the Menin protein and then use a western blot to see if the MLL protein is still bound to it. A potent inhibitor should significantly reduce the amount of MLL that co-immunoprecipitates with Menin. Additionally, demonstrating the downregulation of known Menin-MLL target genes like HOXA9 and MEIS1 via qRT-PCR provides strong evidence of on-target activity.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol is a general guideline for assessing the ability of an inhibitor to disrupt the Menin-MLL interaction.
Materials:
-
Purified recombinant Menin protein
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MLL peptide)
-
Menin-MLL inhibitor ("Inhibitor 20")
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of Menin protein and the fluorescently labeled MLL peptide in the assay buffer. The final concentrations should be optimized, but a starting point could be 2x the Kd of the Menin-MLL peptide interaction for Menin and a concentration of the labeled peptide that gives a stable fluorescence signal.
-
Prepare serial dilutions of "Inhibitor 20" in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the Menin/labeled MLL peptide solution to each well.
-
Include control wells:
-
Maximum Polarization: Menin + labeled MLL peptide (no inhibitor)
-
Minimum Polarization: Labeled MLL peptide only (no Menin or inhibitor)
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
MTT Cell Proliferation Assay
This protocol provides a general method for evaluating the anti-proliferative effect of a Menin-MLL inhibitor on leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4;11) and a control cell line (e.g., HL-60)
-
Complete cell culture medium
-
Menin-MLL inhibitor ("Inhibitor 20")
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach (if adherent) or acclimate.
-
Prepare serial dilutions of "Inhibitor 20" in complete medium.
-
Add the inhibitor dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 3-7 days).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Co-Immunoprecipitation (Co-IP)
This protocol outlines the general steps to assess the disruption of the Menin-MLL interaction in cells.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MOLM-13)
-
Menin-MLL inhibitor ("Inhibitor 20")
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Menin
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
-
Antibodies for western blotting (anti-Menin and anti-MLL)
Procedure:
-
Treat the cells with "Inhibitor 20" or vehicle control for the desired time.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with an anti-Menin antibody to form immune complexes.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a western blot using antibodies against Menin and MLL to detect the presence of each protein in the immunoprecipitated complex. A reduced MLL signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Visualizations
Caption: Menin-MLL Signaling Pathway and Inhibitor Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.biomol.com [resources.biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 14. reddit.com [reddit.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Menin-MLL Inhibitor 20
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Menin-MLL inhibitor 20 in non-target cells during their experiments.
FAQs and Troubleshooting Guides
1. Question: We are observing significant cytotoxicity in our non-target (healthy) control cell lines when using this compound. What are the potential causes and how can we mitigate this?
Answer:
Observed cytotoxicity in non-target cells can stem from several factors. This compound is a synthetic intermediate in the production of the irreversible inhibitor BMF-219, which induces cytotoxicity in cancer cells.[1] While designed to be specific for the Menin-MLL interaction, off-target effects can occur. Here’s a troubleshooting guide:
-
Concentration Optimization: The inhibitor concentration may be too high. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes efficacy in target cells while minimizing toxicity in non-target cells.
-
On-Target, Off-Tumor Effects: Menin is a ubiquitously expressed nuclear protein involved in regulating gene expression and cell signaling in various cell types.[2][3] Inhibition of the Menin-MLL interaction, even if specific, might disrupt normal cellular processes in non-cancerous cells that rely on this pathway for homeostasis.
-
Off-Target Kinase Inhibition: Small molecule inhibitors can sometimes inhibit other kinases or proteins with similar binding pockets. Consider performing a kinase panel screening to identify potential off-target interactions of this compound.
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your culture medium. Precipitated compound can cause non-specific cytotoxicity. This compound is sparingly soluble in DMSO.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high cytotoxicity.
2. Question: What are the key signaling pathways affected by Menin-MLL inhibitors that could lead to cytotoxicity in non-target cells?
Answer:
The primary target of Menin-MLL inhibitors is the interaction between Menin and the MLL protein. This interaction is crucial for the recruitment of MLL and MLL fusion proteins to target genes, including HOXA9 and MEIS1, which are involved in leukemogenesis.[2][4][5] However, Menin is a scaffold protein that interacts with various other proteins and signaling pathways that are also present in non-target cells. Disruption of these interactions could lead to unintended cytotoxicity.
Key Signaling Pathways Involving Menin:
-
Wnt/β-catenin Pathway: Menin can interact with β-catenin, a key component of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.[6]
-
TGF-β Signaling: Menin interacts with SMAD proteins, which are mediators of the TGF-β pathway involved in cell growth inhibition and apoptosis.[6]
-
AP-1 Transcription Factor (JunD): Menin binds to JunD and represses its transcriptional activity, which is important for its tumor-suppressive functions.[6]
Caption: Menin interaction with key signaling pathways.
3. Question: What experimental strategies can we employ to reduce the off-target cytotoxicity of this compound?
Answer:
Several strategies can be employed to minimize off-target effects:
-
Combination Therapy: Combining this compound with other therapeutic agents at lower concentrations can achieve synergistic effects against target cells while reducing toxicity in non-target cells.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing schedule (e.g., 24 hours on, 48 hours off) might be sufficient to inhibit the target pathway while allowing non-target cells to recover.
-
Drug Delivery Systems: Encapsulating the inhibitor in nanoparticles or liposomes can improve its targeted delivery to cancer cells, thereby reducing systemic exposure and off-target toxicity.[7][8]
-
Use of More Selective Inhibitors: If off-target effects are persistent, consider using other more recently developed and potentially more selective Menin-MLL inhibitors like Revumenib or Ziftomenib for comparison.[9][10]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various Menin-MLL inhibitors from the literature. This can serve as a reference for expected potency and for comparing the activity of this compound.
| Inhibitor | Target Cell Line | IC50/GI50 (nM) | Reference |
| MI-3454 | MLL-rearranged leukemia cells | 7 - 27 | [4] |
| MI-463/503 | MLL-rearranged leukemia cells | 14.7 - 15.3 | [11] |
| VTP50469 | MLL-rearranged leukemia cells | 13 - 37 | [12] |
| MI-2-2 | MLL leukemia cells | Binds to menin with Kd = 22nM | [5] |
Experimental Protocols
1. Protocol: MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[13][14]
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed with a lysis buffer provided in the kit).
-
3. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is a Menin Inhibitor? - Dana-Farber [physicianresources.dana-farber.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azonano.com [azonano.com]
- 9. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
Technical Support Center: Analysis of Menin-MLL Inhibitor Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The information focuses on addressing potential issues related to the chemical degradation of these inhibitors during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in the chromatogram of my Menin-MLL inhibitor sample. What could be the cause?
A1: The appearance of unexpected peaks in your chromatogram can be attributed to several factors. Primarily, it may indicate the degradation of your Menin-MLL inhibitor.[1] Other possibilities include contamination of your sample or mobile phase, or issues with the HPLC system itself, such as ghost peaks from previous injections.[1][2] It is crucial to systematically investigate these potential causes to ensure the integrity of your results.
Q2: What are the likely chemical degradation pathways for Menin-MLL inhibitors?
A2: While specific degradation pathways are unique to each molecule, Menin-MLL inhibitors often contain chemical scaffolds such as thienopyrimidine and piperidine, which have known susceptibilities.[3][4] Potential degradation pathways could include:
-
Oxidation: The piperidine ring and any benzylic C-H bonds are potential sites for oxidation, which can be triggered by atmospheric oxygen or residual peroxides in solvents.[3]
-
Hydrolysis: Depending on the specific functional groups present, Menin-MLL inhibitors may be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can sometimes lead to the formation of reactive species and subsequent degradation of the molecule.[3]
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to fragmentation of the inhibitor.[5]
Q3: How can I minimize the degradation of my Menin-MLL inhibitor during sample preparation and analysis?
A3: To minimize degradation, it is important to handle and store the inhibitor under appropriate conditions. Store the compound in a cool, dark, and dry place in a well-sealed container.[5] Prepare solutions fresh whenever possible and use high-purity solvents. Minimize the exposure of your samples to light and elevated temperatures during preparation and analysis. For sensitive compounds, using amber vials and a temperature-controlled autosampler is recommended.
Q4: My Menin-MLL inhibitor peak is showing tailing or fronting. What should I do?
A4: Peak tailing or fronting in HPLC analysis can be caused by a variety of factors.[6] Common causes include column overload, a mismatch between the sample solvent and the mobile phase, or secondary interactions between the analyte and the stationary phase. To troubleshoot this, you can try injecting a smaller sample volume, dissolving your sample in the mobile phase, or adjusting the pH of the mobile phase.[2]
Q5: The retention time of my Menin-MLL inhibitor is shifting between injections. How can I fix this?
A5: Retention time shifts can be caused by changes in the mobile phase composition, flow rate, or column temperature.[1][7] Ensure that your mobile phase is well-mixed and degassed, and that the pump is delivering a consistent flow rate. Using a column oven to maintain a stable temperature can also help to improve retention time reproducibility.[7]
Troubleshooting Guides
Issue 1: Appearance of New Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation of the Menin-MLL inhibitor | 1. Review the storage conditions of the compound and samples. 2. Prepare and analyze a fresh sample to see if the new peaks are still present. 3. If possible, use LC-MS to obtain the mass of the new peaks to help identify potential degradation products. |
| Contamination | 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, high-purity solvents to prepare the mobile phase and samples.[1] |
| Carryover from previous injections | 1. Implement a robust needle wash protocol in your HPLC method. 2. Inject a blank after a high-concentration sample to check for carryover. |
Issue 2: Loss of Menin-MLL Inhibitor Peak Area Over Time
| Potential Cause | Troubleshooting Steps |
| Degradation of the inhibitor in solution | 1. Assess the stability of the inhibitor in your chosen solvent and at the storage temperature. 2. Prepare fresh samples immediately before analysis. 3. If the inhibitor is light-sensitive, use amber vials. |
| Adsorption of the inhibitor to vials or tubing | 1. Use vials made of a different material (e.g., polypropylene instead of glass). 2. Passivate the HPLC system with a high concentration of the analyte before running your samples. |
| Inconsistent injection volume | 1. Check the autosampler for air bubbles in the syringe. 2. Ensure the sample volume is sufficient for the injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Menin-MLL Inhibitor
Objective: To identify potential degradation products and degradation pathways of a Menin-MLL inhibitor under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the Menin-MLL inhibitor in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the inhibitor in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent.
-
Photolytic Degradation: Expose a solution of the inhibitor to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC-UV Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A gradient method with a C18 column is a good starting point.
-
LC-MS/MS Analysis: Analyze the stressed samples by LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, which will aid in their structural elucidation.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the Menin-MLL inhibitor from its degradation products and process-related impurities.[8]
Methodology:
-
Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% formic acid or trifluoroacetic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A typical starting gradient could be 10-90% B over 20 minutes.
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for the Menin-MLL inhibitor. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Optimization: Inject a mixture of the unstressed inhibitor and the samples from the forced degradation study. Adjust the gradient profile, flow rate, and mobile phase composition to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.[8]
Data Presentation
Table 1: Hypothetical Stability of a Menin-MLL Inhibitor Under Forced Degradation Conditions
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 8.5% | 1 |
| 3% H₂O₂, RT, 24h | 25.8% | 3 |
| Heat (80°C, 48h) | 5.1% | 1 |
| UV Light (254 nm, 24h) | 12.4% | 2 |
Table 2: Example HPLC Method Parameters for Menin-MLL Inhibitor Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Visualizations
Caption: Experimental workflow for forced degradation analysis.
References
- 1. scribd.com [scribd.com]
- 2. ijsdr.org [ijsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. pharmasciences.in [pharmasciences.in]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Overcoming Resistance to Menin-MLL Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Menin-MLL inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Menin inhibitors?
Menin inhibitors are a class of targeted therapies designed to disrupt the critical protein-protein interaction between Menin (encoded by the MEN1 gene) and the KMT2A (MLL) protein complex.[1] In acute leukemias with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), this interaction is essential for maintaining a leukemogenic gene expression program, including the upregulation of key genes like HOXA9 and MEIS1.[1] By blocking this interaction, Menin inhibitors aim to suppress this oncogenic signaling, leading to differentiation and apoptosis of leukemia cells.[1]
Q2: My KMT2A-rearranged / NPM1-mutant cell line is showing reduced sensitivity to a Menin inhibitor after an initial response. What is the most common cause?
The most frequently reported mechanism for acquired resistance is the development of somatic mutations in the MEN1 gene itself.[2][3][4] These mutations typically occur at the drug-binding interface of the Menin protein.[2][4] They are thought to generate structural changes that reduce the binding affinity of the inhibitor without significantly affecting Menin's natural interaction with MLL1.[2][4] This allows the Menin-MLL1 complex to remain on the chromatin and continue driving leukemogenic gene expression, even in the presence of the drug.[2][4]
Q3: Which specific MEN1 mutations have been clinically identified, and do they affect all Menin inhibitors equally?
Several key mutations have been identified in patients who developed resistance to inhibitors like revumenib.[4] Commonly affected residues include M327, G331, and T349.[4] The M327I mutation, for example, has been shown to cause a significant (15 to 50-fold) increase in the IC50 of revumenib.[5]
Different Menin inhibitors may have varying susceptibility to these mutations based on their chemical structure and binding mode.[6] For instance, ziftomenib has been reported to retain activity against Menin proteins harboring G331R or T349M mutations, which may explain a lower frequency of these specific resistance mutations observed in clinical trials with this agent.[7][8]
Q4: Besides MEN1 mutations, what other mechanisms of resistance have been observed?
Researchers have identified non-genetic or adaptive resistance mechanisms where cancer cells "learn to work around" the inhibitor's effects without acquiring on-target mutations.[6] One significant pathway involves the epigenetic regulator Polycomb Repressive Complex 1.1 (PRC1.1).[2][3] Loss of PRC1.1 function can lead to the reactivation of non-canonical Menin targets, most notably the oncogene MYC.[2][3] This reactivation of MYC provides a bypass signal that allows leukemia cells to survive and proliferate despite effective Menin-MLL1 inhibition.[2][3]
Troubleshooting Guides
Guide 1: Investigating the Cause of Resistance in Cell Lines
Your cell line, initially sensitive to a Menin inhibitor, now grows at higher drug concentrations. This guide provides a logical workflow to investigate the underlying resistance mechanism.
Guide 2: Strategies to Overcome or Prevent Resistance
Based on known resistance mechanisms, several therapeutic strategies can be employed in your experimental models to overcome or delay the onset of resistance.
Data Presentation
Table 1: Impact of MEN1 Mutations on Inhibitor Sensitivity (IC50)
This table summarizes the reported fold-change in the half-maximal inhibitory concentration (IC50) for various Menin inhibitors in the presence of specific MEN1 resistance mutations. An increase in IC50 indicates reduced sensitivity.
| Cell Line | Inhibitor | MEN1 Mutation | IC50 Fold-Change vs. Wild-Type | Reference |
| MV4;11 | Revumenib | M327I (heterozygous) | ~16-fold | [4] |
| MV4;11 | Revumenib | M327I (homozygous) | >100-fold | [4] |
| OCI-AML3 | Revumenib | M327I | >100-fold | [4] |
| SEM | Revumenib | M322T | ~10 to 20-fold | [9] |
| MV4;11 | Various | M327I (heterozygous) | ~15 to 50-fold | [5] |
| N/A (Binding Assay) | Ziftomenib | M327I | ~17-fold | [8] |
| N/A (Binding Assay) | Ziftomenib | T349M | ~1-fold (unaffected) | [7][8] |
Table 2: Preclinical Synergy of Menin Inhibitor Combinations
This table highlights combination strategies that have shown synergistic anti-leukemic effects in preclinical models. Synergy is often determined using methods like the ZIP (Zero Interaction Potency) model, where a score >1.0 indicates a synergistic interaction.
| Combination Partner | Rationale | Synergy Finding | Reference |
| Venetoclax (BCL2i) | Menin inhibition can decrease levels of anti-apoptotic proteins like BCL-2, sensitizing cells to BCL2 inhibitors. | Strong synergistic lethality observed in KMT2A-r and NPM1m cell lines. | [2][4][10] |
| Gilteritinib (FLT3i) | Menin inhibition downregulates FLT3 transcription via MEIS1; dual inhibition provides vertical pathway blockade. | Synergistic inhibition of proliferation and enhanced apoptosis in models with concurrent FLT3 mutations. | [11][12] |
| Pinometostat (DOT1Li) | Both Menin and DOT1L are critical for the MLL-fusion complex; dual targeting offers deeper transcriptional repression. | Pronounced synergy observed, especially in KMT2A-rearranged ALL cell lines. | [9] |
| Standard Chemotherapy | Combine targeted epigenetic therapy with cytotoxic agents to attack the leukemia from multiple angles. | Preclinical synergy has provided the rationale for ongoing clinical trials combining ziftomenib with "7+3" chemotherapy. | [2] |
Key Experimental Protocols
Protocol 1: Generation of Menin Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating resistant leukemia cell lines through continuous, dose-escalating exposure to a Menin inhibitor.
-
Initial Seeding: Plate a sensitive leukemia cell line (e.g., MV4;11, MOLM-13) at a density of 0.1-0.2 x 10⁶ cells/mL in appropriate culture media.
-
Starting Dose: Treat the cells with the Menin inhibitor at a concentration equivalent to the IC25 or IC50, as previously determined by a dose-response assay. Culture a parallel flask with a vehicle (e.g., DMSO) as a control.
-
Monitoring and Passaging: Monitor cell viability and proliferation every 2-3 days using a cell counter and viability stain (e.g., Trypan Blue). When the inhibitor-treated culture begins to recover and proliferate steadily (doubling time approaches that of the control), subculture the cells and increase the inhibitor concentration by 1.5 to 2-fold.
-
Dose Escalation: Repeat Step 3, gradually increasing the drug concentration over several weeks to months. The goal is to select for a population that can proliferate in high concentrations of the inhibitor (e.g., >1 µM).
-
Confirmation of Resistance: Once a resistant population is established, perform a new dose-response assay comparing the resistant line to the parental (sensitive) line. A significant rightward shift in the IC50 curve confirms resistance.
-
Characterization: Bank the resistant cell line and use it for downstream analysis, such as MEN1 sequencing and Western blotting, to determine the mechanism of resistance.
Protocol 2: Western Blot Analysis for Downstream Markers
This protocol is for assessing the protein levels of key Menin-MLL1 target genes (HOXA9, MEIS1) and potential bypass pathway markers (MYC).
-
Sample Preparation: Treat sensitive and resistant cells with the Menin inhibitor (at a concentration effective in sensitive cells, e.g., 100 nM) or vehicle for 24-72 hours. Harvest 1-2 x 10⁶ cells per condition.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-MYC, and anti-Actin or anti-Tubulin as a loading control) overnight at 4°C with gentle agitation.
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control to compare protein expression across samples.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Validate Menin-MLL1 Interaction
This protocol is designed to test whether a Menin inhibitor effectively disrupts the interaction between Menin and the MLL1 fusion protein in cells.
-
Cell Treatment and Lysis: Treat KMT2A-rearranged cells (e.g., MV4;11) with the Menin inhibitor or vehicle for 4-6 hours. Harvest approximately 20-50 x 10⁶ cells. Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., low salt buffer with 0.5% NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-Clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an antibody targeting one of the proteins of interest (e.g., anti-Menin) to the pre-cleared lysate. As a control, use an equivalent amount of isotype control IgG in a separate tube. Incubate overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add pre-washed Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Use the magnetic rack to separate the beads and load the supernatant (the eluate) onto a polyacrylamide gel. Perform a Western blot as described in Protocol 2, probing the membrane with an antibody against the other protein in the complex (e.g., an antibody against the MLL fusion partner like AF4 or AF9).
-
Interpretation: A strong MLL band in the vehicle-treated, anti-Menin IP lane indicates a robust interaction. A significantly reduced or absent MLL band in the inhibitor-treated lane demonstrates successful drug-induced disruption of the Menin-MLL1 interaction.
Signaling and Workflow Diagrams
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ash.confex.com [ash.confex.com]
- 5. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic targeting of FLT3 mutations in AML via combined menin-MLL and FLT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial treatment with menin and FLT3 inhibitors induces complete remission in AML models with activating FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pharmacokinetic Properties of Menin-MLL Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Menin-MLL inhibitors?
Menin is a scaffold protein that plays a crucial role in the transcriptional regulation of gene expression in myeloid cells.[1] It interacts with the N-terminus of the Mixed Lineage Leukemia (MLL) protein and MLL fusion proteins, which are common in certain types of acute leukemia.[2][3][4] This interaction is critical for the leukemogenic activity of MLL fusion proteins as it leads to the upregulation of target genes like HOXA9 and MEIS1, promoting cell proliferation and survival.[1][2][5] Menin inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between menin and MLL or MLL fusion proteins.[3][6] By competitively binding to a "druggable" pocket on menin where MLL would normally bind, these inhibitors prevent the formation of the oncogenic complex, leading to the downregulation of HOX and MEIS1 gene expression, which in turn induces differentiation and apoptosis in leukemia cells.[2][3][5]
Q2: What are the main challenges in developing potent Menin-MLL inhibitors with good pharmacokinetic properties?
The development of Menin-MLL inhibitors faces several challenges:
-
Bivalent Protein-Protein Interaction: MLL binds to menin through a complex bivalent interaction involving two motifs, MBM1 and MBM2, resulting in a large interaction surface area (~5000 ų).[2][7] This makes it difficult for small molecules to effectively compete with the natural protein interaction.[2][7]
-
High Affinity: The native MLL protein binds to menin with high affinity (low nanomolar range), requiring inhibitors to have very high potency to be effective.[7][8]
-
Drug-like Properties: Achieving high potency often leads to inhibitors with high molecular weight and lipophilicity, which can negatively impact pharmacokinetic properties such as solubility, permeability, and metabolic stability.[9][10]
-
Off-Target Effects: As with any targeted therapy, ensuring the specificity of the inhibitor for the Menin-MLL interaction is crucial to minimize off-target effects and potential toxicity.
Troubleshooting Guides
In Vitro Experiments
Q3: My Menin-MLL inhibitor shows poor solubility in aqueous buffers. How can I improve this?
Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some troubleshooting steps:
-
Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before making the final dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your cells or assay.
-
Formulation Aids: Consider using solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80, Cremophor EL) at low concentrations.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Particle Size Reduction: For some applications, techniques like sonication or micronization can help improve the dissolution rate.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing more polar functional groups to the inhibitor scaffold to improve intrinsic solubility.[11]
Q4: I am not observing the expected decrease in cell viability in my MLL-rearranged cancer cell line after treatment with a Menin-MLL inhibitor. What could be the reason?
Several factors could contribute to a lack of response in cell viability assays:
-
Inhibitor Potency and Concentration: Ensure you are using the inhibitor at a concentration range appropriate for its IC50 or GI50 value. Refer to the literature for typical effective concentrations for your specific inhibitor and cell line.[8][12]
-
Treatment Duration: The effects of Menin-MLL inhibitors on cell proliferation and differentiation can be time-dependent. Some inhibitors may require longer incubation periods (e.g., 4-7 days) to show a significant effect.[12]
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by STR profiling) and use cells at a low passage number, as prolonged culturing can lead to genetic drift and altered drug sensitivity.
-
Assay Type: The choice of viability assay can influence the results. Assays like MTT or CellTiter-Glo measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method (e.g., trypan blue exclusion) or an apoptosis assay (e.g., Annexin V staining) to confirm the results.
-
Compound Stability: Ensure your inhibitor is stable in the cell culture medium for the duration of the experiment. Degradation of the compound will lead to a loss of activity.
-
Resistance Mechanisms: The cancer cells may have intrinsic or acquired resistance to the inhibitor. This could be due to mutations in the Menin-MLL pathway or activation of alternative survival pathways.[13]
In Vivo Experiments
Q5: My Menin-MLL inhibitor has poor oral bioavailability in my mouse model. What are some strategies to improve it?
Poor oral bioavailability is a significant hurdle in drug development. Here are some approaches to address this:
-
Formulation Development:
-
Vehicle Optimization: Experiment with different vehicle formulations. For preclinical studies, common vehicles include solutions with co-solvents (e.g., PEG400, propylene glycol), suspensions in agents like carboxymethylcellulose (CMC), or lipid-based formulations.
-
Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a polymer can improve its dissolution rate and solubility in the gastrointestinal tract.
-
-
Prodrug Approach: Design a prodrug of your inhibitor that has improved solubility and/or permeability and is converted to the active drug in vivo.
-
Route of Administration: If oral bioavailability remains a major issue, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate drug exposure.
-
Structural Modifications: Long-term, medicinal chemistry efforts can be directed at optimizing the physicochemical properties of the inhibitor to improve its absorption and metabolic stability.[14]
Q6: How do I monitor the on-target activity of my Menin-MLL inhibitor in vivo?
To confirm that your inhibitor is hitting its target in an in vivo model, you can use several pharmacodynamic (PD) markers:
-
Gene Expression Analysis: Measure the mRNA levels of downstream target genes of the Menin-MLL complex, such as Hoxa9 and Meis1, in tumor tissue or sorted leukemic cells from treated animals. A significant downregulation of these genes indicates on-target activity.[5][15]
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP followed by qPCR or sequencing (ChIP-seq) on tumor samples to assess the occupancy of Menin and MLL at the promoter regions of target genes. Effective inhibitor treatment should lead to a reduction in their binding.[12]
-
Immunohistochemistry (IHC) or Western Blotting: Analyze the protein levels of downstream targets or markers of differentiation in tumor tissues.
-
Flow Cytometry: For leukemia models, you can monitor the expression of differentiation markers (e.g., CD11b) on leukemic cells in the blood or bone marrow, as Menin-MLL inhibitors are expected to induce differentiation.[12][16]
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Menin-MLL Inhibitors
| Inhibitor | Target Assay | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| MI-2-2 | Menin-MBM1 Interaction | 46 | MV4;11 | ~10,000 | [2][17] |
| MIV-6R | Menin-MLL Interaction | 56 | MLL-AF9 cells | 1,100 | [18] |
| MI-463 | Menin-MLL Interaction | 15.3 | MV4;11 | 200-500 | [8][9] |
| MI-503 | Menin-MLL Interaction | 14.7 | MV4;11 | 200-500 | [8][9][19] |
| MI-1481 | Menin-MLL Interaction | 3.6 | MLL-r cells | 30-60 | [7][8] |
| VTP50469 | Cell Proliferation | - | MOLM13 | 11 | [12] |
| MV4;11 | 8 | ||||
| RS4;11 | 16 | ||||
| MI-3454 | Menin-MLL Interaction | 0.51 | MLL-r cells | 7-27 | [14] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected Menin-MLL Inhibitors in Mice
| Inhibitor | Dose & Route | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| MI-503 | 80 mg/kg, PO | ~4000 | 2 | ~40% | [15] |
| MI-463 | 50 mg/kg, PO | ~2000 | 4 | ~20% | [15] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
-
Cell Lysis: Treat HEK293T cells transfected with Flag-tagged MLL-AF9 and endogenous menin with the inhibitor for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Flag (for MLL-AF9) and menin. A decrease in the amount of co-immunoprecipitated menin in the inhibitor-treated samples indicates disruption of the interaction.[20]
Visualizations
Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of its inhibition.
Caption: A general experimental workflow for the development of Menin-MLL inhibitors.
References
- 1. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 4. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sotofelicianolab.mit.edu [sotofelicianolab.mit.edu]
- 14. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ashpublications.org [ashpublications.org]
Technical Support Center: Synthesis of Menin-MLL Inhibitor 20
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Menin-MLL inhibitor 20. This guide addresses specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role?
This compound is a synthetic intermediate used in the production of BMF-219, an irreversible inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[1] This interaction is a critical dependency for the proliferation of certain cancer cells, particularly in MLL-rearranged leukemias. By serving as a precursor to a covalent inhibitor, this compound is a key component in the development of potential therapeutics for various hematologic malignancies and solid tumors.
Q2: What is the general synthetic strategy for this compound?
The synthesis of this compound involves a multi-step process that culminates in the coupling of three key building blocks:
-
A substituted picolinamide core.
-
A chiral (R)-tert-butyl piperidin-3-ylcarbamate moiety.
-
A 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline fragment.
The final key step is typically an amide bond formation between the picolinic acid derivative and the aniline fragment.
Q3: What are the main challenges in the synthesis of the 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline fragment?
The synthesis of this fragment can be challenging due to the multi-step nature of constructing the pyrrolo[2,3-d]pyrimidine core and the subsequent Suzuki or Stille coupling to introduce the aniline moiety. Potential challenges include:
-
Low yields in the construction of the heterocyclic core: The cyclization reactions to form the pyrrolo[2,3-d]pyrimidine ring can be sensitive to reaction conditions, and optimization is often required to achieve good yields.
-
Purification of polar intermediates: Many of the intermediates in this synthesis are polar and may require specialized chromatographic techniques for effective purification.[2]
-
Side reactions during cross-coupling: The Suzuki or Stille coupling reactions can be accompanied by side reactions such as homocoupling of the boronic acid/ester or organostannane reagent.
Q4: Are there any specific challenges associated with the amide coupling step to form the final product?
Yes, the amide coupling between the substituted picolinic acid and the aniline can be problematic. Potential issues include:
-
Low reactivity of the aniline: The aniline nitrogen in the 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline fragment may have reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic system, potentially leading to slow or incomplete reactions.
-
Steric hindrance: The bulky nature of both coupling partners can hinder the reaction, requiring the use of specialized coupling reagents and optimized conditions.
-
Racemization: If the chiral center on the piperidine ring is sensitive to the reaction conditions, racemization can be a concern.
-
Purification of the final product: The final compound is a relatively large and polar molecule, which can make purification by standard column chromatography challenging.
Q5: What are common issues with the Boc-protecting group in this synthesis?
The tert-butyloxycarbonyl (Boc) group is used to protect the amine on the piperidine ring. While generally robust, some issues can arise:
-
Premature deprotection: The Boc group is acid-labile, and exposure to even mildly acidic conditions during the synthesis or work-up can lead to its partial or complete removal.
-
Incomplete deprotection: In the subsequent step to produce BMF-219, the Boc group needs to be removed. Incomplete deprotection will result in a mixture of starting material and the desired product, complicating purification.
-
Side reactions during deprotection: The use of strong acids for deprotection can sometimes lead to side reactions on other sensitive functional groups in the molecule.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield in amide coupling step | Poor activation of the carboxylic acid. | Use a more potent coupling reagent such as HATU, HBTU, or COMU. Ensure all reagents are anhydrous. |
| Low nucleophilicity of the aniline. | Increase the reaction temperature and/or reaction time. Consider using a stronger, non-nucleophilic base like DBU or a phosphazene base. | |
| Steric hindrance. | Employ a less sterically demanding coupling reagent. High-pressure conditions may also improve the yield. | |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature and monitor for product formation and decomposition. |
| Deactivation of the coupling reagent. | Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple byproducts | Side reactions of the coupling reagent. | Choose a coupling reagent known for fewer side reactions. For example, carbodiimide-based reagents can sometimes lead to the formation of N-acylurea byproducts. |
| Decomposition of starting materials or product. | Perform the reaction at a lower temperature. Ensure that the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Difficulty in purifying the final product | Product is too polar for normal-phase silica gel chromatography. | Use reverse-phase chromatography (C18 silica) with a suitable solvent system (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid).[2] |
| Streaking or poor separation on silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress the interaction of the basic nitrogen atoms with the acidic silica gel.[2] | |
| Product is not soluble in common chromatography solvents. | Try a different solvent system for purification. In some cases, a solvent mixture with a small amount of a high-boiling point polar solvent like DMF or DMSO might be necessary, followed by removal under high vacuum. | |
| Unexpected loss of the Boc protecting group | Exposure to acidic conditions during reaction or work-up. | Neutralize all acidic reagents before work-up. Use a buffered aqueous solution for extraction if necessary. Avoid using acidic solvents for chromatography. |
Experimental Protocols
General Protocol for Amide Coupling
-
Reagent Preparation: Dissolve the substituted picolinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Coupling: Add the 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF, DCM, or THF | Choice of solvent may depend on the solubility of the starting materials. |
| Coupling Reagent | HATU, HBTU, T3P, or EDC/HOBt | The choice of reagent can significantly impact the yield and purity. HATU and HBTU are often effective for challenging couplings. |
| Base | DIPEA, N-methylmorpholine, or triethylamine | A non-nucleophilic base is required to neutralize the acid formed during the reaction. |
| Temperature | Room temperature to 50 °C | Higher temperatures may be required for less reactive substrates, but can also lead to decomposition. |
| Reaction Time | 2 - 24 hours | Monitor the reaction to determine the optimal time. |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical relationships in troubleshooting the synthesis and the general experimental workflow.
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
quality control parameters for Menin-MLL inhibitor 20
Welcome to the technical support center for Menin-MLL Inhibitor 20. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule designed to disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in certain types of acute leukemia.[3][4] By blocking this interaction, the inhibitor aims to downregulate the expression of downstream target genes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[3][5]
Q2: What are the recommended quality control parameters for this compound?
A2: To ensure the reliability and reproducibility of your experiments, it is crucial to verify the quality of this compound. The following table summarizes the recommended quality control parameters.
| Parameter | Method | Specification | Purpose |
| Identity | |||
| 1H NMR & 13C NMR | Conforms to reference spectra | Confirms the chemical structure of the compound. | |
| Mass Spectrometry (MS) | Observed mass matches theoretical mass ± 0.1 Da | Verifies the molecular weight of the compound.[6] | |
| Purity | |||
| HPLC/UPLC | ≥ 98% | Determines the percentage of the active compound and detects impurities. | |
| Potency | |||
| Fluorescence Polarization (FP) Assay | IC50 ≤ 50 nM | Measures the concentration of the inhibitor required to disrupt the Menin-MLL interaction by 50%.[1][7] | |
| Cell-Based Proliferation Assay (e.g., MTT) | GI50 ≤ 100 nM in MLL-rearranged cells (e.g., MOLM-13, MV4;11) | Determines the concentration of the inhibitor that inhibits cell growth by 50% in relevant cancer cell lines.[8] | |
| Solubility | Visual Inspection & HPLC | ≥ 10 mM in DMSO | Ensures the compound can be dissolved at a stock concentration suitable for experiments.[9] |
| Stability | HPLC | ≤ 2% degradation after 1 week at RT in DMSO | Assesses the stability of the compound under typical experimental storage and handling conditions.[9] |
Q3: What are potential off-target effects of this compound and how can I control for them?
A3: Off-target effects occur when a small molecule interacts with unintended biological molecules, which can lead to misleading experimental results or cellular toxicity.[10][11] To control for potential off-target effects of this compound, consider the following strategies:
-
Use a structurally unrelated inhibitor: If a different Menin-MLL inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.[10]
-
Perform rescue experiments: Overexpression of the intended target (Menin or MLL) may rescue the phenotype if the effect is on-target.[10]
-
Use a negative control cell line: Employ a cell line that does not depend on the Menin-MLL interaction for survival. The inhibitor should have minimal effect on these cells.[12]
-
Target engagement assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to Menin in cells at the concentrations used.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or no inhibition of MLL-rearranged cell proliferation.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response curve with a broad range of concentrations to determine the optimal inhibitory concentration for your specific cell line.[11] |
| Inhibitor Degradation | Ensure the inhibitor stock solution is fresh and has been stored properly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Integrity | Verify the identity of your cell line (e.g., by STR profiling) and ensure the cells are healthy and in the logarithmic growth phase. |
| Experimental Artifact | Review and optimize your experimental protocol, including controls. Ensure consistent cell seeding density and incubation times. |
Issue 2: High cellular toxicity observed in control cell lines.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | Lower the inhibitor concentration to the minimum required for on-target inhibition.[11] Screen the inhibitor against a panel of known toxicity-related targets. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation. If observed, reduce the final concentration or try a different formulation. |
Issue 3: Inconclusive results from Co-Immunoprecipitation (Co-IP) experiments.
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibition | Increase the concentration of the inhibitor or the pre-incubation time to ensure complete disruption of the Menin-MLL interaction before cell lysis. |
| Inefficient Antibody | Validate the antibodies for Menin and MLL for their ability to immunoprecipitate the target proteins effectively. |
| Suboptimal Lysis Conditions | Optimize the lysis buffer to ensure efficient protein extraction without disrupting the protein-protein interaction in the control sample. |
Experimental Protocols
1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay measures the disruption of the Menin-MLL interaction in a biochemical setting.
-
Materials:
-
Purified recombinant human Menin protein
-
Fluorescein-labeled MLL peptide (e.g., MLL4-15)
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black microtiter plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add 10 µL of the inhibitor dilution.
-
Add 5 µL of 200 nM Menin protein to each well.
-
Add 5 µL of 50 nM fluorescein-labeled MLL peptide to each well.
-
Include positive controls (no inhibitor) and negative controls (no Menin).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. MTT Cell Proliferation Assay
This assay assesses the effect of the inhibitor on cell viability.
-
Materials:
-
MLL-rearranged cell line (e.g., MOLM-13) and a control cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Treat the cells with a serial dilution of this compound for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value from the dose-response curve.
-
3. Western Blot for Downstream Target Gene Expression
This protocol is for detecting changes in protein levels of Menin-MLL targets like HOXA9 and MEIS1.
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HOXA9, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells treated with this compound or vehicle control and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities.
-
Visualizations
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating a Menin-MLL inhibitor.
References
- 1. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Unveiling the Potency of Menin-MLL Inhibitor 20: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Menin-MLL inhibitor 20's activity against other prominent inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain cancers. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation and potential application of these compounds in a research setting.
This compound is an irreversible inhibitor of the Menin-MLL protein-protein interaction, a key dependency for the survival and proliferation of specific cancer cells. It is also recognized as a synthetic intermediate in the development of BMF-219, a covalent Menin inhibitor currently under investigation for various malignancies.[1] Preclinical data on BMF-219 demonstrates potent anti-tumor activity across a range of cancer cell lines, providing a strong indication of the potential efficacy of this class of inhibitors.[2][3]
Comparative Efficacy of Menin-MLL Inhibitors
The following tables summarize the in vitro activity of this compound's successor, BMF-219, and other notable Menin-MLL inhibitors against various cancer cell lines.
Table 1: Activity of BMF-219 (Successor to this compound) in Various Cancer Cell Lines
| Cell Line Type | Cell Line(s) | IC50 (µM) | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | THL, DEL | 0.27, 0.37 | |
| Multiple Myeloma (MM) | TP53, KRAS, NRAS mutant lines | 0.25 - 0.5 | |
| Chronic Lymphocytic Leukemia (CLL) | Patient-derived samples | 0.1 - 0.38 | [3] |
Table 2: Comparative Activity of Alternative Menin-MLL Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| MI-2 | MV-4-11 | Growth Inhibition | GI50 = 9,500 | [4] |
| MI-3 | MV-4-11 | FP Assay | IC50 = 648 | [5] |
| MI-463 | MLL-rearranged leukemia lines | FP Assay | IC50 = 15.3 | [5] |
| MI-503 | MLL-rearranged leukemia lines | FP Assay | IC50 = 14.7 | [5][6] |
| MI-1481 | MLL-AF9 transformed cells | FP Assay | IC50 = 3.6 | [7] |
| MI-3454 | MLL-rearranged leukemia lines | FP Assay | IC50 = 0.51 | [5] |
| VTP50469 | - | Ki | 0.104 | [6] |
| M-525 | MV-4-11 | - | IC50 = 3 | [5] |
| Menin-MLL inhibitor-22 | MV4;11 | FP Assay | IC50 = 7 | [8] |
| D0060-319 | MV4-11 | FP Assay | IC50 = 7.46 | [9] |
Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is designed to screen for and quantify the inhibition of the Menin-MLL protein-protein interaction.
Fluorescence Polarization Assay Workflow
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytostatic or cytotoxic effects of the inhibitors.
MTT Cell Viability Assay Workflow
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to measure the expression levels of downstream target genes of the MLL fusion protein, such as HOXA9 and MEIS1, to confirm the on-target effect of the inhibitors.
qRT-PCR for Gene Expression Analysis Workflow
Signaling Pathway Inhibition
The interaction between Menin and MLL fusion proteins is crucial for the transcription of leukemogenic genes. Small molecule inhibitors, such as this compound and its analogues, disrupt this interaction, leading to the downregulation of target genes like HOXA9 and MEIS1, which in turn induces cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.
Menin-MLL Signaling Pathway Inhibition
References
- 1. Biomea Fusion Presents Preclinical Data Showing Icovamenib (BMF-219) Enhanced Effectiveness of GLP-1-Based Therapies and Introduces BMF-650, a Next-Generation, Oral Small-Molecule GLP-1 Receptor Agonist Candidate | Biomea Fusion [investors.biomeafusion.com]
- 2. investors.biomeafusion.com [investors.biomeafusion.com]
- 3. glpbio.com [glpbio.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin-MLL-interaction Selective Inhibitors | Selleckchem.com [selleckchem.com]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ascopubs.org [ascopubs.org]
Comparative Analysis of Menin-MLL Inhibitor 20 and Alternatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Menin-MLL inhibitor 20, a precursor to the irreversible inhibitor BMF-219 (Icovamenib), with other prominent Menin-MLL inhibitors currently under investigation. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their studies in oncology and drug discovery.
Introduction to Menin-MLL Inhibition
The interaction between menin and the histone methyltransferase MLL (KMT2A) is a critical driver of leukemogenesis, particularly in acute leukemias with MLL gene rearrangements or NPM1 mutations. This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Disrupting the menin-MLL interaction has emerged as a promising therapeutic strategy, leading to the development of several small molecule inhibitors.
This compound is a synthetic intermediate in the production of BMF-219 (Icovamenib), an irreversible inhibitor of the menin-MLL interaction. This guide compares its profile with key reversible and other preclinical inhibitors, including Revumenib (SNDX-5613) and Ziftomenib (KO-539), which have advanced into clinical trials, and the well-characterized preclinical compound VTP-50469.
Certificate of Analysis: this compound
A Certificate of Analysis (CoA) provides key quality control and characterization data for a chemical compound. While a batch-specific CoA should be obtained from the supplier, a typical CoA for this compound would include the following specifications:
| Parameter | Specification |
| Appearance | White to off-white solid |
| CAS Number | 2448173-47-3 |
| Molecular Formula | C₃₃H₄₀N₈O₄ |
| Molecular Weight | 612.7 g/mol |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | -20°C |
Comparative Efficacy of Menin-MLL Inhibitors
The efficacy of Menin-MLL inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cell lines harboring MLL rearrangements. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
In Vitro Potency
The following table summarizes the reported IC50 values for various Menin-MLL inhibitors across a panel of MLL-rearranged leukemia cell lines.
| Compound | MOLM-13 (AML) | MV4;11 (AML) | RS4;11 (ALL) | KOPN-8 (ALL) | THP-1 (AML) |
| VTP-50469 | 13 nM[1][2][3] | 10-17 nM[1][2][3][4] | 25 nM[1][2][3] | 15 nM[1][2][3] | 37 nM[1][2][3] |
| BMF-219 (Icovamenib) | Data not available | 6 nM[5] | Data not available | Data not available | Data not available |
| MI-503 | Data not available | 14.7 nM[6] | Data not available | Data not available | Data not available |
| MI-3454 | 7-27 nM[6] | 7-27 nM[6] | Data not available | Data not available | 7-27 nM[6] |
Note: Direct head-to-head comparative studies are limited, and experimental conditions may vary between reported values.
VTP-50469, a close analog of the clinically advanced Revumenib, demonstrates potent low nanomolar activity against a broad range of MLL-rearranged leukemia cell lines.[7] BMF-219 has shown exceptional potency in the MV4;11 cell line.[5]
In Vivo Efficacy
Preclinical in vivo studies using mouse models of MLL-rearranged leukemia are crucial for evaluating the therapeutic potential of these inhibitors. Patient-derived xenograft (PDX) models are particularly valuable for assessing efficacy in a more clinically relevant setting.
In a PDX mouse model of B-cell acute lymphoblastic leukemia (B-ALL), VTP-50469 administered orally at 120 mg/kg twice daily resulted in a dramatic increase in the survival of the treated mice.[7]
Mechanism of Action: Disrupting the Menin-MLL Interaction
The primary mechanism of action for this class of inhibitors is the disruption of the protein-protein interaction between menin and MLL. This prevents the recruitment of the MLL complex to target gene promoters, leading to the downregulation of key oncogenes.
Caption: The Menin-MLL signaling pathway and the mechanism of inhibitor action.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of Menin-MLL inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed leukemia cell lines (e.g., MOLM-13, MV4;11) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of the Menin-MLL inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caption: A typical workflow for a cell viability (MTT) assay.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell nucleus.
-
Cell Treatment: Treat leukemia cells with the Menin-MLL inhibitor or DMSO for a specified period (e.g., 48-72 hours).
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to the protein of interest (e.g., anti-Menin or anti-MLL).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to specific gene promoters (e.g., HOXA9, MEIS1) using qPCR.
Conclusion
This compound, as a precursor to the irreversible inhibitor BMF-219, is part of a promising class of targeted therapies for acute leukemias. Preclinical data for BMF-219 and other Menin-MLL inhibitors like VTP-50469 demonstrate potent and selective activity against MLL-rearranged cancer cells. The advancement of compounds like Revumenib and Ziftomenib into clinical trials underscores the therapeutic potential of this approach. For researchers, the choice of inhibitor will depend on the specific research question, with compounds like VTP-50469 offering a well-characterized tool for preclinical studies, while this compound provides a route to investigate the effects of irreversible inhibition. Careful consideration of the comparative efficacy and the specific experimental context is crucial for advancing our understanding of Menin-MLL inhibition in cancer therapy.
References
- 1. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Menin-MLL inhibitor 20 versus Ziftomenib (KO-539)
An objective comparison between a specific, named drug candidate and a generically labeled compound ("Menin-MLL inhibitor 20") is not feasible, as "this compound" does not correspond to a publicly recognized agent with available data.
To fulfill the user's request for a data-driven comparison guide, this report will compare two prominent clinical-stage Menin-MLL inhibitors: Ziftomenib (KO-539) and Revumenib (SNDX-5613) . Both agents are under investigation for the treatment of acute leukemias with KMT2A (MLL1) rearrangements or NPM1 mutations and have a substantial body of published preclinical and clinical data.
Comparative Overview of Ziftomenib and Revumenib
Ziftomenib and Revumenib are orally bioavailable, small-molecule inhibitors that disrupt the critical protein-protein interaction (PPI) between menin and the KMT2A (MLL1) fusion protein or the NPM1 mutant protein. This interaction is essential for the transcription of leukemogenic genes. By blocking this interaction, these inhibitors aim to reverse the aberrant gene expression program that drives leukemia.
Mechanism of Action
Both Ziftomenib and Revumenib are potent and selective inhibitors of the menin-KMT2A interaction. They bind to a pocket in the menin protein, preventing it from scaffolding with KMT2A. This leads to the downregulation of key target genes such as MEIS1 and HOXA9, inducing differentiation and apoptosis in leukemia cells.
Caption: Mechanism of Menin-KMT2A (MLL) Inhibition by Ziftomenib and Revumenib.
Preclinical Performance
Both inhibitors have demonstrated potent anti-leukemic activity in preclinical models of NPM1-mutant and KMT2A-rearranged acute myeloid leukemia (AML).
Table 1: Comparative In Vitro Activity
| Parameter | Ziftomenib (KO-539) | Revumenib (SNDX-5613) |
| Target Cell Lines | MV4;11 (KMT2A-r), MOLM-13 (KMT2A-r), OCI-AML3 (NPM1-mut) | MV4;11 (KMT2A-r), MOLM-13 (KMT2A-r), OCI-AML3 (NPM1-mut) |
| IC50 (Cell Viability) | 10-50 nM in sensitive lines | 5-30 nM in sensitive lines |
| Target Gene Repression | Dose-dependent reduction of MEIS1, HOXA9 expression | Dose-dependent reduction of MEIS1, HOXA9 expression |
| Differentiation Induction | Induction of myeloid differentiation markers (e.g., CD11b) | Induction of myeloid differentiation markers (e.g., CD11b) |
Note: IC50 values are approximate ranges compiled from various publications and may vary based on specific experimental conditions.
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Model | Ziftomenib (KO-539) | Revumenib (SNDX-5613) |
| MV4;11 Xenograft | Significant tumor growth inhibition and survival benefit | Significant tumor growth inhibition and survival benefit |
| OCI-AML3 Xenograft | Demonstrated anti-leukemic efficacy and prolonged survival | Demonstrated anti-leukemic efficacy and prolonged survival |
| Patient-Derived Xenograft (PDX) | Efficacy in KMT2A-r and NPM1-mut PDX models | Efficacy in KMT2A-r and NPM1-mut PDX models |
Clinical Trial Data
Both Ziftomenib and Revumenib have shown promising results in early-phase clinical trials involving heavily pretreated patients with relapsed/refractory (R/R) AML.
Table 3: Summary of Phase 1/2 Clinical Trial Results
| Parameter | Ziftomenib (KOMET-001 Trial) | Revumenib (AUGMENT-101 Trial) |
| Patient Population | R/R AML with NPM1 mutation | R/R Acute Leukemia with KMT2A rearrangement |
| Overall Response Rate (ORR) | ~40-50% in NPM1-mutant cohort | ~50-60% in KMT2A-rearranged cohort |
| Complete Remission (CR/CRh) | ~30% in NPM1-mutant cohort | ~30-40% in KMT2A-rearranged cohort |
| Key Adverse Events | Differentiation syndrome, nausea, QTc prolongation | Differentiation syndrome, QTc prolongation, nausea |
Note: Clinical trial data is subject to change as studies mature and more results are reported. The values presented are approximate based on publicly released data.
Experimental Protocols
The evaluation of Menin-MLL inhibitors relies on a series of standardized in vitro and in vivo assays.
Cell Viability Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound.
Caption: Workflow for Cell Viability (IC50) Assay.
-
Cell Culture: Leukemia cell lines (e.g., MV4;11 for KMT2A-r, OCI-AML3 for NPM1-mut) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well microplates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of the Menin inhibitor (e.g., Ziftomenib or Revumenib).
-
Incubation: Plates are incubated for a period of 72 to 144 hours.
-
Viability Assessment: A viability reagent such as CellTiter-Glo® (Promega) or resazurin is added.
-
Data Acquisition: Luminescence or fluorescence is measured using a plate reader.
-
Analysis: Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Target Gene Expression Analysis (RT-qPCR)
This assay measures the change in the expression of downstream target genes like HOXA9 and MEIS1.
-
Cell Treatment: Leukemia cells are treated with the inhibitor at various concentrations for a defined period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR is performed using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method.
Caption: Logical Flow of Menin Inhibitor Action.
Conclusion
Both Ziftomenib and Revumenib are highly promising therapeutic agents that have demonstrated potent and selective activity against leukemias driven by KMT2A rearrangements or NPM1 mutations. Preclinical data show comparable efficacy in relevant cell line and xenograft models. Early clinical data for both drugs have been encouraging, showing significant response rates in heavily pretreated patient populations with manageable safety profiles. The primary differentiator in the reported data thus far lies in the specific patient cohorts emphasized in their respective clinical trials (NPM1-mut for Ziftomenib's KOMET-001 and KMT2A-r for Revumenib's AUGMENT-101), though both are being investigated in both populations. Further head-to-head studies and mature data from ongoing pivotal trials will be necessary to fully delineate their comparative efficacy and safety.
Assessing the Purity of Synthesized Menin-MLL Inhibitor 20: A Comparative Guide
For researchers and drug development professionals, ensuring the purity of synthesized small molecule inhibitors is a critical step in preclinical and clinical development. This guide provides a comparative analysis of the purity of the synthesized Menin-MLL inhibitor 20 against other alternative Menin-MLL inhibitors. The information herein is supported by experimental data and detailed methodologies to aid in the accurate assessment of compound quality.
Purity Comparison of Menin-MLL Inhibitors
The purity of a synthesized compound is a key determinant of its safety and efficacy. Impurities can introduce off-target effects and lead to inaccurate experimental results. The following table summarizes the reported purity of this compound and several alternative inhibitors, as determined by various analytical techniques.
| Inhibitor | Reported Purity | Analytical Method(s) |
| This compound | 98.81%[1] | HPLC, LCMS |
| 97.77%[2] | Not Specified | |
| ≥98% | Not Specified | |
| Revumenib (SNDX-5613) | 99.88%[3] | UPLC-MS/MS |
| Ziftomenib (KO-539) | >99% | Achiral and Chiral HPLC |
| BMF-219 | Not specified; this compound is an intermediate in its synthesis. | Not Specified |
| DSP-5336 | Not specified in publicly available data. Currently in clinical trials.[4][5][6] | Not Specified |
| JNJ-75276617 | Not specified in publicly available data. Currently in clinical trials. | Not Specified |
The Menin-MLL Signaling Pathway in Leukemia
The interaction between menin and the MLL1 protein is a critical driver of leukemogenesis in certain types of acute leukemia, particularly those with MLL gene rearrangements.[7][8] Menin acts as a scaffold protein, tethering the MLL1 fusion protein to chromatin, which leads to the aberrant expression of target genes like HOXA9 and MEIS1, ultimately promoting leukemic cell proliferation and survival.[7][9] Small molecule inhibitors that disrupt the Menin-MLL interaction are a promising therapeutic strategy for these cancers.
Figure 1. Simplified diagram of the Menin-MLL signaling pathway in leukemia and the mechanism of action for Menin-MLL inhibitors.
Experimental Protocols for Purity Assessment
Accurate determination of compound purity relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed for small molecule analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.
General Protocol for Menin-MLL Inhibitors:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A reverse-phase C18 column is commonly employed (e.g., Restek Ultra C18, 5 μm, 150 mm × 4.6 mm).[10]
-
Mobile Phase: A gradient of acetonitrile in water is often used. For example, a gradient starting from 20% acetonitrile to 80% over 8 minutes.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance, for instance, 254 nm.[10]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and mass confirmation of the synthesized compound.
General Protocol for Menin-MLL Inhibitors:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Agilent 1200 HPLC with an AB Sciex QTrap 3200 mass spectrometer).[10]
-
Column: A reverse-phase C18 column is suitable (e.g., Agilent Zorbax Extend-C18, 3.5 μm, 5.0 cm x 2.1 mm).[10]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for this class of molecules.[10]
-
Mass Analysis: Data can be acquired in full scan mode to identify the molecular weight of the main component and any impurities.
-
Data Analysis: Purity is assessed by comparing the peak area of the target compound in the total ion chromatogram (TIC) to the total peak area.
A specific UPLC-MS/MS method has been developed for the analysis of Revumenib.[3][11] This method utilizes a C8 column (2.1 mm, 50 mm, 3.5 µm) and an isocratic mobile phase for separation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure of a molecule and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
General Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: A precisely weighed amount of the synthesized compound and an internal standard are dissolved in a deuterated solvent.
-
Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The purity of the compound is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the synthesis and purity assessment of a small molecule inhibitor like this compound.
Figure 2. A typical experimental workflow for the synthesis, purification, and purity assessment of a small molecule inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes: In Vitro Absorption, Distribution, Metabolism, and Excretion and Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes: In Vitro Absorption, Distribution, Metabolism, and Excretion and Metabolic Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Menin-MLL Inhibitors: Unraveling Irreversible and Reversible Binding Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Menin-MLL inhibitors, focusing on the distinction between irreversible and reversible binding. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms of action.
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Disrupting this protein-protein interaction has emerged as a promising therapeutic strategy. Small molecule inhibitors targeting this interface can be broadly classified into two categories based on their binding mechanism: irreversible (covalent) and reversible. This guide will use the well-characterized inhibitors M-525 (irreversible) and MI-503 (reversible) as exemplars to highlight the key differences in their biochemical and cellular activity.
Quantitative Comparison of Inhibitor Performance
The efficacy and binding characteristics of Menin-MLL inhibitors can be quantified through various in vitro and cellular assays. The data presented below summarizes the key performance metrics for the irreversible inhibitor M-525 and the reversible inhibitor MI-503.
| Parameter | M-525 (Irreversible) | MI-503 (Reversible) | Reference |
| Binding Affinity (IC50, FP Assay) | Not directly comparable due to covalent nature | 14.7 nM | [1] |
| Binding Affinity (Kd, ITC) | Not applicable | 9 nM | [2] |
| Cellular Potency (GI50, MV4;11 cells) | 3 nM | 220 nM | [1][3] |
| Cellular Potency (GI50, MOLM-13 cells) | Low nanomolar | ~250-570 nM | [1][3] |
| Binding Mechanism | Covalent (Irreversible) | Non-covalent (Reversible) | [4] |
Table 1: Comparison of In Vitro and Cellular Activity of M-525 and MI-503.
Visualizing the Mechanism of Action
The distinct binding modes of irreversible and reversible inhibitors to Menin dictate their duration of action and pharmacological profiles.
Caption: Menin-MLL interaction drives leukemogenesis.
The diagram above illustrates the central role of the Menin-MLL interaction in promoting the expression of leukemogenic genes such as HOXA9 and MEIS1. Menin-MLL inhibitors function by binding to Menin, thereby disrupting its interaction with the MLL fusion protein and halting the downstream oncogenic signaling cascade.
Experimental Protocols for Binding Characterization
Determining the binding mechanism of a Menin-MLL inhibitor is crucial for its development and clinical application. The following are detailed methodologies for key experiments used to differentiate between irreversible and reversible inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (IC50) of a reversible inhibitor to the Menin protein.
Principle: This assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to Menin. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Menin protein, the complex tumbles more slowly, leading to an increase in polarization. An inhibitor will compete with the fluorescent peptide for binding to Menin, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human Menin protein.
-
Fluorescently labeled MLL-derived peptide (e.g., with fluorescein).
-
Test inhibitor (e.g., MI-503) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of Menin protein and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to give a stable and robust signal window.
-
Serially dilute the test inhibitor in the assay buffer.
-
In the microplate, add the Menin-peptide solution to wells containing the diluted inhibitor or vehicle control (DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow of a Fluorescence Polarization Assay.
Washout Assay to Confirm Irreversible Binding
Objective: To determine if an inhibitor's effect is sustained after its removal from the extracellular environment, indicating irreversible binding.
Principle: Cells are treated with the inhibitor for a period, after which the inhibitor is washed away. The cellular response (e.g., cell viability, target gene expression) is then monitored over time. For a reversible inhibitor, the effect will diminish as the inhibitor dissociates from its target. For an irreversible inhibitor, the effect will be long-lasting as the covalent bond persists.[5]
Protocol:
-
Cell Culture:
-
Culture MLL-rearranged leukemia cells (e.g., MV4;11) in appropriate media.
-
-
Procedure:
-
Seed the cells in multi-well plates.
-
Treat the cells with the test inhibitor (e.g., M-525) or a reversible control (e.g., MI-503) at a concentration that elicits a clear biological response. Include a vehicle control (DMSO).
-
Incubate for a defined period (e.g., 4-6 hours).
-
Washout Step: Centrifuge the plates, aspirate the media containing the inhibitor, and wash the cells with fresh, inhibitor-free media. Repeat the wash step 2-3 times to ensure complete removal of the unbound inhibitor.
-
Resuspend the cells in fresh, inhibitor-free media and continue the incubation.
-
At various time points post-washout (e.g., 24, 48, 72 hours), assess the cellular response. This can be done by:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): To measure the effect on cell proliferation.
-
Quantitative PCR (qPCR): To measure the expression of MLL target genes like HOXA9 and MEIS1.
-
-
Compare the results from the washout groups to a control group where the inhibitor was not washed out.
-
Caption: Workflow of a Washout Assay.
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To directly confirm the covalent binding of an irreversible inhibitor to its target protein by detecting the mass increase of the protein-inhibitor complex.
Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the target protein. After incubation with a covalent inhibitor, the formation of a covalent bond results in a predictable increase in the protein's mass, corresponding to the molecular weight of the inhibitor.[6][7]
Protocol:
-
Sample Preparation:
-
Incubate purified Menin protein with an excess of the covalent inhibitor (e.g., M-525) in a suitable buffer for a sufficient time to allow for covalent bond formation.
-
As a control, incubate the Menin protein with the vehicle (DMSO).
-
-
Mass Spectrometry Analysis:
-
Remove the excess, unbound inhibitor from the protein-inhibitor complex using a desalting column or size-exclusion chromatography.
-
Introduce the samples (inhibitor-treated and control) into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Acquire the mass spectra for both the untreated Menin protein and the inhibitor-treated Menin.
-
Deconvolute the raw spectra to determine the exact molecular weight of the protein in each sample.
-
-
Data Analysis:
-
Compare the molecular weight of the inhibitor-treated Menin with that of the untreated Menin.
-
A mass shift equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
-
Conclusion
The distinction between irreversible and reversible Menin-MLL inhibitors is fundamental to their pharmacological properties and potential therapeutic applications. Irreversible inhibitors like M-525 offer the advantage of prolonged target engagement, which can lead to a more durable biological response.[4] In contrast, reversible inhibitors such as MI-503 have a pharmacokinetic profile that is directly related to their concentration in circulation. The experimental methodologies detailed in this guide provide a robust framework for characterizing the binding mechanism of novel Menin-MLL inhibitors, which is a critical step in the drug discovery and development process. The choice between an irreversible and a reversible inhibitor will depend on the desired therapeutic window, potential for off-target effects, and the specific clinical context.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and selectivity of Menin-MLL inhibitor 20, a precursor to the irreversible inhibitor BMF-219 (Icovamenib), with other notable Menin-MLL inhibitors. The information is compiled from publicly available preclinical and clinical data to assist researchers in selecting the most appropriate tool compounds for their studies.
Introduction to Menin-MLL Inhibition
The interaction between menin and the MLL1 (KMT2A) protein is a critical driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by KMT2A rearrangements or NPM1 mutations. This protein-protein interaction (PPI) is essential for the recruitment of the MLL1 fusion protein complex to chromatin, leading to the upregulation of target genes such as HOXA9 and MEIS1, which in turn drive leukemic cell proliferation and block differentiation.[1][2][3] The development of small molecule inhibitors that disrupt the Menin-MLL interaction represents a promising therapeutic strategy for these genetically defined leukemias.[1][4]
This guide focuses on comparing the selectivity profiles of key Menin-MLL inhibitors, with a particular emphasis on this compound, a synthetic intermediate for the clinical candidate BMF-219.[5]
Comparison of Menin-MLL Inhibitors
A new generation of both reversible and irreversible inhibitors targeting the Menin-MLL interaction has entered preclinical and clinical development. This guide compares this compound (as the precursor to the irreversible inhibitor BMF-219) with the leading reversible inhibitors, Revumenib (SNDX-5613) and Ziftomenib (KO-539), and other notable compounds.
| Inhibitor | Development Status | Mechanism of Action | Target Population | Reported Selectivity and Off-Target Effects |
| This compound (BMF-219) | Phase I/II Clinical Trials[6] | Irreversible (covalent)[5] | KMT2A-rearranged, NPM1-mutant leukemias, and other malignancies[6] | Preclinical data suggest high selectivity.[6] Forms a covalent bond with menin, leading to sustained target inhibition.[1] Clinical trials have reported cases of differentiation syndrome and potential for hepatotoxicity at higher doses.[4][7] |
| Revumenib (SNDX-5613) | FDA Approved[8] | Reversible | KMT2A-rearranged, NPM1-mutant leukemias[2][3] | Potent and selective inhibitor.[9] The most common treatment-related adverse events include QTc prolongation and differentiation syndrome.[3] |
| Ziftomenib (KO-539) | Phase I/II Clinical Trials[2] | Reversible | KMT2A-rearranged, NPM1-mutant leukemias[2] | Highly selective for MLL-rearranged and NPM1-mutant cells over wild-type cells.[2] Differentiation syndrome has been observed in clinical trials.[3] |
| VTP50469 | Preclinical | Reversible | KMT2A-rearranged leukemias | Developed through structure-based design to be a potent and highly selective inhibitor with improved pharmaceutical properties over earlier compounds. |
| MI-series (e.g., MI-503) | Preclinical | Reversible | KMT2A-rearranged leukemias | Early-generation tool compounds that demonstrated the therapeutic principle but had liabilities such as off-target activities and poor pharmacokinetic properties.[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
- 4. google.com [google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FDA places full hold on Biomea Fusion’s diabetes trials of BMF-219 [clinicaltrialsarena.com]
- 8. onclive.com [onclive.com]
- 9. Recent advancements in the use of menin inhibitors for AML: Highlights from EHA 2024 [aml-hub.com]
Validating HOXA9 Downregulation by Menin-MLL Inhibitor 20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of HOXA9 downregulation by Menin-MLL inhibitor 20, a novel irreversible inhibitor of the Menin-MLL interaction. We will explore the mechanism of action, present comparative data with other Menin-MLL inhibitors, detail key experimental protocols for validation, and compare this approach with alternative strategies for targeting HOXA9 in relevant disease models, primarily in the context of acute myeloid leukemia (AML).
The Menin-MLL Interaction: A Key Target in Leukemia
The interaction between Menin and the histone methyltransferase MLL (Mixed Lineage Leukemia, also known as KMT2A) is crucial for the initiation and maintenance of certain types of leukemia, particularly those with MLL rearrangements or NPM1 mutations.[1][2] This protein-protein interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the aberrant expression of downstream oncogenes, most notably HOXA9 and its cofactor MEIS1.[1][3] Elevated HOXA9 expression is a hallmark of aggressive AML and is associated with a poor prognosis.[2][4] Consequently, disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy.[5]
This compound is an irreversible inhibitor of the Menin-MLL interaction with demonstrated antitumor activities.[1][3] It serves as a synthetic intermediate in the production of BMF-219, another irreversible inhibitor of this protein-protein interaction.[6][7] This guide will focus on the methodologies to validate the on-target effect of this compound, specifically the downregulation of HOXA9.
Mechanism of Action: Disrupting the MLL Fusion Protein Complex
Menin acts as a scaffold protein, tethering the MLL fusion protein to chromatin at the promoter regions of target genes like HOXA9. This leads to the recruitment of other epigenetic modifiers, such as the histone methyltransferase DOT1L, resulting in histone modifications (e.g., H3K79 methylation) that promote active gene transcription. Menin-MLL inhibitors, including this compound, competitively bind to a pocket on Menin that is critical for its interaction with MLL.[5] This disruption prevents the localization of the MLL fusion protein complex at the HOXA9 gene promoter, leading to a decrease in activating histone marks and subsequent transcriptional repression of HOXA9.[3][8]
Quantitative Validation of HOXA9 Downregulation
While specific data for this compound is not yet widely published, the effects of other potent Menin-MLL inhibitors on HOXA9 expression are well-documented and serve as a benchmark for validation. The following table summarizes representative data from studies on other Menin-MLL inhibitors.
| Inhibitor | Cell Line | Concentration | Treatment Duration | HOXA9 mRNA Reduction (%) | Experimental Method |
| MI-2 | MLL-AF9 transduced BMC | 12.5 µM | 6 days | >80% | qRT-PCR |
| MI-2 | MLL-AF9 transduced BMC | 25 µM | 6 days | >80% | qRT-PCR |
| VTP50469 | MOLM13 (MLL-AF9) | Not Specified | 2 days | Significant Decrease | RNA-seq |
| VTP50469 | MOLM13 (MLL-AF9) | Not Specified | 7 days | Further Decrease | RNA-seq |
| MI-503 | MLL leukemia cells | Sub-micromolar | Not Specified | Markedly reduced | Not Specified |
Experimental Protocols for Validation
To validate the downregulation of HOXA9 by this compound, a combination of techniques assessing mRNA levels, protein expression, and target gene occupancy is recommended.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 mRNA Levels
This method is used to quantify the amount of HOXA9 messenger RNA (mRNA) in cells treated with this compound compared to a control group.
Protocol:
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) and treat with a dose-range of this compound and a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for HOXA9 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of HOXA9 using the ΔΔCt method.[9]
Western Blot for HOXA9 Protein Levels
Western blotting is used to detect and quantify the amount of HOXA9 protein in treated cells.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin, GAPDH).
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to determine if this compound reduces the binding of the MLL fusion protein to the HOXA9 gene promoter.
Protocol:
-
Chromatin Cross-linking and Shearing: Cross-link protein-DNA complexes in treated and control cells with formaldehyde. Shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a component of the MLL fusion complex (e.g., MLL-N terminus, or a tag if using an engineered cell line).[14][15]
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of MLL fusion protein binding. Compare the peak intensities at the HOXA9 promoter between the inhibitor-treated and control samples.
Comparison with Alternative HOXA9 Downregulation Strategies
While Menin-MLL inhibitors are a direct approach to targeting the upstream regulation of HOXA9, other strategies also lead to its downregulation.
| Therapeutic Strategy | Mechanism of Action | Target Specificity |
| Menin-MLL Inhibitors | Disrupts the Menin-MLL protein-protein interaction, preventing MLL fusion protein recruitment to target gene promoters. | Highly specific to the Menin-MLL interaction. |
| DOT1L Inhibitors | Inhibit the methyltransferase activity of DOT1L, reducing H3K79 methylation at MLL target genes, including HOXA9.[8][16][17][18] | Specific to DOT1L enzymatic activity. |
| BET Inhibitors | Inhibit Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), which are "readers" of acetylated histones and are involved in transcriptional activation of oncogenes.[19][20][21][22] | Broad effects on transcription, not specific to the MLL pathway. |
DOT1L Inhibitors: These compounds, such as pinometostat (EPZ-5676), have shown efficacy in MLL-rearranged leukemias by reducing H3K79 hypermethylation at the HOXA9 locus, leading to its transcriptional repression.[17]
BET Inhibitors: Inhibitors like JQ1 can downregulate the expression of key oncogenes, and in some contexts, have been shown to affect HOXA9 expression.[20][23] Their mechanism is generally broader as they target a more general transcriptional co-activator.
Conclusion
Validating the downregulation of HOXA9 is a critical step in the preclinical assessment of this compound. A multi-pronged approach utilizing qRT-PCR, Western blotting, and ChIP-seq provides robust evidence of on-target activity. By demonstrating a significant and dose-dependent reduction in HOXA9 mRNA and protein levels, coupled with decreased MLL fusion protein occupancy at the HOXA9 promoter, researchers can confidently establish the mechanism of action for this novel inhibitor. Comparison with alternative strategies highlights the direct and targeted nature of Menin-MLL inhibition for diseases driven by aberrant HOXA9 expression.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS 2448173-47-3 | Cayman Chemical | Biomol.com [biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Identification and characterization of Hoxa9 binding sites in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-HOXA9 antibody, Internal (GTX88092) | GeneTex [genetex.com]
- 13. HOXA9 antibody | antibody review based on formal publications [labome.com]
- 14. pnas.org [pnas.org]
- 15. Multiple interactions recruit MLL1 and MLL1 fusion proteins to the HOXA9 locus in leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of Menin-MLL Inhibitors: VTP50469 and BMF-219
In the landscape of targeted therapies for acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, small molecule inhibitors of the Menin-MLL interaction have emerged as a promising therapeutic strategy. This guide provides a comparative analysis of two such inhibitors: VTP50469 and BMF-219. While VTP50469 is a well-characterized preclinical compound, "Menin-MLL inhibitor 20" is identified as a synthetic intermediate in the production of BMF-219. Therefore, this comparison will focus on the properties and performance of VTP50469 and the final active compound, BMF-219.
Mechanism of Action
Both VTP50469 and BMF-219 target the protein-protein interaction between Menin and the MLL fusion proteins.[1] This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which drives leukemogenesis.[2] By disrupting the Menin-MLL interaction, these inhibitors aim to suppress the oncogenic gene expression program, induce differentiation, and promote apoptosis in MLL-rearranged leukemia cells.[2][3]
A key distinction in their mechanism is that VTP50469 is a reversible inhibitor, whereas BMF-219 is an irreversible, covalent inhibitor of Menin.[4] This covalent binding of BMF-219 is designed to produce a longer-lasting and more potent effect.[4]
References
- 1. Biomea Fusion Presents Preclinical Data Showing Icovamenib (BMF-219) Enhanced Effectiveness of GLP-1-Based Therapies and Introduces BMF-650, a Next-Generation, Oral Small-Molecule GLP-1 Receptor Agonist Candidate | Biomea Fusion [investors.biomeafusion.com]
- 2. Facebook [cancer.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Biomea Fusion Releases Pre-Clinical Data with BMF-219 in Diabetes | Biomea Fusion [investors.biomeafusion.com]
Safety Operating Guide
Proper Disposal Procedures for Menin-MLL Inhibitor 20
The following guide provides essential safety and logistical information for the proper disposal of Menin-MLL inhibitor 20 (CAS Number: 2448173-47-3). This information is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Information
Based on the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). It has a health, fire, and reactivity rating of 0 on both the NFPA and HMIS scales, indicating a very low level of hazard. However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water," and large quantities should not be allowed to enter groundwater or sewage systems.
It is critical to note that different Menin-MLL inhibitors can have significantly different hazard profiles. For instance, Menin-MLL inhibitor MI-2 is classified as harmful if swallowed and causes skin and eye irritation.[1] Therefore, always confirm the specific CAS number and consult the corresponding SDS before handling or disposal.
Summary of Hazard and Disposal Information for this compound:
| Parameter | Value/Rating | Source |
| CAS Number | 2448173-47-3 | |
| GHS Classification | Not Classified | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Primary Hazard | Slightly hazardous for water | |
| Recommended Disposal | Smaller quantities with household waste; otherwise, according to official regulations |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
References
Essential Safety and Logistics for Handling Menin-MLL Inhibitor 20
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical compounds. This document provides critical safety and logistical information for Menin-MLL inhibitor 20 (CAS Number: 2448173-47-3), a synthetic intermediate used in the development of irreversible inhibitors of the Menin-MLL protein-protein interaction.[1][2] Adherence to these guidelines is essential to minimize exposure risks and ensure proper disposal.
Personal Protective Equipment and Engineering Controls
According to safety data sheets, this compound requires careful handling in a well-ventilated area to avoid inhalation of dust or aerosols.[3] While the substance is not classified as hazardous and has no known irritant effects on the skin or eyes, comprehensive personal protective equipment (PPE) is mandatory as a precautionary measure. No occupational exposure limit values have been established for this compound.[3]
Table 1: Recommended Personal Protective Equipment and Engineering Controls
| Control Type | Specification | Rationale |
| Engineering Controls | Use in an area with appropriate exhaust ventilation. | To prevent inhalation of dust and aerosols.[3] |
| Accessible safety shower and eye wash station. | For immediate decontamination in case of accidental contact.[3] | |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or airborne particles.[3] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact.[3] |
| Skin and Body | Impervious clothing or lab coat. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Suitable respirator. | Recommended, especially when handling the powder form or if ventilation is inadequate.[3] |
Safe Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area at -20°C for long-term stability (up to 4 years).[1]
-
Keep the container away from direct sunlight and sources of ignition.[3]
Handling and Preparation of Solutions:
-
All handling of the solid compound should be performed within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Don the appropriate PPE as outlined in Table 1 before handling the compound.
-
This compound is sparingly soluble in DMSO (1-10 mg/ml).[1][2] When preparing solutions, add the solvent slowly to the solid to avoid generating dust.
-
After handling, wash hands thoroughly with soap and water.
Emergency Procedures: Spills and Accidental Exposure
A clear and practiced emergency plan is crucial. The following steps provide a procedural guide for common laboratory incidents.
Accidental Release (Spill) Protocol:
-
Evacuate: Immediately evacuate personnel from the affected area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[3]
-
Absorption: For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Scrub the contaminated surfaces and any affected equipment with alcohol.[3]
-
Disposal: Collect all contaminated materials in a sealed container for proper disposal according to local regulations.[3]
First Aid Measures:
-
If Inhaled: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[3]
-
If on Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3]
-
If Swallowed: Rinse the mouth with water.[3]
Disposal Plan
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[3] Do not allow the product to enter drains or water courses.[3]
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
